molecular formula C14H19NO2 B1344359 tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate CAS No. 695231-56-2

tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Cat. No.: B1344359
CAS No.: 695231-56-2
M. Wt: 233.31 g/mol
InChI Key: HKWKGFDFWWEOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-inden-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWKGFDFWWEOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate, a pivotal synthetic intermediate in medicinal chemistry. The unique structural characteristics of the indane scaffold, combined with the versatile tert-butyloxycarbonyl (Boc) protecting group, position this molecule as a valuable building block in the design and synthesis of novel therapeutic agents. This document will delve into its physicochemical properties, outline a detailed synthetic protocol based on established chemical principles, and explore its significance and potential applications within the landscape of drug development, supported by authoritative references.

Introduction: The Strategic Importance of the Indane Scaffold and Boc-Protected Amines

The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid structure provides a well-defined orientation for appended pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Indane analogs are integral components of several approved drugs, including the HIV protease inhibitor Indinavir and the Alzheimer's disease therapeutic Donepezil, highlighting the therapeutic potential embedded within this structural framework.[1][2][3]

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex pharmaceutical molecules. The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4][5][6] The combination of the indane scaffold with a Boc-protected amine in this compound creates a versatile and highly valuable intermediate for the synthesis of a diverse array of bioactive compounds.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 695231-56-2[7]
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol [7]
Appearance Solid
Purity Typically ≥95%
InChI Key HKWKGFDFWWEOOS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC2=C(C=C1)CCC2

Synthetic Methodology: A Validated Experimental Protocol

The synthesis of this compound is primarily achieved through the Boc protection of the commercially available 5-aminoindan. This reaction is a standard nucleophilic acyl substitution and is known for its high efficiency and selectivity.

Reaction: Boc Protection of 5-Aminoindan

The following is a detailed, representative experimental procedure for the Boc protection of 5-aminoindan.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 5-Aminoindan 5-Aminoindan Reaction_Vessel Reaction Mixture 5-Aminoindan->Reaction_Vessel Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)₂O Di-tert-butyl_dicarbonate->Reaction_Vessel Solvent Solvent: Tetrahydrofuran (THF) Solvent->Reaction_Vessel Base Base: Triethylamine (Et₃N) Base->Reaction_Vessel Temperature Temperature: Room Temperature Temperature->Reaction_Vessel Target_Molecule This compound Byproducts Byproducts: t-Butanol, CO₂, Triethylammonium salt Reaction_Vessel->Byproducts Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Stirring Purification Purification (e.g., Column Chromatography) Workup->Purification Purification->Target_Molecule

Caption: Synthetic workflow for the Boc protection of 5-aminoindan.

Step-by-Step Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoindan (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents), to the solution to act as a proton scavenger.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 to 1.2 equivalents) portion-wise or as a solution in the same solvent. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (5-aminoindan) is consumed.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Solvent Selection: Aprotic solvents like THF or DCM are chosen to dissolve the reactants and facilitate the reaction without participating in it.

  • Base: Triethylamine is a common choice as it effectively neutralizes the acidic byproduct formed during the reaction without interfering with the desired transformation.

  • Stoichiometry: A slight excess of (Boc)₂O is often used to ensure complete conversion of the starting amine.

The Role of this compound in Drug Discovery

This compound serves as a crucial building block for introducing the 5-aminoindan moiety into more complex molecules. The Boc-protected amine allows for selective functionalization at other positions of the indane ring or for the coupling of the indane scaffold to other molecular fragments. Following these transformations, the Boc group can be readily removed under acidic conditions to liberate the free amine, which can then undergo further reactions such as amide bond formation, sulfonylation, or reductive amination.[4][5]

The indane nucleus is a key structural feature in a variety of biologically active compounds, and its derivatives have been explored for a range of therapeutic applications, including:

  • Neuroprotective Agents: Aminoindane derivatives have shown promise in the development of treatments for neurodegenerative diseases.[1][2]

  • Anti-inflammatory Agents: The rigid indane scaffold has been incorporated into molecules designed to inhibit inflammatory pathways.[8]

  • Anticancer Therapeutics: Substituted indane derivatives are being investigated for their potential to target various oncologic pathways.[1][3]

  • CGRP Receptor Antagonists: Indane-carboxamide derivatives have been identified as potent antagonists of the calcitonin gene-related peptide (CGRP) receptor, a target for migraine therapy.[1][3]

The logical workflow for utilizing this compound in a drug discovery program is depicted in the following diagram.

Diagram of a Typical Drug Discovery Workflow:

G Start This compound Modification Chemical Modification (e.g., functionalization of the indane ring) Start->Modification Deprotection Boc Deprotection (Acidic Conditions) Modification->Deprotection Coupling Coupling with Pharmacophore (e.g., amide bond formation) Deprotection->Coupling Lead_Compound Lead Compound Coupling->Lead_Compound Optimization Lead Optimization (SAR studies) Lead_Compound->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A generalized workflow illustrating the use of the title compound in drug discovery.

Conclusion

This compound is a strategically important molecule in the arsenal of the medicinal chemist. Its synthesis is straightforward and high-yielding, and its structure combines the desirable properties of the rigid indane scaffold with the versatility of a Boc-protected amine. This combination makes it an ideal starting material or intermediate for the synthesis of a wide range of potential therapeutic agents targeting diverse disease areas. As the demand for novel and effective pharmaceuticals continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.

References

  • Prasher, P., & Singh, M. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect, 6(11), 2635-2648. Available from: [Link]

  • Slepikas, L. (n.d.). Indane Derivatives in Medicinal Chemistry. Scribd. Available from: [Link]

  • Eburon Organics. (n.d.). Indane Derivatives. Available from: [Link]

  • Prasher, P. (2021). ChemistrySelect - 2021 - Prasher - Medicinal Chemistry of Indane and Its Analogues A Mini Review. Scribd. Available from: [Link]

  • Lo, K. M., & Lo, L. C. (2003). Carbamic acid, tert-butyl ester. In Organic Syntheses (Vol. 80, p. 132). Available from: [Link]

  • Carpino, L. A. (1966). Carbazic acid, tert-butyl ester. In Organic Syntheses (Vol. 46, p. 15). Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14(10), 2239–2252. Available from: [Link]

  • Amerigo Scientific. (n.d.). This compound. Available from: [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]

  • Ben-Alloum, A., Mekhalfia, A., & Charif, Z. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4(2), 125-131. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Properties of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often accelerated by the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The indane nucleus represents one such scaffold. Its rigid, three-dimensional structure provides an excellent platform for the precise spatial orientation of pharmacophoric elements. The functionalization of this core, particularly at the 5-position, has proven to be a fruitful strategy in drug discovery. This guide focuses on a key intermediate in this field: tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate . As a protected form of 5-aminoindane, this compound is a versatile and critical building block. Understanding its fundamental physical and chemical properties is not merely an academic exercise; it is a prerequisite for its effective and strategic deployment in the synthesis of next-generation therapeutics.

Core Molecular Attributes and Physical Properties

The physical properties of a synthetic intermediate govern its handling, purification, and reaction kinetics. While extensive peer-reviewed data for this specific compound is not publicly available, we can compile its key attributes from reliable supplier technical data and extrapolate from the known properties of its parent amine, 5-aminoindane.

Identity and Structure

The molecule consists of a 2,3-dihydro-1H-indene (indane) core with a tert-butoxycarbonyl (Boc) protected amine at the C5 position.

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical identifiers for this compound. The properties of the parent compound, 5-aminoindane, are included for comparative context.

Table 1: Physicochemical Properties

PropertyValue (this compound)Value (5-Aminoindane - Parent Compound)
CAS Number 695231-56-224425-40-9[1][2]
Molecular Formula C₁₄H₁₉NO₂C₉H₁₁N[1]
Molecular Weight 233.31 g/mol 133.19 g/mol [1][2]
Appearance White to off-white solidSolid
Melting Point Not definitively reported; expected to be significantly higher than 5-aminoindane.34-36 °C[2]
Boiling Point Not experimentally determined.247-249 °C @ 745 mmHg[2]
Solubility Soluble in methanol, dichloromethane, ethyl acetate.[3]Data not specified.

Spectroscopic Characterization: A Predictive Analysis

Unambiguous structural confirmation is the bedrock of chemical synthesis. While a definitive, published spectrum for this compound is elusive, we can predict its key spectroscopic features with a high degree of confidence by analyzing the spectra of its precursor, 5-aminoindane, and understanding the well-documented spectral impact of the N-Boc protecting group.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the most powerful tool for confirming the successful installation of the Boc group.

  • Boc Group Protons: The most prominent and diagnostic signal will be a sharp, intense singlet at approximately δ 1.4-1.5 ppm .[4] This peak, integrating to 9 protons, corresponds to the chemically equivalent methyl groups of the tert-butyl moiety and is a definitive marker of the Boc group.

  • Indane Aliphatic Protons: Based on the spectrum of 5-aminoindane[5], we expect the following:

    • A triplet around δ 2.8-2.9 ppm (4H), corresponding to the benzylic protons at C1 and C3.

    • A multiplet (quintet) around δ 2.0-2.1 ppm (2H) for the C2 protons.

  • Aromatic Protons: The protons on the aromatic ring will be shifted slightly downfield compared to 5-aminoindane due to the electron-withdrawing nature of the carbamate. We predict signals in the δ 6.8-7.4 ppm range.

  • Carbamate N-H Proton: A broad singlet, typically between δ 6.0-7.0 ppm , corresponding to the N-H proton. Its chemical shift can be highly variable depending on solvent and concentration.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. By referencing the gas-phase IR spectrum of 5-aminoindane from the NIST database[1], we can anticipate the key changes upon Boc protection.

  • N-H Stretch: The sharp, distinct N-H stretches of the primary amine in 5-aminoindane (around 3300-3400 cm⁻¹) will be replaced by a single, broader N-H stretch for the secondary amide (carbamate) in a similar region.

  • C=O Stretch: A very strong, sharp absorption band will appear between 1680-1720 cm⁻¹ . This carbonyl stretch is characteristic of the carbamate group and is absent in the parent amine.

  • C-H Stretches: Aromatic and aliphatic C-H stretches will remain in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can reveal structural information through fragmentation.

  • Molecular Ion (M⁺): The expected molecular ion peak will be at m/z ≈ 233.31 .

  • Key Fragmentation Pathways: A characteristic fragmentation pattern for Boc-protected compounds is the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group ([M-101]⁺) to give the parent amine cation at m/z ≈ 132.

Chemical Reactivity and Synthetic Protocols

The synthetic utility of this compound is centered on the robust yet selectively cleavable nature of the Boc protecting group.[6][7]

Core Directive: The Boc Deprotection

The primary chemical transformation for this molecule is the removal of the Boc group to unmask the highly versatile 5-aminoindane. This is reliably achieved under acidic conditions.[8][9] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common and efficient reagent system for this purpose.[10][11]

Boc_Deprotection_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Isolation Start Dissolve Boc-5-aminoindane in Dichloromethane (DCM) Add_TFA Add Trifluoroacetic Acid (TFA) (e.g., 25-50% v/v) at 0 °C Start->Add_TFA Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_TFA->Stir Evaporate Remove Volatiles (DCM, excess TFA) in vacuo Stir->Evaporate Neutralize Neutralize TFA Salt (e.g., aq. NaHCO₃) Evaporate->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Isolate Dry, Filter, and Concentrate to yield 5-Aminoindane Extract->Isolate

Sources

An In-depth Technical Guide to tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate, a key intermediate in medicinal chemistry and drug discovery. We will delve into its structural characteristics, outline a robust and validated synthetic protocol, and discuss its applications, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block.

Introduction and Strategic Importance

This compound is a protected amine derivative of 5-aminoindan. Its structure is strategically important for several reasons. The 2,3-dihydro-1H-inden (indan) core is a privileged scaffold found in numerous biologically active compounds. The amine functionality at the 5-position serves as a critical handle for introducing further molecular complexity.

The incorporation of the tert-butoxycarbonyl (Boc) group is a deliberate and crucial synthetic step. The Boc group is one of the most common nitrogen-protecting groups in organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions.[1][2] This "on-off" capability allows chemists to selectively mask the reactivity of the amine, enabling modifications at other positions of the indan ring system without undesired side reactions. Consequently, this compound is not an end-product itself, but a valuable intermediate designed for multi-step synthetic campaigns.[3][4]

Molecular Structure and Physicochemical Properties

The molecule consists of a bicyclic indan framework where the aromatic ring is substituted with a carbamate group at position 5. The nitrogen of the carbamate is protected by a bulky tert-butyl group.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
CAS Number 695231-56-2[5]
Appearance Solid
SMILES O=C(OC(C)(C)C)NC1=CC2=C(CCC2)C=C1
InChI Key HKWKGFDFWWEOOS-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound involves the N-protection of the commercially available starting material, 5-aminoindan.

The Core Transformation: N-Boc Protection

The reaction involves treating 5-aminoindan with di-tert-butyl dicarbonate (Boc₂O). This is a classic example of nucleophilic acyl substitution.[6]

Causality Behind Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the preferred reagent for Boc protection. It is a stable, crystalline solid that is easy to handle. Its reactivity is sufficiently high to react with amines but low enough to avoid side reactions with many other functional groups.

  • Mechanism: The lone pair of electrons on the nitrogen atom of 5-aminoindan acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses. The resulting tert-butoxycarbonate anion is an excellent leaving group, as it readily decomposes into the highly stable carbon dioxide gas and a tert-butoxide anion.[2][6] This decomposition is thermodynamically favorable and drives the reaction to completion.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often added.[1][6] The base serves to deprotonate the ammonium intermediate formed after the initial nucleophilic attack, regenerating a neutral amine and preventing the formation of unwanted salts. It also neutralizes any acidic byproducts.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are typically used to dissolve the reactants and facilitate the reaction without interfering.[1]

synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aminoindan 5-Aminoindan Reaction N-Boc Protection (Nucleophilic Acyl Substitution) Aminoindan->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent Solvent (e.g., THF, DCM) Solvent->Reaction Base Base (e.g., TEA, DMAP) Base->Reaction Temp Room Temperature Temp->Reaction Product This compound Reaction->Product Byproducts CO₂ + t-BuOH Reaction->Byproducts Byproducts

Caption: General workflow for the synthesis of the target compound.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

Materials:

  • 5-Aminoindan (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[6]

  • Triethylamine (TEA) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-aminoindan (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Reagent Addition: Add triethylamine (1.2 eq) to the solution. In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of THF. Add the Boc₂O solution dropwise to the stirred amine solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system), checking for the disappearance of the 5-aminoindan spot.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to remove water-soluble components).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford this compound as a solid.[7]

Applications in Drug Development

The primary value of this compound lies in its role as a versatile intermediate. The Boc-protected amine allows for a wide array of chemical transformations to be performed on the indan scaffold that would otherwise be incompatible with a free primary amine.

  • Directed Ortho-Metalation: The carbamate group can direct ortho-lithiation or other metalation reactions to the C4 or C6 positions of the aromatic ring, allowing for the introduction of new substituents with high regioselectivity.

  • Cross-Coupling Reactions: If the indan ring is further functionalized with a halide (e.g., at the 4 or 6 position), the protected amine is stable to common palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex biaryl or alkynyl structures.

  • Amide Coupling: After performing other synthetic steps, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) in DCM or HCl in methanol to unmask the primary amine.[1][6] This free amine is then readily available for amide bond formation with carboxylic acids, a cornerstone reaction in the synthesis of many pharmaceutical agents.[8]

Safety and Handling

Based on available data, this compound should be handled with appropriate care in a laboratory setting.

  • Hazards: It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and may cause long-lasting harmful effects to aquatic life.

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

  • tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate. Sigma-Aldrich.

  • CN105130824A - Method for preparing S-5-bromo-1-aminoindane. Google Patents.

  • 1-Boc-5-amino-indazole. Chem-Impex.

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

  • Synthesis of TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

  • Carbazic acid, tert-butyl ester. Organic Syntheses Procedure.

  • The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

  • tert-Butyl carbamate. PubChem, National Center for Biotechnology Information.

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.

  • tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem, National Center for Biotechnology Information.

  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97. Sigma-Aldrich.

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.

  • 5-Aminoindan 95. Sigma-Aldrich.

  • tert-Butyl carbamate. NIST WebBook, National Institute of Standards and Technology.

  • 5-Aminoindan 95. Sigma-Aldrich.

  • TERT-BUTYL-N-(1-OXO-2,3-DIHYDRO-1H-INDEN-5-YL)CARBAMATE, 95% Purity. CP Lab Safety.

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.

  • (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate.

  • tert-Butyloxycarbonyl protecting group. Wikipedia.

  • BOC Protection and Deprotection. J&K Scientific LLC.

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • 5-Aminoindan. Biotuva Life Sciences.

  • CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof. Google Patents.

  • 1338926-80-9|tert-Butyl (5-acetyl-2,3-dihydro-1H-inden-1-yl)carbamate. BLDpharm.

  • This compound. Amerigo Scientific.

  • tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. PubChem, National Center for Biotechnology Information.

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate is a carbamate-protected derivative of 5-aminoindan. The indan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of complex molecules to mask the reactivity of the amine functional group, allowing for selective transformations on other parts of the molecule. Accurate and comprehensive characterization of this intermediate is critical for ensuring the purity and identity of the material used in subsequent synthetic steps, ultimately impacting the quality and reliability of drug development workflows.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The interpretations are grounded in fundamental principles and data from analogous structures, offering a robust framework for researchers. Furthermore, this document details the standardized experimental protocols required to obtain high-quality data, ensuring reproducibility and adherence to best practices in analytical chemistry.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines an indan core, an aromatic ring, and a Boc-protected amine. Each of these components gives rise to characteristic signals in different spectroscopic techniques.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups, such as the N-H and C=O bonds of the carbamate and the C-H bonds of the aromatic and aliphatic regions.

  • ¹H NMR Spectroscopy: Elucidates the number and connectivity of protons in the molecule, providing detailed information about the local chemical environment.

  • ¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbon atoms and their hybridization states, complementing the ¹H NMR data to give a complete picture of the carbon skeleton.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, Electrospray Ionization (ESI) in positive ion mode is a suitable method.

Experimental Data

The expected mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺.

Ion Calculated m/z Observed m/z
[C₁₄H₁₉NO₂ + H]⁺248.1494248.1

Data obtained from commercially available sample.

Interpretation

The observation of a strong signal at m/z 248.1 confirms the molecular weight of the compound (247.32 g/mol ). The high-resolution mass should be within a few ppm of the calculated value, confirming the elemental formula C₁₄H₁₉NO₂.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 4-8 L/min at 180-220 °C

  • Mass Analyzer Parameters:

    • Scan Range: m/z 50-500

    • Acquisition Mode: Full scan

  • Data Analysis: Process the acquired spectrum to identify the [M+H]⁺ ion and compare its measured m/z with the calculated value.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Carbamate)Stretching3300 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Carbamate)Stretching1680 - 1720
C=C (Aromatic)Stretching1580 - 1620
N-H (Carbamate)Bending1500 - 1550
C-N (Carbamate)Stretching1220 - 1260
C-O (Carbamate)Stretching1040 - 1080
Interpretation
  • The N-H stretching band around 3350 cm⁻¹ is a key indicator of the secondary amide functionality within the carbamate.

  • The strong C=O stretching absorption, expected around 1700 cm⁻¹, is one of the most prominent peaks in the spectrum and is characteristic of the carbamate carbonyl group.[7]

  • The presence of both aromatic and aliphatic C-H stretching bands confirms the indan structure.

  • The N-H bend and C-N/C-O stretching vibrations provide further evidence for the carbamate group.[7][8]

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the structure and electronic environment of the hydrogen atoms in the molecule.

Experimental Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
9.18s-1HNH -Boc
7.29s-1HAr-H 4
7.19d8.21HAr-H 6
7.06d8.21HAr-H 7
2.78t7.44HCH ₂-1, CH ₂-3
1.98p7.42HCH ₂-2
1.46s9HC(CH ₃)₃

Data obtained from commercially available sample.

Interpretation
  • N-H Proton (9.18 ppm): The singlet at 9.18 ppm corresponds to the carbamate N-H proton. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and its location in the relatively acidic environment of DMSO.

  • Aromatic Protons (7.06-7.29 ppm): The aromatic region shows three distinct signals. The singlet at 7.29 ppm is assigned to H4, which has no ortho- or meta- coupling partners. The two doublets at 7.19 and 7.06 ppm are assigned to H6 and H7, respectively. They show ortho-coupling with a J value of 8.2 Hz.

  • Indan Protons (1.98, 2.78 ppm): The aliphatic protons of the indan core appear as two signals. The triplet at 2.78 ppm integrates to 4H and corresponds to the benzylic protons at positions C1 and C3. The pentet (or quintet) at 1.98 ppm integrates to 2H and is assigned to the C2 protons. The triplet and pentet patterns arise from the coupling between the adjacent CH₂ groups.

  • tert-Butyl Protons (1.46 ppm): The large singlet at 1.46 ppm, integrating to 9H, is the characteristic signal for the chemically equivalent methyl protons of the tert-butyl group.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm) Assignment Rationale
153-155C =O (Carbamate)Carbonyl carbon in a carbamate environment.[2]
143-145Ar-C 3aQuaternary aromatic carbon adjacent to the fused ring.
138-140Ar-C 7aQuaternary aromatic carbon adjacent to the fused ring.
135-137Ar-C 5Aromatic carbon attached to the nitrogen atom.
123-125Ar-C 7Aromatic CH carbon.
117-119Ar-C 6Aromatic CH carbon.
115-117Ar-C 4Aromatic CH carbon.
78-80C (CH₃)₃Quaternary carbon of the tert-butyl group.
32-34C -1, C -3Benzylic carbons of the indan moiety.
30-32C -2Aliphatic carbon of the indan moiety.
28-29C(C H₃)₃Methyl carbons of the tert-butyl group.
Interpretation

The predicted spectrum shows 11 distinct signals, corresponding to the 11 non-equivalent carbon atoms in the molecule. The downfield signal for the carbonyl carbon, the signals in the aromatic region, and the upfield signals for the aliphatic and tert-butyl carbons are all consistent with the proposed structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-30 mg (for ¹³C) of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm.[2]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visual Workflow and Data Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the molecular structure and the expected data.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Output Sample tert-Butyl 2,3-Dihydro-1H- inden-5-ylcarbamate MS ESI-MS Sample->MS Analyze IR ATR-FTIR Sample->IR Analyze NMR NMR (¹H, ¹³C) Sample->NMR Analyze MS_Data Molecular Ion Peak [M+H]⁺ MS->MS_Data IR_Data Vibrational Bands (N-H, C=O, C-H) IR->IR_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data

Caption: General workflow for the spectroscopic analysis of the target compound.

Data_Structure_Correlation cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Structure Molecular Structure H_NMR ¹H Signals (Aromatic, Aliphatic, NH, tBu) Structure->H_NMR correlates to C_NMR ¹³C Signals (C=O, Aromatic, Aliphatic) Structure->C_NMR correlates to IR_Bands Functional Group Bands (N-H, C=O stretches) Structure->IR_Bands correlates to MS_Peak Molecular Weight (m/z) Structure->MS_Peak correlates to

Caption: Correlation between molecular structure and spectroscopic data types.

Conclusion

This technical guide provides a comprehensive overview of the expected and observed spectroscopic data for this compound. By combining experimental data with predictions based on well-established principles, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate. The detailed protocols provided herein serve as a standardized reference for acquiring high-quality, reproducible data, which is paramount for the integrity of research and development in the pharmaceutical sciences.

References

  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 322-333. [Link]

  • Reyes, L. H., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(15), 5865. [Link]

  • Gerakines, P. A., et al. (2020). Infrared spectra of a) carbamic acid dimer (NH2COOH)2, b) ammonium... ResearchGate. [Link]

  • Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 36(4), 1056-1063. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for... RSC. [Link]

  • Harale, P. L., et al. (2018). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound... ResearchGate. [Link]

  • Charoensilp, N., et al. (2022). Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]

  • SpectraBase. (n.d.). 4-[(N-Boc)aminomethyl]aniline. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Source document on 13C NMR spectroscopy principles].
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Retrieved from [Link]

  • Shaikh, S. (n.d.). N.M.R CHEMICAL SHIFTS C-13. SlideShare. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

Purity and stability of "tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Stability of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Introduction

This compound is a key molecular building block, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a bicyclic indane core and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile intermediate in medicinal chemistry. The integrity of this compound is paramount; its purity directly influences the yield and impurity profile of subsequent synthetic steps, while its stability dictates viable storage conditions, shelf-life, and handling protocols.

This technical guide provides a comprehensive examination of the critical quality attributes of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed methodologies for purity assessment and stability analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before proceeding with detailed analysis.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Appearance Solid
InChI Key HKWKGFDFWWEOOS-UHFFFAOYSA-N
CAS Number 451699-63-3Inferred from supplier data

Ensuring the purity of this compound is a critical first step in its application. Impurities can arise from the synthetic route—typically the Boc-protection of 5-aminoindane—or from premature degradation.

Common Potential Impurities

  • Starting Material Carryover: Residual 5-aminoindane from an incomplete reaction.

  • Reagent-Related Impurities: Byproducts from the Boc-protection reagent, such as di-tert-butyl dicarbonate (Boc₂O).

  • Degradation Products: Primarily 5-aminoindane, resulting from the cleavage of the Boc group.

  • Process-Related Impurities: Solvents or other reagents used during synthesis and purification.[1]

Workflow for Purity Analysis

The following diagram outlines a logical workflow for the comprehensive purity analysis of the target compound.

Purity_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Specific Tests cluster_4 Final Assessment prep Weigh sample accurately Dissolve in appropriate solvent (e.g., Acetonitrile/Water) hplc HPLC-UV Analysis (Purity Assay & Impurity Quantification) prep->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Identity & Structural Purity) prep->nmr kf Karl Fischer Titration (Water Content) prep->kf gc GC-HS (Residual Solvents) prep->gc lcms LC-MS Analysis (Impurity Identification) hplc->lcms If unknown peaks > 0.1% report Compile Data Compare against Specifications Issue Certificate of Analysis hplc->report lcms->report nmr->report kf->report gc->report Degradation_Pathway reactant tert-Butyl 2,3-Dihydro-1H- inden-5-ylcarbamate product1 5-Aminoindane reactant->product1 H⁺ or Δ (Acid or Heat) product2 CO₂ reactant->product2 H⁺ or Δ (Acid or Heat) product3 Isobutylene reactant->product3 H⁺ or Δ (Acid or Heat)

Sources

The Strategic Utility of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in the design and synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate (CAS: 695231-56-2) has emerged as a valuable intermediate, prized for its unique structural attributes and versatile reactivity. This guide provides a comprehensive overview of this compound, from its sourcing and chemical properties to its synthesis and strategic application in drug discovery programs, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

The 5-Aminoindan Scaffold: A Privileged Structure in Medicinal Chemistry

At the core of this compound lies the 2,3-dihydro-1H-inden-5-amine, or 5-aminoindan, scaffold. This bicyclic framework, consisting of a benzene ring fused to a cyclopentane ring, is recognized as a "privileged structure" in drug discovery.[1][2] Its rigid conformation provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise and high-affinity interactions with biological targets.[1] The inherent versatility of the indan scaffold allows for systematic modifications at both the aromatic and aliphatic rings, permitting the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are crucial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

The introduction of a Boc (tert-butoxycarbonyl) protecting group onto the 5-amino moiety yields the title compound, a strategic maneuver that temporarily masks the nucleophilicity of the amine. This protection is essential for preventing undesirable side reactions during subsequent synthetic transformations on other parts of the molecule.[3] The Boc group is favored for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic, and its facile, clean removal under acidic conditions.[3] This strategic protection renders this compound an ideal building block for multi-step syntheses of complex molecular architectures.[][5]

Sourcing and Availability: A Comparative Overview

The accessibility of high-quality starting materials is paramount for any research and development program. This compound and its precursor, 5-aminoindan, are available from a number of reputable chemical suppliers. The following tables provide a comparative overview of representative suppliers and their offerings.

Table 1: Suppliers of this compound (CAS: 695231-56-2)

SupplierProduct NumberPurityAvailable Quantities
Key OrganicsTS-00637>95%Inquire
ArctomAG-AG01FAI1InquireInquire
CymitQuimicaCYM-695231-56-2InquireInquire

Table 2: Suppliers of 5-Aminoindan (CAS: 24425-40-9)

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich13087795%5g, 25g
Thermo Scientific15735005097%10g, 50g
TCI AmericaA0991>98.0%5g, 25g
Biotuva Life SciencesA863513≥98.0%Inquire

Physicochemical Properties

Table 3: Physicochemical Properties of 5-Aminoindan (CAS: 24425-40-9)

PropertyValueReference
Molecular FormulaC₉H₁₁N[Sigma-Aldrich]
Molecular Weight133.19 g/mol [Sigma-Aldrich]
AppearanceBrown crystalline mass[Thermo Scientific]
Melting Point34-36 °C[Sigma-Aldrich]
Boiling Point247-249 °C at 745 mmHg[Sigma-Aldrich]
Flash Point113 °C (closed cup)[Sigma-Aldrich]

Synthesis and Experimental Protocol

The preparation of this compound is a straightforward and high-yielding process involving the protection of the primary amine of 5-aminoindan with a Boc group. The most common and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Causality of Experimental Choices

The selection of reagents and conditions for this transformation is guided by established principles of organic synthesis. 5-aminoindan serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking one of the electrophilic carbonyl carbons of Boc₂O. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is incorporated to neutralize the protonated amine that forms during the reaction, driving the equilibrium towards the product. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically chosen to ensure the solubility of the reactants and to avoid competing reactions that could occur with protic solvents. The reaction generally proceeds efficiently at room temperature.

Detailed Step-by-Step Methodology

The following protocol is a representative, self-validating system for the synthesis of this compound.

Materials:

  • 5-Aminoindan (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 5-aminoindan.

  • Dissolve the 5-aminoindan in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution and stir for 5-10 minutes at room temperature.

  • In a separate container, dissolve di-tert-butyl dicarbonate in a minimal amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the stirring solution of 5-aminoindan and TEA over a period of 15-20 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 5-Aminoindan 5-Aminoindan Reaction Boc Protection Reaction (Room Temperature, 2-4h) 5-Aminoindan->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction TEA Triethylamine (TEA) TEA->Reaction DCM Dichloromethane (DCM) DCM->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Quenching & Extraction Purification Purification (Chromatography/Recrystallization) Workup->Purification Drying & Concentration TargetCompound This compound Purification->TargetCompound DrugDesign cluster_scaffold Core Scaffold cluster_intermediate Strategic Intermediate cluster_modification Synthetic Modifications cluster_final Final Compounds & Applications Scaffold 5-Aminoindan (Privileged Structure) Intermediate tert-Butyl 2,3-Dihydro-1H- inden-5-ylcarbamate Scaffold->Intermediate Boc Protection Modifications Scaffold Elaboration & Functionalization Intermediate->Modifications Enables Selective Chemistry Deprotection Boc Deprotection Modifications->Deprotection FinalCoupling Final Moiety Coupling Deprotection->FinalCoupling Bioactive Bioactive Molecules FinalCoupling->Bioactive Targets Therapeutic Targets (e.g., Kinases, Transporters) Bioactive->Targets Biological Activity

Caption: Logical workflow from privileged scaffold to therapeutic targets.

Conclusion

This compound represents a strategically valuable building block in the modern drug discovery toolkit. Its foundation on the privileged 5-aminoindan scaffold, combined with the robust and versatile nature of the Boc protecting group, provides medicinal chemists with a reliable and adaptable intermediate for the synthesis of complex and diverse molecular libraries. A comprehensive understanding of its sourcing, properties, synthesis, and strategic applications, as outlined in this guide, can empower research and development teams to accelerate their programs and enhance the probability of discovering novel and effective therapeutic agents.

References

  • Simmler, L. D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(5), 1495-1507. [Link]

  • Ruzgar, D., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Bioprospecting, 12(1), 1-6. [Link]

  • Landwehr, J., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 49(14), 4327-4332. [Link]

  • Arnone, M. R., et al. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters, 218(1), 24-29. [Link]

  • Canal, C. E., et al. (2017). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Neuropsychopharmacology, 42(10), 2055-2066. [Link]

  • Jiang, R., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2675-2678. [Link]

  • Kantin, G., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 2556-2563. [Link]

  • BioSpace. (2019). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. [Link]

  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. [Link]

Sources

The Indane Scaffold: A Privileged Core in the Quest for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Activities of Indane Derivatives for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Indane Moiety in Medicinal Chemistry

The indane scaffold, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, represents a "privileged structure" in medicinal chemistry.[1] Its rigid framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets.[1] This inherent structural advantage, combined with the synthetic tractability of the indane core, has led to the discovery and development of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the significant therapeutic potential of indane derivatives, focusing on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols crucial for their evaluation, offering a comprehensive resource for scientists engaged in drug discovery and development.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Indane derivatives have emerged as a promising class of anticancer agents, primarily through their ability to interfere with microtubule dynamics and modulate key signaling pathways involved in cancer cell growth and survival.

Mechanism of Action: Disrupting the Cytoskeleton and Hijacking Cell Signaling

A primary mechanism by which certain indane derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[2] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules, which are essential components of the mitotic spindle.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2]

Beyond their effects on the cytoskeleton, some indane-related structures have been shown to modulate the p53-MDM2 pathway. The p53 protein is a critical tumor suppressor, and its activity is often downregulated in cancer cells by the over-expression of its negative regulator, MDM2.[4][5] Certain heterocyclic compounds with structural similarities to indane derivatives have been shown to inhibit the p53-MDM2 interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.[4][6]

G2_M_Arrest Indane_Derivative Indane Derivative Tubulin β-Tubulin (Colchicine Site) Indane_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Indane_Derivative->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Disrupts G2_M_Checkpoint G2/M Checkpoint Mitotic_Spindle->G2_M_Checkpoint Activates Apoptosis Apoptosis G2_M_Checkpoint->Apoptosis Induces

Fig. 1: Mechanism of G2/M Arrest by Indane Derivatives
Structure-Activity Relationship (SAR) Insights

The anticancer potency of indane derivatives can be significantly influenced by the nature and position of substituents on the indane core. For dihydro-1H-indene derivatives acting as tubulin polymerization inhibitors, the following SAR observations have been made:

  • Substitution on the Phenyl Ring: The presence of a 3,4,5-trimethoxyphenyl moiety is often associated with potent antiproliferative activity.[7]

  • Substitution on the Indene Core: Methyl or methoxy substitutions on the indene ring can enhance anticancer activity.[7] For instance, changing a trimethoxy substitution to a dimethoxy or a 4-hydroxy-3-methoxyphenyl group can lead to a significant decrease in antiproliferative activity against certain cancer cell lines.[2]

Quantitative Data: Anticancer Activity of Representative Indane Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
12d (dihydro-1H-indene derivative)K5620.028[2]
A5490.045[2]
HCT1160.087[2]
MCF-70.036[2]
6o (indazole derivative)K5625.15[8]
A549>40[8]
PC-3>40[8]
Hep-G2>40[8]
A13 (indolone derivative)HCT1166.17[4]
MCF711.21[4]
A54912.49[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indane derivative test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indane derivatives in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Activity: Combating the Pathologies of Neurodegeneration

Indane derivatives have shown significant promise in the development of therapies for neurodegenerative disorders, particularly Alzheimer's disease. Their neuroprotective effects are primarily attributed to the inhibition of acetylcholinesterase and the prevention of amyloid-beta peptide aggregation.

Mechanism of Action: Preserving Neurotransmitters and Preventing Plaque Formation

Acetylcholinesterase (AChE) Inhibition: Acetylcholine is a neurotransmitter crucial for learning and memory. In Alzheimer's disease, the levels of acetylcholine are reduced. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine. Indane derivatives, such as the approved drug Donepezil, act as AChE inhibitors, thereby increasing the levels of acetylcholine in the synaptic cleft and improving cognitive function.[9] Some indenoquinoline derivatives have been shown to exhibit a mixed-type inhibition, binding to both the catalytic active site and the peripheral anionic site of AChE.[10]

Amyloid-Beta (Aβ) Aggregation Inhibition: The formation of amyloid plaques, which are aggregates of the amyloid-beta peptide, is a hallmark of Alzheimer's disease.[11] These plaques are neurotoxic and contribute to the progressive cognitive decline observed in patients. Certain indane derivatives have been found to inhibit the aggregation of Aβ, preventing the formation of these toxic plaques.[12]

Neuroprotection cluster_AChE AChE Inhibition cluster_Abeta Aβ Aggregation Inhibition Indane_AChE Indane Derivative AChE Acetylcholinesterase (AChE) Indane_AChE->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Cognitive_Function Improved Cognitive Function Acetylcholine->Cognitive_Function Enhances Indane_Abeta Indane Derivative Abeta_Aggregates Aβ Aggregates (Plaques) Indane_Abeta->Abeta_Aggregates Inhibits Formation Abeta_Monomers Aβ Monomers Abeta_Monomers->Abeta_Aggregates Aggregates to Neurotoxicity Neurotoxicity Abeta_Aggregates->Neurotoxicity Causes

Fig. 2: Neuroprotective Mechanisms of Indane Derivatives
Structure-Activity Relationship (SAR) Insights

For indenoquinoline-based AChE inhibitors, the size of the molecule is a critical factor. The indenoquinoline nucleus appears to be the maximum allowable size for effective binding to AChE. The introduction of even small substituents can impact activity, with a fluorine atom at position 2 being one of the few modifications that maintains or even increases potency and selectivity.[10]

Quantitative Data: Neuroprotective Activity of Representative Indane Derivatives
CompoundTargetIC50Reference
Indenoquinoline 1a Acetylcholinesterase (AChE)20 nM[10]
Indenoquinoline 2n Acetylcholinesterase (AChE)>1000 nM[10]
Curcumin Aβ Aggregation0.8 µM[11]
Compound 3B7 (triazine derivative)Aβ42 Aggregation~25-50 µM[13]
Compound 3G7 (triazine derivative)Aβ42 Aggregation~25-50 µM[13]
Experimental Protocols

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Indane derivative test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the indane derivatives in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound solution, and the DTNB solution to each well.

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes).

  • Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

Materials:

  • Amyloid-beta (Aβ) peptide (e.g., Aβ42)

  • Thioflavin T (ThT) solution

  • Phosphate buffer (pH 7.4)

  • Indane derivative test compounds

  • 96-well black plates with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ peptide and pre-incubate it to form oligomers or fibrils, or use it directly as monomers.

  • Assay Setup: In a 96-well plate, mix the Aβ peptide solution with the indane derivative test compounds at various concentrations.

  • Incubation: Incubate the plate at 37°C with gentle shaking to promote aggregation.

  • ThT Addition: After the incubation period, add the ThT solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: An increase in fluorescence intensity indicates Aβ aggregation. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (Aβ alone).

Anti-inflammatory Activity: Quelling the Flames of Inflammation

The indane scaffold is present in the well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac, highlighting the potential of this chemical class in treating inflammatory conditions. The primary mechanism of action for many anti-inflammatory indane derivatives is the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[14] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[15] Some indomethacin amides, which are indane derivatives, have been shown to be potent and selective COX-2 inhibitors.[15]

The anti-inflammatory effects of some compounds are also linked to the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[16] Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory response.

Anti_inflammatory cluster_COX COX-2 Inhibition cluster_NFkB NF-κB Pathway Inhibition Indane_COX Indane Derivative COX2 COX-2 Enzyme Indane_COX->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Converts to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Indane_NFkB Indane Derivative IKK IKK Complex Indane_NFkB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Fig. 3: Anti-inflammatory Mechanisms of Indane Derivatives
Structure-Activity Relationship (SAR) Insights

For indomethacin amides as selective COX-2 inhibitors, the carboxylic acid group of the parent drug can be replaced with an amide functionality to achieve COX-2 selectivity.[15]

Quantitative Data: Anti-inflammatory Activity of Representative Indane Derivatives
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indomethacin amide 7 COX-20.009>1000[15]
Indomethacin amide 19 COX-20.04>500[15]
Celecoxib COX-20.08117.5[17]
Compound 5l COX-28.2>12.1[17]

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Indane derivatives are being explored as a source of novel antimicrobial agents with the potential to overcome existing resistance mechanisms.

Mechanism of Action: Targeting Essential Bacterial Processes

Some novel indane derivatives have been identified as bacterial topoisomerase inhibitors (NBTIs). These compounds target DNA gyrase and topoisomerase IV, essential enzymes that regulate DNA topology during replication and transcription in bacteria. Inhibition of these enzymes leads to bacterial cell death.

Quantitative Data: Antimicrobial Activity of Representative Indane Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Compound 19 (benzo[b]thiophene derivative)B. cereus128[18]
C. albicans128[18]
Partially Purified Extract (PPE) K. pneumoniae31.25
S. epidermidis15.62
S. aureus15.62
B. cereus15.62
M. luteus7.8
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Indane derivative test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism in sterile broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the indane derivatives in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion: The Future of Indane Derivatives in Drug Discovery

The indane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural rigidity and synthetic accessibility make it an ideal starting point for the design of potent and selective modulators of a wide range of biological targets. The diverse biological activities of indane derivatives, spanning from anticancer and neuroprotective to anti-inflammatory and antimicrobial, underscore the remarkable versatility of this chemical entity. As our understanding of the molecular basis of diseases deepens, the rational design and synthesis of new indane-based compounds, guided by detailed structure-activity relationship studies and robust biological evaluation, will undoubtedly lead to the development of the next generation of innovative medicines. This guide serves as a foundational resource to inspire and support researchers in this exciting and impactful field of medicinal chemistry.

References

  • Peregrym, K., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. ResearchGate. [Link]

  • Thiazoles and Derivatives. (n.d.). Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents. ResearchGate. [Link]

  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9444-9449. [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244253. [Link]

  • Fares, M., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Nanobiotechnology, 20(1), 1-20. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. Molecules, 27(19), 6296. [Link]

  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]

  • Zhang, J., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European journal of medicinal chemistry, 187, 111968. [Link]

  • Van der Veken, P., et al. (2011). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE, 6(5), e20228. [Link]

  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19331-19361. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 720. [Link]

  • Minimum inhibitory concentration (MIC) values of compounds 1-7 against pathogenic microorganisms (µg/mL). (n.d.). ResearchGate. [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. [Link]

  • IC50 values of the active compounds inhibiting human cancer cell growth... (n.d.). ResearchGate. [Link]

  • Li, Y., et al. (2018). Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine. Genes & diseases, 5(3), 204-219. [Link]

  • Kumar, A., et al. (2013). Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening. Journal of chemical information and modeling, 53(9), 2359-2373. [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. [Link]

  • Field, J. J., et al. (2017). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal research reviews, 37(4), 814-843. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2014). Oncology letters, 8(5), 2039-2044. [Link]

  • MIC value against Gram-positive bacteria and fungi. The concentration... (n.d.). ResearchGate. [Link]

  • Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. (2022). Angewandte Chemie International Edition, 61(1), e202112345. [Link]

  • Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine. (2018). Genes & Diseases, 5(3), 204-219. [Link]

  • MIC values (µg/mL) of the tested compounds against selected bacterial strains. (n.d.). ResearchGate. [Link]

  • Rosini, M., et al. (2000). Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. Journal of medicinal chemistry, 43(26), 5064-5073. [Link]

  • Kumar, A., et al. (2019). Small-Molecule Amyloid Beta-Aggregation Inhibitors in Alzheimer's Disease Drug Development. Current pharmaceutical design, 25(40), 4263-4281. [Link]

  • Chemical structures of known tubulin inhibitors (lead compounds) and... (n.d.). ResearchGate. [Link]

  • Massa, R., et al. (2003). Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway. Molecular pharmacology, 64(4), 938-946. [Link]

  • Sulfonamide derivatives of cis-imidazolines as potent p53-MDM2/MDMX protein-protein interaction inhibitors. (2021). Medicinal Chemistry Research, 30(12), 2235-2248. [Link]

  • Computational Studies on Acetylcholinesterase Inhibitors: From Biochemistry to Chemistry. (2020). Mini reviews in medicinal chemistry, 20(14), 1403-1435. [Link]

  • Indane Derivatives. (n.d.). Eburon Organics. [Link]

  • Design of novel amyloid β aggregation inhibitors using QSAR, pharmacophore modeling, molecular docking and ADME prediction. (2018). Journal of biomolecular structure & dynamics, 36(14), 3745-3762. [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). International Journal of Molecular Sciences, 24(11), 9390. [Link]

  • Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. (2018). Molecules, 23(7), 1769. [Link]

  • Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. (2024). Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Minimal Inhibitory Concentration (MIC) of fungal extracts on different yeast species. Means ± SD (mg/mL). (n.d.). ResearchGate. [Link]

  • Fisher, K. E., et al. (2012). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. ACS chemical biology, 7(8), 1369-1380. [Link]

  • Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. (2023). International Journal of Molecular Sciences, 24(14), 11440. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). International Journal of Molecular Sciences, 23(15), 8283. [Link]

  • Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds. (2023). International Journal of Molecular Sciences, 24(24), 17235. [Link]

  • Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions. (2024). Frontiers in Endocrinology, 15, 1388613. [Link]

  • Vane, J. R. (1994). Mechanism of action of anti-inflammatory drugs. International journal of tissue reactions, 16(1), 3-15. [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). Pharmaceuticals, 15(2), 163. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount for the efficient construction of complex molecular architectures. Tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate, a key Boc-protected derivative of 5-aminoindan, has emerged as a critical building block. Its structural motif is prevalent in a variety of pharmacologically active compounds. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and reactivity. It further details its core utility, focusing on the mechanistic principles of its protection/deprotection chemistry and showcasing its application in multi-step synthesis through field-proven protocols.

Introduction and Strategic Importance

This compound serves as a stable, crystalline solid that provides a masked form of the 5-aminoindan scaffold. The indane core is a privileged structure in drug discovery, appearing in molecules targeting a range of biological pathways. The primary amino group of 5-aminoindan is a versatile handle for chemical modification, but its inherent nucleophilicity and basicity often interfere with reactions intended for other parts of a molecule.

The utility of this building block lies in the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its robustness to many reaction conditions (e.g., basic, nucleophilic, and reductive conditions) and its facile removal under specific acidic conditions. This orthogonality allows chemists to perform extensive modifications on other parts of the indane scaffold before liberating the amine for subsequent functionalization, such as amide bond formation, reductive amination, or participation in cross-coupling reactions.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's physical properties is essential for its effective use in the laboratory.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 695231-56-2[1]
Molecular Formula C₁₄H₁₉NO₂[1]
Molecular Weight 233.31 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥95%[1]
Melting Point Data not consistently reported; typical for crystalline solids
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, MeOH)General chemical knowledge

Spectroscopic data (NMR, IR) for this compound can be found in various chemical supplier databases and are used to confirm identity and purity after synthesis.

Synthesis and Purification

The most direct and common method for preparing this compound is the reaction of commercially available 5-aminoindan with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of the Boc anhydride.[3] A base, such as triethylamine (TEA) or sodium bicarbonate, is typically added to neutralize the proton released from the amine, driving the reaction to completion. The choice of solvent is flexible, with dichloromethane (DCM), tetrahydrofuran (THF), or biphasic systems being common.[4][5]

Sources

Methodological & Application

Application Note: A Robust and Scalable Protocol for the Boc Protection of 2,3-dihydro-1H-inden-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Principles

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role as a robust protecting group for amines.[1][2] Its widespread application in pharmaceutical and materials science research stems from its remarkable stability across a wide range of nucleophilic and basic conditions, coupled with the facility of its removal under mild acidic protocols.[3][4] This chemical behavior allows for an orthogonal protection strategy, enabling chemists to perform transformations on other parts of a molecule without interference from a reactive amine functionality.[4]

This guide provides a comprehensive, field-proven protocol for the N-tert-butoxycarbonylation of 2,3-dihydro-1H-inden-5-amine (also known as 5-aminoindane), a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and explain the causality behind critical process choices to ensure reproducibility and high yield.

Reaction Mechanism: The "Why" Behind the Chemistry

The Boc protection of an amine is a classic nucleophilic acyl substitution reaction.[4] The process is initiated by the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[4][5] This attack forms a transient tetrahedral intermediate.

The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group and forming the protonated N-Boc product.[4] In the absence of a base, this leaving group will deprotonate the product to yield the final carbamate, while the resulting tert-butyl bicarbonate decomposes into gaseous carbon dioxide and tert-butanol.[5]

While the reaction can proceed without a catalyst, the inclusion of a mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard practice. The base accelerates the reaction by deprotonating the positively charged nitrogen in the intermediate, thereby regenerating the nucleophilicity of the amine and driving the reaction forward.[4][6]

Materials and Equipment

Reagents
  • 2,3-dihydro-1H-inden-5-amine (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O), ≥97%

  • Triethylamine (TEA), ≥99.5%, distilled

  • Dichloromethane (DCM), anhydrous, ≥99.8%

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized Water

Equipment
  • Round-bottom flasks and appropriate glassware

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for flash chromatography

  • Silica gel for flash chromatography (230-400 mesh)

Quantitative Reaction Parameters

For a typical laboratory-scale synthesis (e.g., 10 mmol), the following stoichiometry is recommended.

ReagentMolecular Weight ( g/mol )EquivalentsMoles (mmol)Amount Required
2,3-dihydro-1H-inden-5-amine133.191.010.01.33 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.111.02.40 g
Triethylamine (TEA)101.191.212.01.67 mL (d=0.726)
Dichloromethane (DCM)---~50 mL

Detailed Step-by-Step Experimental Protocol

Part A: Reaction Setup and Execution
  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1H-inden-5-amine (1.33 g, 10.0 mmol). Dissolve the amine in anhydrous dichloromethane (40 mL).

    • Expert Insight: If starting with the hydrochloride salt of the amine, use 2.2 equivalents of triethylamine to first neutralize the salt and provide the catalytic base.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the stirred solution at room temperature.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of DCM (~10 mL). Add this solution dropwise to the stirring amine solution over 5-10 minutes. An ice bath can be used to moderate any potential exotherm, although it is typically not necessary for this scale.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is generally complete within 1 to 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting amine should have a lower Rf value than the less polar Boc-protected product. The reaction is complete upon the disappearance of the starting amine spot.

Part B: Workup and Purification
  • Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with an additional 50 mL of DCM.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated aqueous NaHCO₃ solution to remove any unreacted (Boc)₂O byproducts and excess acid.

    • 50 mL of saturated brine solution to facilitate phase separation and remove bulk water.

    • Causality Check: Each wash removes specific impurities. The water wash removes the triethylammonium salts, the bicarbonate wash neutralizes any acidic species, and the brine wash aids in drying.[7]

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent and wash the solid with a small amount of DCM.[8]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to off-white solid or oil.

  • Purification: While the crude product is often of high purity, flash column chromatography can be performed for exacting applications.[8][9]

    • Adsorb the crude product onto a small amount of silica gel.

    • Load onto a silica gel column packed in hexanes.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to isolate the pure tert-butyl (2,3-dihydro-1H-inden-5-yl)carbamate.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield the final product. Dry under high vacuum to remove residual solvents.

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Characterization dissolve 1. Dissolve Amine in DCM add_base 2. Add Triethylamine dissolve->add_base add_boc 3. Add (Boc)₂O Solution add_base->add_boc react 4. Stir at RT (Monitor by TLC) add_boc->react quench 5. Dilute & Transfer to Separatory Funnel react->quench wash 6. Aqueous Washes (H₂O, NaHCO₃, Brine) quench->wash dry 7. Dry Organic Layer (MgSO₄) wash->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Flash Chromatography (Hexanes/EtOAc) concentrate->purify final_product 10. Isolate Pure Product & Dry Under Vacuum purify->final_product characterize 11. Characterize (¹H NMR, LC-MS) final_product->characterize

Caption: Experimental workflow for the Boc protection of 2,3-dihydro-1H-inden-5-amine.

Expected Results and Characterization

The final product, tert-butyl (2,3-dihydro-1H-inden-5-yl)carbamate, should be obtained as a white solid with an expected yield of 90-98% after purification.

¹H NMR Spectroscopy: The most definitive method for confirming successful Boc protection is ¹H NMR spectroscopy.[10]

  • Key Diagnostic Signal: A large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will appear in the upfield region, typically around δ 1.5 ppm .[10][11]

  • Carbamate N-H: A broad singlet for the N-H proton of the carbamate will be observed, typically between δ 6.0-7.0 ppm.

  • Indane Protons: The aromatic and aliphatic protons of the indane core (δ 2.0-3.0 ppm and δ 6.8-7.5 ppm) will remain, though their chemical shifts may be slightly altered due to the electronic effect of the new carbamate group.

The molecular formula of the product is C₁₄H₁₉NO₂ with a molecular weight of 233.31 g/mol .[12]

References

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Pasala, V. K., et al. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(3), 906-912. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • 1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine. ChemBK. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Basu, B., et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(5), 1917–1923. [Link]

  • Reddit discussion on Boc deprotection as workup. r/chemistry. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Bhattacharya, S., et al. (2011). A novel approach for the synthesis of Phenylalanine-Ethylenediamine coupled product by using solid phase peptide synthesis. Der Pharma Chemica, 3(3), 174-188. [Link]

  • Yang, J. W., et al. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 137. [Link]

  • Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]

  • 1-(4-Aminophenyl)-2,3-Dihydro-1,3,3-Trimethyl-1H-Inden-5-Amine. JIGS Chemical Limited. [Link]

  • tert-Butyl n-(1-oxo-2,3-dihydro-1h-inden-5-yl)carbamate. PubChemLite. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH National Center for Biotechnology Information. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH National Center for Biotechnology Information. [Link]

  • Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine. PubChem. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

Sources

The Strategic Role of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate in Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indane Scaffold and the Power of Amine Protection

In the landscape of medicinal chemistry, the 2,3-dihydro-1H-indene, commonly known as indane, represents a privileged scaffold. Its rigid, bicyclic structure, composed of a fused benzene and cyclopentane ring, provides a unique three-dimensional framework that is amenable to diverse chemical modifications. This structural feature has made indane derivatives a cornerstone in the development of a wide range of therapeutics, from antiviral agents to treatments for neurological disorders. At the heart of many synthetic routes targeting novel indane-based drug candidates lies a critical intermediate: tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate . This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block, complete with detailed protocols and mechanistic insights.

The strategic importance of this compound stems from the presence of the tert-butoxycarbonyl (Boc) protecting group on the 5-amino functionality of the indane core. Amines are highly reactive nucleophiles and bases, and in the context of a multi-step synthesis, this reactivity can lead to unwanted side reactions, compromising yield and purity. The Boc group temporarily "masks" the amine, rendering it non-nucleophilic and stable to a wide variety of reaction conditions.[1] This allows for selective chemical transformations on other parts of the indane scaffold. The Boc group can then be cleanly and efficiently removed under acidic conditions to liberate the free amine for subsequent derivatization.[2]

The 2,3-Dihydro-1H-inden-5-amine Moiety: A Key Pharmacophore

The 5-aminoindan moiety is a recognized pharmacophore with a broad spectrum of biological activities. Derivatives of 5-aminoindan have been investigated for their potential as:

  • Kinase Inhibitors: The indane scaffold can serve as a template for the design of ATP-competitive inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4][5]

  • GPCR Ligands: The rigid structure of the indane nucleus is well-suited for interaction with the binding pockets of G-protein coupled receptors (GPCRs), a major class of drug targets.[6][7][8]

  • Psychoactive Agents: Certain derivatives of aminoindane have been shown to interact with monoamine transporters, highlighting their potential in the development of therapies for neurological and psychiatric disorders.[9][10]

  • Antibacterial Agents: Recent studies have explored the potential of aminoindane derivatives as a novel class of antibacterial agents.[11]

The versatility of the 5-aminoindan core makes this compound an invaluable starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Synthetic Protocols

Protocol 1: Synthesis of this compound from 5-Aminoindan

This protocol details the straightforward and high-yielding N-tert-butoxycarbonylation of commercially available 5-aminoindan. The reaction utilizes di-tert-butyl dicarbonate (Boc)₂O as the Boc source and a mild base in a suitable solvent system.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Product 5-Aminoindan 5-Aminoindan Reaction + 5-Aminoindan->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction Product This compound Reaction->Product Base (e.g., Triethylamine) Solvent (e.g., THF)

Caption: Boc-protection of 5-Aminoindan.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Aminoindan133.1910.01.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2511.01.1
Triethylamine (TEA)101.1915.01.5
Tetrahydrofuran (THF), anhydrous-50 mL-
Ethyl acetate---
Saturated aq. NaHCO₃ solution---
Brine---
Anhydrous Magnesium Sulfate---

Procedure:

  • To a stirred solution of 5-aminoindan (1.33 g, 10.0 mmol) in anhydrous tetrahydrofuran (50 mL) at room temperature, add triethylamine (2.1 mL, 15.0 mmol).

  • Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Expected Yield: 85-95%

Protocol 2: Deprotection and Subsequent N-Arylation

This protocol illustrates the utility of this compound as an intermediate by first deprotecting the Boc group to regenerate the 5-aminoindan, which is then used in a representative Buchwald-Hartwig amination reaction to form a new C-N bond.

Reaction Workflow:

Deprotection and N-Arylation A tert-Butyl 2,3-Dihydro-1H- inden-5-ylcarbamate B Deprotection (e.g., TFA in DCM) A->B C 5-Aminoindan B->C D N-Arylation (Buchwald-Hartwig) C->D F N-Aryl-2,3-dihydro-1H- inden-5-amine D->F E Aryl Halide/Triflate E->D

Caption: Workflow for Deprotection and Derivatization.

Part A: Boc Deprotection

Materials and Reagents:

Reagent/MaterialAmount (mmol)
This compound5.0
Trifluoroacetic acid (TFA)25.0
Dichloromethane (DCM), anhydrous25 mL
Saturated aq. NaHCO₃ solution-

Procedure:

  • Dissolve this compound (1.17 g, 5.0 mmol) in anhydrous dichloromethane (25 mL) at 0 °C.

  • Slowly add trifluoroacetic acid (1.9 mL, 25.0 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-aminoindan, which can often be used in the next step without further purification.

Part B: Buchwald-Hartwig N-Arylation

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Aminoindan (from Part A)133.195.01.0
Aryl Bromide-5.01.0
Pd₂(dba)₃915.720.050.01
Xantphos578.680.150.03
Sodium tert-butoxide96.107.01.4
Toluene, anhydrous-50 mL-

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (87 mg, 0.15 mmol), and sodium tert-butoxide (673 mg, 7.0 mmol).

  • Add a solution of 5-aminoindan (666 mg, 5.0 mmol) and the desired aryl bromide (5.0 mmol) in anhydrous toluene (50 mL).

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the N-aryl-2,3-dihydro-1H-inden-5-amine derivative.

Conclusion

This compound is a strategically important and versatile intermediate in drug discovery. Its use allows for the efficient and controlled synthesis of a wide array of 5-aminoindan derivatives, which are valuable scaffolds for targeting a range of biological entities, including kinases and GPCRs. The robust and high-yielding protocols for its synthesis and subsequent deprotection and derivatization make it an indispensable tool for medicinal chemists in the quest for novel therapeutics.

References

Sources

Application Notes & Protocols: Leveraging tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the rapid generation of diverse chemical libraries around privileged scaffolds is paramount for the identification of novel therapeutic agents. The 2,3-dihydro-1H-inden-5-amine (5-aminoindane) core is a recognized pharmacophore present in a range of biologically active compounds, noted for its rigid, three-dimensional structure that allows for precise orientation of substituents in biological space.[1][2] This document provides a comprehensive guide to the strategic application of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate, a key building block, in parallel synthesis workflows. We will detail robust, field-proven protocols for the efficient deprotection and subsequent derivatization of this scaffold, enabling researchers to rapidly construct large libraries of novel 5-aminoindane derivatives for high-throughput screening and lead optimization.

Introduction: The Strategic Value of the 5-Aminoindane Scaffold

The indane ring system offers a conformationally restricted scaffold that is metabolically stable and serves as a versatile template for exploring chemical space. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and central nervous system effects.[1] The primary amino group at the 5-position is a critical vector for chemical modification, allowing for the introduction of a vast array of functional groups that can modulate the pharmacological profile of the resulting molecules.

This compound is an ideal starting material for library synthesis due to the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[3][4] The Boc group provides excellent stability under a wide range of reaction conditions, yet can be removed cleanly and efficiently under acidic conditions, unmasking the nucleophilic amine for subsequent diversification reactions.[5][6] This two-stage strategy—deprotection followed by diversification—is perfectly suited for parallel synthesis formats.

Core Workflow: From Protected Scaffold to Diversified Library

The overall strategy for utilizing this compound in parallel synthesis is a straightforward yet powerful two-step process. This workflow is designed for high-throughput execution, typically in 96-well plates, allowing for the simultaneous synthesis of numerous analogs.

G cluster_0 PART 1: In-Situ Deprotection cluster_1 PART 2: Parallel Derivatization A Start: this compound (in 96-well plate) B Acidic Deprotection (e.g., TFA in DCM) A->B C Evaporation & Neutralization B->C D Intermediate: 5-Aminoindane Salt (Ready for Derivatization) C->D E Dispense Diverse Reagents (Acids, Aldehydes, Sulfonyl Chlorides) D->E Transfer to Reaction Plates F Parallel Reactions (Amidation, Reductive Amination, Sulfonylation) E->F G Parallel Work-up & Purification F->G H Final Library of 5-Aminoindane Derivatives G->H

Figure 1: High-level workflow for parallel library synthesis.

Experimental Protocols

The following protocols are optimized for a parallel synthesis format using standard laboratory equipment and 96-well reaction blocks.

Protocol 1: Boc Deprotection of this compound

Rationale: The choice of deprotection conditions is critical. While strong acids like trifluoroacetic acid (TFA) are highly effective, milder conditions may be necessary if the final products are acid-sensitive.[5][7] This protocol utilizes a standard TFA/DCM mixture, which is robust and easily removed in vacuo.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 96-well deep-well plates (2 mL volume)

  • Multichannel pipette or automated liquid handler

  • Centrifugal evaporator

Procedure:

  • Preparation: In each well of a 96-well deep-well plate, place 23.3 mg (0.1 mmol) of this compound.

  • Dissolution: Add 1.0 mL of anhydrous DCM to each well and agitate to dissolve the starting material.

  • Deprotection: Add 0.5 mL of a 20% (v/v) solution of TFA in DCM to each well. The reaction is typically complete within 1-2 hours at room temperature.

  • Monitoring (Optional): To confirm reaction completion, a single well can be sampled, quenched with NaHCO₃, extracted with ethyl acetate, and analyzed by TLC or LC-MS.

  • Solvent Removal: Place the 96-well plate in a centrifugal evaporator and concentrate to dryness. This will remove the DCM and excess TFA, leaving the 5-aminoindane trifluoroacetate salt as a residue.

  • In-situ Use: The resulting amine salt can be used directly in the next step, with the addition of a suitable base to neutralize the salt.

Protocol 2: Parallel Amide Library Synthesis

Rationale: Amide bond formation is one of the most frequently used reactions in drug discovery.[8][9][10] The use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides high yields and minimizes side reactions.[10] A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to neutralize the amine salt and facilitate the coupling reaction.

Materials:

  • 96-well plate containing the 5-aminoindane trifluoroacetate salt (from Protocol 3.1)

  • A library of diverse carboxylic acids (0.12 mmol each, pre-weighed or as stock solutions)

  • HATU solution (0.4 M in DMF)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reagent Preparation: Prepare stock solutions of the carboxylic acid library in DMF.

  • Reaction Setup:

    • To each well containing the 5-aminoindane salt, add a solution of a unique carboxylic acid (0.12 mmol in 0.3 mL of DMF).

    • Add 0.3 mL of the HATU solution (0.12 mmol) to each well.

    • Add 42 µL of DIPEA (0.24 mmol) to each well to neutralize the TFA salt and act as the base for the coupling reaction.

  • Reaction: Seal the plate and agitate at room temperature for 12-18 hours.

  • Work-up:

    • Quench the reaction by adding 1 mL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate to each well, sealing the plate, and agitating vigorously.

    • Allow the layers to separate and carefully remove the upper organic layer using a multichannel pipette. Repeat the extraction.

    • The combined organic extracts can be washed with brine and then dried by passing through a 96-well filter plate containing anhydrous sodium sulfate.

  • Purification: The crude products are typically purified by parallel HPLC-MS.

Protocol 3: Parallel Reductive Amination Library Synthesis

Rationale: Reductive amination is a powerful method for forming secondary amines and is highly amenable to parallel synthesis.[11][12][13][14] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is effective in the presence of the imine intermediate formed in situ.[12]

Materials:

  • 96-well plate containing the 5-aminoindane trifluoroacetate salt

  • A library of diverse aldehydes or ketones (0.12 mmol each)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Reaction Setup:

    • To each well containing the amine salt, add a solution of a unique aldehyde or ketone (0.12 mmol in 0.5 mL of DCM/DCE).

    • Add 21 µL of DIPEA (0.12 mmol) to neutralize the amine salt.

    • Add 32 mg of STAB (0.15 mmol) to each well.

  • Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

  • Work-up:

    • Quench the reaction by slowly adding 1 mL of saturated aqueous NaHCO₃ solution to each well.

    • Extract with 1 mL of DCM twice.

    • The combined organic layers are dried and concentrated.

  • Purification: Purify the products via parallel HPLC-MS.

Protocol 4: Parallel Sulfonamide Library Synthesis

Rationale: Sulfonamides are a key functional group in many marketed drugs.[15][16] They are readily synthesized by reacting an amine with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or DIPEA.[17]

Materials:

  • 96-well plate containing the 5-aminoindane trifluoroacetate salt

  • A library of diverse sulfonyl chlorides (0.11 mmol each)

  • Pyridine or DIPEA

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • To each well containing the amine salt, add 1.0 mL of DCM.

    • Add 24 µL of pyridine (0.3 mmol) to each well.

    • Add a solution of a unique sulfonyl chloride (0.11 mmol in 0.2 mL of DCM) to each well.

  • Reaction: Seal the plate and agitate at room temperature for 4-12 hours.

  • Work-up:

    • Add 1 mL of 1 M HCl to each well and agitate.

    • Extract with 1 mL of DCM twice.

    • The combined organic layers are washed with saturated aqueous NaHCO₃, dried, and concentrated.

  • Purification: Purify the products via parallel HPLC-MS.

Data Presentation: Example Reaction Conditions

The following table summarizes the general reaction conditions for the derivatization of 5-aminoindane.

Reaction Type Amine:Reagent Ratio Coupling/Reducing Agent Base Solvent Typical Yield Range
Amidation 1 : 1.2 (Carboxylic Acid)1.2 eq HATU2.4 eq DIPEADMF60-95%
Reductive Amination 1 : 1.2 (Aldehyde/Ketone)1.5 eq STAB1.2 eq DIPEADCM/DCE55-90%
Sulfonylation 1 : 1.1 (Sulfonyl Chloride)N/A3.0 eq PyridineDCM65-98%

Visualization of Derivatization Pathways

The following diagram illustrates the primary diversification pathways from the central 5-aminoindane intermediate.

G cluster_products Derivative Library A tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate B 5-Aminoindane A->B Deprotection (TFA/DCM) C Amide Derivatives B->C R-COOH, HATU, DIPEA D Secondary Amine Derivatives B->D R-CHO, STAB E Sulfonamide Derivatives B->E R-SO2Cl, Pyridine

Figure 2: Chemical derivatization pathways.

Conclusion

This compound is a versatile and highly valuable building block for parallel synthesis. Its stable, protected nature, combined with a straightforward deprotection protocol, allows for seamless integration into high-throughput medicinal chemistry workflows. The protocols detailed herein for amide formation, reductive amination, and sulfonylation provide a robust foundation for the rapid generation of diverse libraries of 5-aminoindane derivatives. By leveraging this building block and these methodologies, research organizations can significantly accelerate their hit-to-lead and lead optimization campaigns, ultimately expediting the discovery of new chemical entities with therapeutic potential.

References

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Taylor & Francis eBooks. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Golisade, A., et al. (2020). Automated and Parallel Amide Synthesis. Chemistry – A European Journal, 26(68), 15829-15833. Available at: [Link]

  • Figliozzi, G. M., & Zuckermann, R. N. (1998). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Tetrahedron Letters, 39(11), 1333-1336. Available at: [Link]

  • Springer Nature. (n.d.). On-DNA Reductive Amination and Alkylation. Springer Nature Experiments. Available at: [Link]

  • Hollinshead, S. P., & Tran, T. (2000). From Solution-Phase Studies to Solid-Phase Synthesis: A New Indole Based Scaffold for Combinatorial Chemistry. Tetrahedron Letters, 41(43), 8351-8355. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • Vaněk, V., et al. (2016). New tri-orthogonal scaffolds for the solid-phase synthesis of peptides. Journal of Peptide Science, 22(10), 635-643. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Li, B., et al. (2005). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 70(14), 5779-5782. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • Wikipedia contributors. (2023, December 18). Solid-phase synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bailey, C. M., & Chou, J. J. (2022). A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules. Organic & Biomolecular Chemistry, 20(11), 2269-2273. Available at: [Link]

  • Mondal, S., & Guria, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(2), 85-103. Available at: [Link]

  • Appiah-padi, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25036-25043. Available at: [Link]

  • Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • Stache, E. E., et al. (2019). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 9(11), 10652-10657. Available at: [Link]

  • West, J. G., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22028–22034. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Amines as Nucleophiles. In Chemistry LibreTexts. Available at: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 136. Available at: [Link]

  • Kumar, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1436-1448. Available at: [Link]

  • Yilmaz, I., & Göksu, S. (2023). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Journal of Basic and Clinical Health Sciences, 7(2), 224-229. Available at: [Link]

  • Chen, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1095, 126-136. Available at: [Link]

  • Kumar, P., et al. (2019). Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups. European Journal of Organic Chemistry, 2019(4), 841-849. Available at: [Link]

  • Liu, H., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]

  • Gatchalian, K. M., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. ACS Chemical Neuroscience, 10(5), 2463-2470. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. In PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Wang, Y., et al. (2021). Derivatization Strategy Combined with Parallel Reaction Monitoring for the Characterization of Short-chain Fatty Acids and Their Hydroxylated Derivatives in Mouse. Analytica Chimica Acta, 1183, 338959. Available at: [Link]

  • Wessjohann, L. A., et al. (2007). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecular Diversity, 11(2-3), 171-186. Available at: [Link]

  • Al-Matar, H. M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 1-14. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • De Porcellinis, D., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5666. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Modern Drug Discovery. Available at: [Link]

  • Wikipedia contributors. (2023, April 25). tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Spolaor, D., et al. (2023). Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas. Atmosphere, 14(11), 1667. Available at: [Link]

  • ResearchGate. (n.d.). Transformation of aminoindane 5 d and 5 a. [Image]. Available at: [Link]

  • ResearchGate. (n.d.). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Available at: [Link]

Sources

Scale-Up Synthesis of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate, a key building block in pharmaceutical and materials science research. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, focusing on a robust and scalable N-Boc protection of 5-aminoindane. This guide emphasizes the rationale behind procedural choices, ensuring scientific integrity and process reliability. Detailed experimental procedures, safety considerations, and analytical methods are provided to facilitate a successful and efficient synthesis on a larger scale.

Introduction and Scientific Background

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions.[1] This orthogonality makes it an ideal choice in multi-step syntheses of complex target molecules.

The synthesis of the title compound is achieved through the nucleophilic attack of the amino group of 5-aminoindane on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This reaction is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The choice of solvent and base is critical for achieving high yields, minimizing side reactions, and ensuring ease of work-up and purification, especially on a larger scale. This protocol has been optimized for scalability, prioritizing the use of cost-effective and environmentally benign reagents where possible, and focusing on a crystallization-based purification to avoid the need for column chromatography.

Reaction Scheme and Mechanism

The fundamental transformation is the N-Boc protection of 5-aminoindane.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry [M+H]⁺ expected at m/z = 234.15
Purity (HPLC) ≥98%

Safety and Handling Precautions

  • 5-Aminoindane: Can be harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable solid. Causes skin and eye irritation. Handle in a well-ventilated area.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in a fume hood and away from ignition sources.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • The reaction should be performed in a well-ventilated fume hood.

  • Avoid inhalation of dust, fumes, and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient Boc₂O or base; low reaction temperature.Add additional Boc₂O and/or base. Allow the reaction to stir for a longer period or at a slightly elevated temperature (e.g., 30-35 °C).
Product Oiling Out Impurities present; inappropriate crystallization solvent system.Ensure the crude product is thoroughly dried. Try different crystallization solvents or use a seed crystal. If crystallization fails, purification by column chromatography may be necessary.
Low Yield Incomplete reaction; loss of product during work-up.Ensure complete reaction by TLC. Be careful during extractions to avoid loss of product in the aqueous layer. Ensure complete crystallization before filtration.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and considering the safety precautions, researchers can efficiently produce high-purity material for their research and development needs. The emphasis on a crystallization-based purification makes this process amenable to large-scale production, avoiding the complexities of chromatographic separation.

References

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • aapptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • ResearchGate. (2025). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Feskov, I. O., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances.
  • DergiPark. (n.d.). N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Frontiers. (n.d.). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (1-amino-2,3-dihydro-1H-inden-1-yl)carbamate. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This document provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and validated through extensive experience in the field of process chemistry.

Chemical Properties and Impurity Profile

Understanding the chemical nature of this compound and its potential impurities is fundamental to selecting an appropriate purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₉NO₂
Molecular Weight233.31 g/mol
AppearanceTypically a solid
Key Functional Groupstert-Butoxycarbonyl (Boc) protecting group, secondary carbamate, aromatic ring, indane scaffold

The primary synthesis route to this compound typically involves the reaction of 5-aminoindan with di-tert-butyl dicarbonate (Boc₂O). Potential impurities may include:

  • Unreacted 5-aminoindan: A basic impurity that can be readily removed through acidic wash or chromatography.

  • Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Such as tert-butanol.

  • Over-alkylated or other side-reaction products: Depending on the specific reaction conditions.

The purification strategies outlined below are designed to effectively remove these and other process-related impurities.

Purification Strategies: A Multi-faceted Approach

A combination of chromatographic and crystallization techniques is often employed to achieve high purity of this compound. The choice of method depends on the scale of the purification and the nature of the impurities.

Diagram: General Purification Workflow

PurificationWorkflow Crude_Product Crude Product Flash_Chromatography Flash Chromatography Crude_Product->Flash_Chromatography Initial Purification Recrystallization Recrystallization Flash_Chromatography->Recrystallization Further Purification Pure_Product High-Purity Product Flash_Chromatography->Pure_Product Direct Isolation (if sufficiently pure) Recrystallization->Pure_Product Final Polishing

Caption: General workflow for the purification of this compound.

Protocol 1: Flash Chromatography

Flash chromatography is a highly effective technique for the purification of moderately polar compounds like this compound, allowing for the efficient removal of both more and less polar impurities.

Rationale: The carbamate functionality and the aromatic ring impart a moderate polarity to the molecule, making it well-suited for normal-phase silica gel chromatography. A solvent system of low to moderate polarity, such as a mixture of hexanes and ethyl acetate, will allow for good separation from non-polar byproducts and more polar starting materials like 5-aminoindan. For basic impurities, the use of amine-functionalized silica can be advantageous[1].

Table 2: Recommended Conditions for Flash Chromatography

ParameterRecommended Conditions
Stationary PhaseSilica Gel (60-120 mesh) or Amine-functionalized Silica Gel
Mobile PhaseHexane/Ethyl Acetate gradient (e.g., 95:5 to 70:30) or Petroleum Ether/Ethyl Acetate (e.g., 80:20 to 70:30)[2][3]
Loading TechniqueDry loading or minimal volume of dichloromethane
DetectionUV (254 nm)
Step-by-Step Protocol for Flash Chromatography:
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry loading technique often results in better separation.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions based on the UV detector response.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is a powerful and economical method for the final purification of solid compounds, often yielding material of very high purity.

Rationale: The key to successful recrystallization is the selection of a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For carbamates, mixtures of non-polar and moderately polar solvents are often effective. A hexane/ethyl acetate system is a good starting point based on literature for similar compounds[4].

Step-by-Step Protocol for Recrystallization:
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a more polar solvent (e.g., ethyl acetate) at an elevated temperature.

  • Inducing Crystallization: Slowly add a less polar solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Heating and Dissolution: Heat the mixture until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

A patent for a related Boc-protected amino acid suggests a crystallization method involving dissolving the crude oil in a minimal amount of a solvent and then adding a weak polar solvent like n-hexane for pulping after solidification with seed crystals[5][6]. This "pulping" or slurrying method can also be effective. An example from Organic Syntheses for a different carbamate involves slurrying the solid in a mixture of hexane and dichloromethane[7].

Purity Assessment: A Self-Validating System

To ensure the efficacy of the purification, a robust analytical method for purity determination is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method.

Table 3: Recommended HPLC Conditions for Purity Analysis

ParameterRecommended Conditions
ColumnC18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 254 nm
Injection Volume10 µL
Diagram: Analytical Validation Workflow

ValidationWorkflow cluster_0 Purification cluster_1 Analysis cluster_2 Purity Confirmation Purified_Sample Purified Sample HPLC HPLC Analysis Purified_Sample->HPLC NMR 1H NMR Analysis Purified_Sample->NMR MS Mass Spectrometry Purified_Sample->MS Purity_Check Purity > 99%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Release Release for Next Step Purity_Check->Release Yes Repurify Repurify Purity_Check->Repurify No

Caption: Workflow for the analytical validation of purified this compound.

In addition to HPLC, ¹H NMR spectroscopy should be used to confirm the structure of the purified product and to check for the absence of proton signals corresponding to potential impurities. Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The purification of this compound to a high degree of purity is achievable through a systematic approach combining flash chromatography and recrystallization. The specific conditions should be optimized based on the impurity profile of the crude material. Rigorous analytical testing is crucial to validate the purity of the final product, ensuring its suitability for downstream applications in drug development and other scientific research.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
  • WO2009011880A2 - Heterocyclic modulators of pkb - Google Patents. (n.d.).
  • Carpino, L. A. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents. (n.d.).
  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Indian Chemical Society, 94(10), 1139-1148. [Link]

  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents. (n.d.).
  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).
  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Biotage. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).
  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).
  • Method for purification of an amino acid using ion exchange resin - Google Patents. (n.d.).
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Deming, T. J., & Kramer, J. R. (2014). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. Der Pharma Chemica. [Link]

  • Williamson, D., & Hodgson, D. R. W. (2008). Preparation and purification of 5'-amino-5'-deoxyguanosine-5'-N-phosphoramidate and its initiation properties with T7 RNA polymerase. Organic & Biomolecular Chemistry, 6(6), 1056–1062. [Link]

  • Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Li, Y., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 10, 976535. [Link]

  • Ferguson, A. D., et al. (2007). Expression, purification and crystallization of human 5-lipoxygenase-activating protein with leukotriene-biosynthesis inhibitors. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 12), 1043–1046. [Link]

Sources

Troubleshooting & Optimization

Optimizing the Synthesis of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of this compound is a foundational step in the development of various pharmaceutical intermediates. The core of this transformation is the protection of the primary amine of 5-aminoindan using a tert-butyloxycarbonyl (Boc) group. While seemingly straightforward, this reaction is subject to several variables that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting and optimization.

Core Reaction Scheme

The primary route to this compound involves the reaction of 5-aminoindan with di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme for Boc protection of 5-aminoindan

Caption: Reaction of 5-aminoindan with Di-tert-butyl dicarbonate to yield this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Question 1: My reaction yield is very low, or I've recovered only my starting material (5-aminoindan). What went wrong?

Answer: Low or no conversion is a common issue that can typically be traced back to reagent quality, reaction conditions, or the inherent reactivity of the starting material.

  • Underlying Cause & Scientific Rationale:

    • Reagent Reactivity: Di-tert-butyl dicarbonate ((Boc)₂O) is susceptible to hydrolysis, especially if stored improperly. The nucleophilic attack of the amine on the electrophilic carbonyl of (Boc)₂O is the key step.[1][2] If the (Boc)₂O has degraded, the concentration of the active electrophile is reduced, leading to a sluggish or incomplete reaction.

    • Insufficient Activation: Aromatic amines like 5-aminoindan are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[3] This reduced nucleophilicity can slow the reaction rate significantly. While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or even sodium bicarbonate are often used to deprotonate the amine, increasing its nucleophilicity, or to neutralize the tert-butoxycarboxylic acid byproduct.[4][5]

    • Solvent Effects: The choice of solvent can dramatically influence the reaction rate. Protic solvents like methanol have been shown to accelerate the Boc protection of aromatic amines, potentially through hydrogen bonding interactions that stabilize the transition state.[3] Common aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are also effective but may require longer reaction times or the addition of a base.[5]

  • Troubleshooting Steps & Solutions:

    • Verify Reagent Quality: Use a fresh bottle of (Boc)₂O or verify the purity of your existing stock. (Boc)₂O is a solid and should appear as a low-melting solid or crystalline powder.

    • Stoichiometry Check: Ensure at least a stoichiometric equivalent of (Boc)₂O is used. It is common practice to use a slight excess (1.1 to 1.2 equivalents) to drive the reaction to completion.

    • Optimize Solvent and Base:

      • If using an aprotic solvent like THF or DCM, add 1.1-1.5 equivalents of a non-nucleophilic base like TEA or DIPEA.

      • Consider switching to an alcoholic solvent like methanol or ethanol, which can enhance the reaction rate without the need for a base.[3]

    • Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating to 40-50°C can increase the rate.[5] However, be cautious, as excessive heat can lead to side reactions.

Question 2: My final product is contaminated with a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Answer: The most likely byproduct is the di-protected amine, N,N-bis(tert-butoxycarbonyl)-2,3-dihydro-1H-inden-5-amine. This occurs when the initially formed carbamate is further acylated.

  • Underlying Cause & Scientific Rationale:

    • After the initial N-Boc protection, the resulting carbamate still possesses a proton on the nitrogen. Under certain conditions, particularly with a large excess of (Boc)₂O and in the presence of a strong, non-nucleophilic base like 4-Dimethylaminopyridine (DMAP), this proton can be removed, and the resulting anion can attack a second molecule of (Boc)₂O.[6] While less common with aromatic amines compared to aliphatic ones, it can still occur if conditions are not controlled.

  • Troubleshooting Steps & Solutions:

    • Control Stoichiometry: Avoid using a large excess of (Boc)₂O. Limit the excess to 1.05 - 1.2 equivalents relative to the 5-aminoindan.

    • Avoid Potent Catalysts: Unless necessary for a particularly unreactive system, avoid using highly effective acylation catalysts like DMAP. If a base is needed, opt for milder options like NaHCO₃ or TEA.[5]

    • Temperature Control: Perform the reaction at room temperature or below. Higher temperatures can sometimes favor over-reaction.

    • Purification: If the di-Boc product has already formed, it can often be separated from the desired mono-Boc product by silica gel column chromatography due to its different polarity.

Question 3: The work-up and purification are proving difficult. How can I efficiently isolate the pure product?

Answer: Purification challenges often stem from unreacted (Boc)₂O, its hydrolysis byproduct (tert-butanol), and the need to separate the product from the aqueous phase during work-up.

  • Underlying Cause & Scientific Rationale:

    • (Boc)₂O can be challenging to remove completely as it is relatively non-polar. During work-up, it can also hydrolyze to tert-butanol and CO₂. The product itself, being a carbamate, has intermediate polarity, which can sometimes complicate extraction and chromatography.

  • Troubleshooting Steps & Solutions:

    • Quenching Excess (Boc)₂O: After TLC indicates the consumption of the starting amine, the reaction can be quenched with a mild nucleophile. Adding a small amount of aqueous ammonia or a primary amine like n-butylamine can react with the remaining (Boc)₂O, forming a more polar and easily separable byproduct.

    • Aqueous Work-up:

      • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, DCM).

      • Wash the organic layer with a mild aqueous base like 5% NaHCO₃ solution. This will remove any acidic byproducts.

      • Follow with a wash using brine (saturated NaCl solution) to break any emulsions and remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Chromatography: If the crude product is not pure after work-up, silica gel column chromatography is the standard method.

      • Solvent System (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The product will elute after any remaining (Boc)₂O and before any unreacted 5-aminoindan.

    • Alternative Purification - Resin Capture: For library synthesis or rapid purification, scavenger resins can be employed. For instance, an acidic ion-exchange resin can be used to capture the unreacted amine starting material.[7][8]

Frequently Asked Questions (FAQs)

  • Q1: How should I monitor the progress of the reaction?

    • A1: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 20-30% ethyl acetate in hexanes. The starting material (5-aminoindan) is quite polar and will have a low Rf value, often streaking. The product, this compound, is less polar and will have a higher Rf. The reaction is complete when the spot corresponding to 5-aminoindan is no longer visible.

  • Q2: Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?

    • A2: Generally, it is not necessary. The reagents are stable to air and moisture for the duration of the reaction. However, if using very dry solvents and reagents for kinetic studies or to avoid any potential side reactions with atmospheric moisture, an inert atmosphere is good practice.

  • Q3: What is the optimal temperature range for this synthesis?

    • A3: The reaction is typically performed at room temperature (20-25°C). If the reaction is slow, it can be gently heated to 40-50°C.[5] Avoid excessively high temperatures, which can promote side reactions.

  • Q4: Can I use Boc-Cl (tert-butyl chloroformate) instead of (Boc)₂O?

    • A4: While possible, (Boc)₂O is much more convenient and generally preferred. Boc-Cl is less stable and can be more difficult to handle.[4] The byproducts of (Boc)₂O (tert-butanol and CO₂) are also more benign and easier to remove than the HCl generated from Boc-Cl.

Data & Protocols

Table 1: Summary of Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Starting Material 5-Aminoindan1.0 equivalent
Protecting Reagent (Boc)₂O1.1 - 1.2 equivalents
Solvent THF, DCM, or MethanolMethanol can accelerate the reaction rate for aromatic amines.[3]
Base (Optional) NaHCO₃, TEA, or DIPEA1.1 - 1.5 equivalents. Not always necessary, especially in alcoholic solvents.
Temperature Room Temperature (20-25°C)Gentle heating (40°C) can be applied if the reaction is slow.[5]
Reaction Time 2 - 18 hoursMonitor by TLC until starting material is consumed.
Work-up Aqueous wash (NaHCO₃, Brine)Removes acidic byproducts and water.
Purification Column ChromatographyEluent: Ethyl Acetate/Hexane gradient.
Typical Yield >90%Highly dependent on reaction conditions and purity of reagents.
Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-aminoindan (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable solvent (e.g., THF or Methanol, approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution. If using a base (e.g., Triethylamine, 1.2 eq), it can be added at this stage.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the 5-aminoindan spot has completely disappeared.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound as a solid.

Visualized Workflows and Logic

General Synthesis Workflow

G cluster_prep Reaction Setup cluster_react Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Dissolve 5-Aminoindan in Solvent (e.g., THF) B 2. Add (Boc)₂O (1.1 eq) A->B C 3. Add Base (Optional) (e.g., TEA) B->C D 4. Stir at Room Temp (2-18h) C->D E 5. Monitor by TLC D->E F 6. Aqueous Wash (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Logic

G Start Reaction Outcome? LowYield Low / No Yield Start->LowYield < 50% Conversion Impure Impure Product Start->Impure > 50% Conversion Multiple Spots on TLC GoodYield High Yield & Purity Start->GoodYield Clean Conversion CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents DiBoc Di-Boc Side Product? Impure->DiBoc OptimizeCond Optimize Conditions: - Add Base - Change Solvent (MeOH) - Increase Time/Temp CheckReagents->OptimizeCond YesDiBoc Reduce (Boc)₂O excess Avoid strong catalysts DiBoc->YesDiBoc Yes NoDiBoc Starting Material or (Boc)₂O present? DiBoc->NoDiBoc No YesSM Improve Work-up Optimize Chromatography NoDiBoc->YesSM Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Liu, Y., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (n.d.). Optimizing reaction time and temperature for N-Boc protection.
  • Kumar, G., Kumar, G., & Gupta, R. (2014). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)₂O at room temperature. ResearchGate. [Link]

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Boc-5-amino-indazole. Retrieved from [Link]

  • ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate. This guide is structured in a question-and-answer format to directly address common issues and provide in-depth, field-proven insights to ensure the successful synthesis of 2,3-Dihydro-1H-inden-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection for my substrate?

The deprotection of this compound is an acid-catalyzed reaction aimed at removing the tert-Butoxycarbonyl (Boc) protecting group from the amine functionality. The reaction proceeds through a well-established mechanism.[1][2] First, the carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation makes the carbamate a much better leaving group. Subsequently, the molecule fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and yielding the desired free amine, 2,3-Dihydro-1H-inden-5-amine.[1][2] The liberated amine is then protonated in the acidic medium to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Troubleshooting Incomplete Deprotection

Q2: I'm observing a significant amount of starting material in my reaction mixture even after an extended period. Why is my deprotection incomplete?

Incomplete deprotection is a common hurdle in Boc-cleavage reactions. Several factors, often interconnected, can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions, and the reaction rate is highly dependent on the acidity of the medium.

    • Troubleshooting:

      • Verify Acid Quality: Trifluoroacetic acid is hygroscopic and can absorb atmospheric moisture, which reduces its effective concentration. Use a fresh bottle of TFA or accurately determine the concentration of your HCl solution.

      • Increase Acid Stoichiometry: For a typical deprotection in dichloromethane (DCM), a 1:1 mixture of TFA and DCM is often effective.[3] If using HCl in dioxane or methanol, ensure a sufficient molar excess of the acid is present.

  • Suboptimal Reaction Temperature: While most Boc deprotections proceed efficiently at room temperature, sterically hindered or electronically deactivated substrates may require elevated temperatures.

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 30-40°C. Monitor the reaction closely by TLC or HPLC to avoid potential side reactions.

  • Inadequate Reaction Time: While many deprotections are complete within 1-2 hours, some substrates may require longer reaction times for full conversion.

    • Troubleshooting:

      • Monitor the reaction at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique (see Q3). Continue the reaction until the starting material is no longer detectable.

  • Poor Substrate Solubility: If the this compound is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Troubleshooting:

      • Ensure your substrate is fully dissolved before proceeding with the reaction. If solubility in DCM is an issue, consider alternative solvents like dioxane or a co-solvent system.

Analytical Monitoring of the Deprotection Reaction

Q3: How can I effectively monitor the progress of my deprotection reaction?

Close monitoring of the reaction is essential to determine the point of completion and to avoid the formation of byproducts due to prolonged exposure to harsh acidic conditions.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative reaction monitoring.

    • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material. The deprotected amine is significantly more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value.

    • Visualization: The product, a primary amine, can be visualized using a ninhydrin stain, which will produce a characteristic colored spot (often purple or yellow), while the Boc-protected starting material will not react with ninhydrin.[4]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, reverse-phase HPLC is the method of choice.[4]

    • Principle: The Boc-protected starting material is more non-polar and will have a longer retention time than the more polar deprotected amine product. A successful reaction will show the disappearance of the starting material peak and the emergence of a new, earlier-eluting product peak.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the completion of the reaction.

    • Key Spectral Changes: The most noticeable change will be the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, which typically appears around 1.5 ppm.[5][6][7][8] Concurrently, you will observe shifts in the aromatic and aliphatic protons of the indane core upon conversion of the carbamate to the amine salt.

Addressing Side Reactions

Q4: I've observed unexpected spots on my TLC plate or extra peaks in my HPLC chromatogram. What are the likely side reactions?

The primary side reaction of concern during Boc deprotection is the alkylation of the aromatic ring by the liberated tert-butyl cation.[9][10] The electron-rich aromatic system of the indane moiety can be susceptible to Friedel-Crafts alkylation.

Mitigation Strategies:

  • Use of Scavengers: The addition of a cation scavenger to the reaction mixture can effectively trap the tert-butyl cation and prevent unwanted side reactions.[11]

    • Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are frequently used scavengers. A small amount (e.g., 5% v/v) added to the reaction mixture is typically sufficient.

  • Choice of Acid: In some cases, using a different acid can minimize side reactions. For substrates sensitive to TFA, 4M HCl in dioxane is a common alternative.[11]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equivalents). A common practice is to use a 1:1 (v/v) mixture of DCM and TFA.[12]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring its progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • For work-up to obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Dihydro-1H-inden-5-amine.

Protocol 2: General Procedure for HCl-Mediated Boc Deprotection
  • Dissolve this compound (1 equivalent) in a minimal amount of an anhydrous solvent such as 1,4-dioxane or methanol.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[12]

  • Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate from the solution.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, the product can be isolated by filtration if it has precipitated. Alternatively, the reaction mixture can be concentrated under reduced pressure. The resulting hydrochloride salt can often be used in the next step without further purification or can be neutralized using a mild base to obtain the free amine.

Parameter TFA Deprotection HCl Deprotection Notes
Acid Trifluoroacetic AcidHydrochloric AcidTFA is generally stronger and faster but can sometimes lead to side reactions.
Solvent Dichloromethane (DCM)1,4-Dioxane, MethanolEnsure solvents are anhydrous.
Temperature 0°C to Room TemperatureRoom TemperatureGentle heating may be required for stubborn substrates.
Time 1-4 hours1-4 hoursMonitor reaction for completion.
Work-up Basic wash to remove TFAPrecipitation/EvaporationProduct is isolated as the hydrochloride salt.

Visualizing the Troubleshooting Workflow

Troubleshooting_Deprotection cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions cluster_3 Verification Incomplete_Deprotection Incomplete Deprotection (Starting Material Remains) Insufficient_Acid Insufficient Acid Strength/Concentration Incomplete_Deprotection->Insufficient_Acid Low_Temperature Suboptimal Temperature Incomplete_Deprotection->Low_Temperature Short_Time Inadequate Reaction Time Incomplete_Deprotection->Short_Time Poor_Solubility Poor Substrate Solubility Incomplete_Deprotection->Poor_Solubility Check_Acid Use Fresh/Anhydrous Acid Increase Stoichiometry Insufficient_Acid->Check_Acid Increase_Temp Gently Heat (30-40°C) Low_Temperature->Increase_Temp Extend_Time Continue Reaction (Monitor by TLC/HPLC) Short_Time->Extend_Time Improve_Solubility Change Solvent/ Use Co-solvent Poor_Solubility->Improve_Solubility Complete_Reaction Complete Deprotection (Product Formation) Check_Acid->Complete_Reaction Increase_Temp->Complete_Reaction Extend_Time->Complete_Reaction Improve_Solubility->Complete_Reaction

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Deprotection_Mechanism Boc_Indane tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate Protonation Protonated Carbamate Boc_Indane->Protonation + H⁺ Fragmentation Carbamic Acid Intermediate + tert-Butyl Cation Protonation->Fragmentation Decarboxylation 2,3-Dihydro-1H-inden-5-amine + CO2 Fragmentation->Decarboxylation - CO₂ Salt_Formation Amine Salt Decarboxylation->Salt_Formation + H⁺ Acid H⁺ (TFA or HCl) Acid->Protonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

  • ResearchGate. (2015). How can I deprotect esters using TFA?. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ChemBK. 1H-Indene, 2,3-dihydro-. [Link]

  • StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA ?. [Link]

  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. [Link]

  • MDPI. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(4), M1018. [Link]

  • Supporting Information. Characterization Data of the Products. [Link]

  • National Institutes of Health. (2015). Synthesis of a Series of Diaminoindoles. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]

  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]

  • PubMed. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. [Link]

  • ResearchGate. (2019). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. [Link]

  • UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

  • PubChem. 2,3-dihydro(1,1-(2)H)-1H-indene. [Link]

  • ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

  • NIST. 2-Ethyl-2,3-dihydro-1H-indene. [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

  • Amerigo Scientific. This compound. [Link]

  • ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • NIST. 1H-Indene, 2,3-dihydro-1,1-dimethyl-. [Link]

Sources

Technical Support Center: Stability of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound, particularly focusing on challenges encountered under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate your experimental workflows with confidence.

I. Core Concepts: Understanding the Chemistry

Before diving into specific troubleshooting scenarios, it is crucial to understand the fundamental chemical properties of this compound. The key to its reactivity lies in the tert-butoxycarbonyl (Boc) protecting group attached to the amine on the indane scaffold.

The Boc group is renowned in organic synthesis for its stability in a wide range of chemical environments, yet its strategic value comes from its susceptibility to cleavage under acidic conditions.[1] This allows for the selective deprotection of the amine, a critical step in the synthesis of more complex molecules.[1]

The acidic deprotection of a Boc-protected amine is a type of carbamate hydrolysis.[1] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid then readily decomposes, releasing carbon dioxide and the free amine.[1][2][3] The newly liberated amine is then protonated by the acid in the reaction mixture, typically forming an amine salt as the final product.[1][3]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound in acidic media.

Q1: Why is my Boc deprotection of this compound incomplete?

A1: Incomplete deprotection is a frequent issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The most common cause is that the acidic conditions are not potent enough to efficiently cleave the Boc group. This could be due to a low concentration of the acid, or the acid itself may have degraded (e.g., trifluoroacetic acid, TFA, readily absorbs water).[4]

  • Steric Hindrance: The bulky nature of the indane structure in proximity to the Boc-protected amine might necessitate more forceful conditions, such as higher temperatures, longer reaction times, or a stronger acid, to achieve complete removal.[4]

  • Solvent Effects: The choice of solvent plays a critical role. While aprotic solvents like dichloromethane (DCM) are commonly used, protic solvents such as methanol can sometimes interfere with the reaction.[4]

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for this specific substrate.[4]

  • Substrate Solubility: Poor solubility of the starting material in the chosen solvent can result in a heterogeneous mixture and an incomplete reaction.[4]

Q2: What are the common side reactions to be aware of during the acidic deprotection of this compound?

A2: The primary side reaction of concern is the alkylation of nucleophiles by the tert-butyl cation that is generated during the deprotection process.[1][5] Electron-rich aromatic rings, such as the benzene ring of the indane core itself, can be susceptible to this alkylation. Other nucleophiles present in the reaction mixture can also be alkylated.[6][7] To mitigate this, scavengers like anisole or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.[1]

Q3: Can the indane ring system be compromised under the acidic conditions used for Boc deprotection?

A3: The 2,3-dihydro-1H-indene (indane) core is generally stable under the acidic conditions typically employed for Boc deprotection. However, extremely harsh acidic conditions (e.g., very high concentrations of strong acids and elevated temperatures for prolonged periods) could potentially lead to undesired reactions. It is always advisable to use the mildest conditions necessary to achieve complete deprotection.

Q4: How can I monitor the progress of the Boc deprotection reaction?

A4: There are several effective methods to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward technique. The deprotected amine product is significantly more polar than the Boc-protected starting material and will, therefore, have a lower Rf value on the TLC plate.[4][8] Staining the plate with ninhydrin can help visualize the primary or secondary amine product.[8][9]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It offers high resolution and can accurately determine the ratio of starting material to product, thus confirming the completion of the reaction.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can confirm the disappearance of the starting material and the appearance of the product by monitoring their respective molecular weights.[1]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the acidic treatment of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete Deprotection Insufficient acid strength/concentration.[4]Increase the concentration of the acid or switch to a stronger acid (e.g., from HCl in dioxane to TFA).[10]
Short reaction time or low temperature.[4]Increase the reaction time and/or moderately increase the temperature. Monitor progress closely by TLC or LC-MS.[1]
Poor substrate solubility.[4]Experiment with different solvents or solvent mixtures to improve solubility.
Formation of Side Products Alkylation by the tert-butyl cation.[6][7]Add a scavenger such as anisole or thioanisole to the reaction mixture.[1]
Degradation of the indane ring.Use milder acidic conditions. Avoid prolonged exposure to high temperatures and strong acids.
Difficult Product Isolation Product is an amine salt.During work-up, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine, which can then be extracted with an organic solvent.[8][11]
Product is water-soluble.If the amine salt is highly soluble in water, consider alternative work-up procedures such as evaporation of the solvent and purification by other means.

IV. Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments related to the acidic deprotection of this compound.

Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the acidic removal of a Boc protecting group.[8]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM.

  • Add an equal volume of TFA for a 50% solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC.[8]

  • Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.[8]

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[8]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is an alternative to using TFA and can sometimes be milder.

Materials:

  • This compound

  • 4 M HCl in dioxane

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of DCM or ethyl acetate.

  • Add a molar excess of 4 M HCl in dioxane (typically 4-10 equivalents).

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Proceed with a basic work-up as described in Protocol 1 to isolate the free amine.

V. Visualizing the Process

To better illustrate the experimental process, the following diagrams outline the key steps in Boc deprotection and its validation.

Boc_Deprotection_Workflow cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up & Isolation A Dissolve Substrate in Anhydrous DCM B Add Acidic Reagent (TFA or HCl/Dioxane) A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Concentrate in vacuo D->E F Basic Work-up (NaHCO3 wash) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purified Amine Product H->I

Caption: Experimental workflow for Boc deprotection.

Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl (Acid Catalyst) Boc_Amine->Protonation + H+ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonation->Tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt + H+

Caption: Mechanism of acidic Boc deprotection.

VI. References

  • Amine Protection / Deprotection. Fisher Scientific.

  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.

  • Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Benchchem.

  • Amine Protection and Deprotection. Master Organic Chemistry.

  • BOC Protection and Deprotection. J&K Scientific LLC.

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry.

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.

  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. Benchchem.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.

Sources

Preventing the formation of byproducts in "tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with the N-Boc protection of 5-aminoindan. Our goal is to provide you with the expertise and practical insights necessary to minimize byproduct formation and achieve high-purity target compound.

Introduction: The Chemistry of Boc Protection on 5-Aminoindan

The synthesis of this compound involves the protection of the primary amino group of 5-aminoindan using di-tert-butyl dicarbonate ((Boc)₂O). This reaction, while conceptually straightforward, is subject to several competing pathways that can lead to the formation of undesirable byproducts. The nucleophilicity of the aniline-type amine in 5-aminoindan is attenuated by the aromatic ring, which can lead to sluggish reaction rates and the necessity of carefully optimized conditions to favor the desired mono-N-Boc product.[1]

This guide will address the most frequently encountered issues, from incomplete reactions to the formation of specific impurities, and provide robust, field-tested protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My Boc protection of 5-aminoindan is very slow or incomplete. What are the primary causes?

A1: The reduced nucleophilicity of the aromatic amine in 5-aminoindan is a common reason for slow reactions.[1] Several factors can be optimized:

  • Solvent Choice: The reaction rate can be significantly influenced by the solvent. While aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are common, protic solvents like methanol have been shown to accelerate the Boc protection of aromatic amines.[2]

  • Base/Catalyst: While not always necessary, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to deprotonate the amine, increasing its nucleophilicity.[3] However, the use of a base can also promote side reactions.[4]

  • Temperature: Gently heating the reaction mixture (e.g., to 40 °C) can increase the reaction rate, but may also promote byproduct formation.[2] Room temperature is often a good starting point.

Q2: I am observing a byproduct with a mass corresponding to the addition of two Boc groups. What is this and how can I prevent it?

A2: This is likely the di-Boc protected amine, N,N-bis(tert-butoxycarbonyl)-2,3-dihydro-1H-inden-5-amine. This can form, especially under forcing conditions or with an excess of (Boc)₂O and a strong base.

  • Stoichiometry: Carefully control the stoichiometry of (Boc)₂O to 1.0-1.1 equivalents relative to 5-aminoindan.

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times once the starting material is consumed (as monitored by TLC or LC-MS).

  • Catalyst-Free Conditions: Consider a catalyst-free approach in a water-acetone mixture, which has been reported to be highly selective for mono-protection.[4]

Q3: My product is contaminated with a high molecular weight impurity. What could it be?

A3: A common byproduct in Boc protection reactions is the corresponding urea, formed from the reaction of the starting amine with an isocyanate intermediate.[4] The isocyanate can be generated in situ, particularly if the reaction is run at elevated temperatures or with certain activating agents.

  • Temperature Control: Maintain a controlled temperature, preferably at or below room temperature, to disfavor isocyanate formation.

  • Optimized Protocols: Employing milder reaction conditions, such as those described in the catalyst-free protocol below, can effectively suppress this side reaction.[4]

Q4: Can the Boc group be cleaved during workup or purification?

A4: Yes, the Boc group is notoriously acid-labile.[3] Exposure to even mild acidic conditions can lead to premature deprotection.

  • Aqueous Workup: During aqueous workup, avoid acidic washes (e.g., HCl) if possible. If an acid wash is necessary for purification, use a dilute, weak acid and minimize contact time.

  • Chromatography: When performing silica gel chromatography, be aware that silica can be slightly acidic. To mitigate this, the silica gel can be pre-treated with a small amount of a non-polar amine like triethylamine in the eluent system (e.g., 0.1-1% TEA in hexane/ethyl acetate).

  • Reverse-Phase HPLC: If using reverse-phase HPLC for purification with a trifluoroacetic acid (TFA) containing mobile phase, be aware that the Boc group can be cleaved.[3] It is advisable to neutralize the collected fractions immediately with a base like triethylamine.

Troubleshooting Guide: Byproduct Formation

Observed Issue Potential Cause(s) Proposed Solution(s)
Incomplete Reaction - Low nucleophilicity of 5-aminoindan- Inappropriate solvent- Insufficient reaction time or temperature- Switch to a protic solvent like methanol or a water/acetone mixture.[2][4]- Consider adding a catalytic amount of a non-nucleophilic base (e.g., TEA).[3]- Monitor the reaction by TLC/LC-MS and extend the reaction time as needed.
Di-Boc Byproduct - Excess (Boc)₂O- Use of a strong base- Prolonged reaction time at elevated temperature- Use a slight excess (1.05-1.1 eq.) of (Boc)₂O.[5]- Avoid strong bases; consider a catalyst-free method.[4]- Monitor the reaction closely and quench upon completion.
Urea Byproduct - Formation of isocyanate intermediate- Maintain a low reaction temperature (0 °C to room temperature).- Avoid harsh activating agents.- Utilize a catalyst-free protocol in aqueous media.[4]
Product Degradation - Acidic conditions during workup or purification- Neutralize acidic workup solutions promptly.- Use a neutralized silica gel for chromatography.- For RP-HPLC, immediately neutralize fractions containing TFA.[3]

Experimental Protocols

Protocol 1: Standard Boc Protection in Aprotic Solvent

This protocol is a common starting point for Boc protection and can be effective if carefully monitored.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 5-aminoindan in THF B Add Triethylamine A->B 1.1 eq. C Add (Boc)₂O dropwise at 0°C B->C 1.1 eq. D Stir at room temperature C->D E Monitor by TLC/LC-MS D->E Until completion F Quench with water E->F G Extract with Ethyl Acetate F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Standard Boc protection workflow.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5-aminoindan (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Catalyst-Free Boc Protection in Aqueous Media

This protocol is designed to minimize the formation of common byproducts like di-Boc and urea derivatives.[4]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend 5-aminoindan in water/acetone B Add (Boc)₂O A->B 1.1 eq. C Stir vigorously at room temp. B->C D Monitor by TLC/LC-MS C->D Until completion E Extract with Dichloromethane D->E F Dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H

Caption: Catalyst-free Boc protection workflow.

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask, suspend 5-aminoindan (1.0 eq.) in a mixture of water and acetone (e.g., 9:1 v/v).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typically, these reactions proceed to completion within a few hours.

  • Workup: Add dichloromethane (DCM) to the reaction mixture and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Logical Troubleshooting Flowchart

G Start Reaction Analysis Incomplete Incomplete Reaction? Start->Incomplete Byproducts Byproducts Observed? Incomplete->Byproducts No Solvent Optimize Solvent (e.g., MeOH, water/acetone) Incomplete->Solvent Yes DiBoc Di-Boc Impurity? Byproducts->DiBoc Yes Success High-Purity Product Byproducts->Success No TimeTemp Increase Reaction Time or Temperature Solvent->TimeTemp Base Add Catalytic Base (e.g., TEA) TimeTemp->Base Base->Success Urea Urea Impurity? DiBoc->Urea No Stoichiometry Reduce (Boc)₂O Stoichiometry DiBoc->Stoichiometry Yes Other Other Impurities? Urea->Other No LowTemp Lower Reaction Temperature Urea->LowTemp Yes Purify Optimize Purification (e.g., neutralized silica) Other->Purify Yes NoBase Use Catalyst-Free Method Stoichiometry->NoBase NoBase->Success LowTemp->NoBase Purify->Success

Caption: Troubleshooting logic for byproduct formation.

References

  • Bhattacharya, S. et al. (2011). Synthesis and biological evaluation of some novel Boc-l-phenylalanine-Boc-ethylenediamine conjugates. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Pandey, R. K., et al. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC, 2002(vii), 28-33. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • R'Mila, C., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4, 203-211. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Various Authors. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1-13. Available at: [Link]

  • Various Authors. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4485. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven troubleshooting and frequently asked questions. The methodologies and explanations herein are grounded in established chemical principles to ensure reliability and reproducibility in your work.

Section 1: Understanding the Core Purification Challenges

The purification of this compound derivatives can be complex due to the physicochemical properties imparted by the bulky tert-butyl carbamate (Boc) protecting group and the indane scaffold. Common issues arise from incomplete reactions, side-product formation, and the inherent solubility characteristics of the target molecule and its impurities.

Diagram: General Synthesis and Impurity Formation

A 5-Amino-2,3-dihydro-1H-indene (Starting Material) C This compound (Target Product) A->C Reaction D Bis-Boc Protected Amine (Side Product) A->D Side Reaction (Excess Boc Anhydride) E Unreacted Starting Material A->E Incomplete Reaction B Di-tert-butyl dicarbonate (Boc Anhydride) B->C B->D F Solvent & Reagent Residues C->F Carryover

Caption: Synthetic pathway and common impurity sources.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems encountered during the purification of this compound derivatives in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I induce crystallization?

A1: Oiling out is a common issue when impurities are present, depressing the melting point and disrupting the crystal lattice formation.

  • Initial Troubleshooting:

    • Solvent Titration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexane, heptane) until turbidity persists. This can often induce precipitation or crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution.

    • Reduced Temperature: Cool the solution slowly. Rapid cooling can cause the compound to crash out as an amorphous solid or oil. A stepwise cooling approach (e.g., room temperature, then 4°C, then -20°C) can be effective.

  • Advanced Strategy: Co-distillation If residual solvents are the suspected cause, dissolving the oil in a higher-boiling point solvent like toluene and then removing it under reduced pressure can help azeotropically remove lower-boiling point impurities.

Q2: After column chromatography, my fractions are clean by TLC, but after solvent removal, the product is still impure. What's happening?

A2: This frustrating scenario often points to a few key issues:

  • Co-eluting Impurities: The thin-layer chromatography (TLC) mobile phase may not have sufficient resolution to separate all impurities. An impurity might have a very similar Rf value to your product.

    • Solution: Experiment with different solvent systems for your column chromatography. A common mobile phase for these compounds is a gradient of ethyl acetate in hexane.[1][2] Consider trying other solvent systems like dichloromethane/methanol or toluene/ethyl acetate.

  • Thermal Instability: Carbamates, while generally stable, can be sensitive to prolonged heat.[3] If you are using a rotary evaporator with a high bath temperature, your compound might be degrading.

    • Solution: Remove the solvent at a lower temperature (e.g., 30°C) under a higher vacuum.[4]

  • Acid/Base Sensitivity: The silica gel used in chromatography is slightly acidic and can sometimes cause the degradation of sensitive compounds.

    • Solution: If you suspect acid-sensitivity, you can use deactivated silica gel (pre-treated with a base like triethylamine) for your chromatography.

Q3: I'm having trouble removing residual starting material (5-amino-2,3-dihydro-1H-indene). What is the best approach?

A3: The basic nature of the starting amine allows for a straightforward purification strategy.

  • Aqueous Wash: Before concentrating your crude reaction mixture, perform an acidic wash.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The protonated amine starting material will move into the aqueous layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[5]

Q4: How do I choose the best recrystallization solvent?

A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening Protocol:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., hexane, ethyl acetate, isopropanol, toluene, water).

    • Observe the solubility at room temperature. A good candidate will not dissolve the compound well.

    • Heat the test tubes that showed poor room temperature solubility. If the compound dissolves completely upon heating, it is a promising solvent.

    • Allow the promising solutions to cool slowly to room temperature. The solvent that yields well-formed crystals with a significant reduction in visible impurities is your best choice. For carbamates, mixtures like hexane/ethyl acetate are often effective.[6]

Table 1: Common Solvents for Carbamate Purification
Solvent SystemApplicationRationale
Hexane / Ethyl AcetateRecrystallization & ChromatographyGood for compounds with moderate polarity. The ratio can be adjusted to fine-tune solubility and elution.[1]
Dichloromethane / MethanolChromatographyA more polar system for more functionalized derivatives.
TolueneRecrystallizationCan be effective for less polar compounds and for azeotropic removal of water.
Isopropanol / WaterRecrystallizationA polar protic system that can be useful for more polar derivatives.

Section 3: Analytical Methods for Purity Assessment

Verifying the purity of your final product is a critical step. Several analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of carbamate derivatives and detecting non-volatile impurities.[7][8]

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[7][9]

    • Detection: UV detection at a wavelength where the aromatic indane system absorbs (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[7][8] However, it's important to be aware that some carbamates can be thermally labile and may degrade in the hot GC inlet.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of your purified compound and identifying impurities. The disappearance of signals corresponding to the starting materials and the appearance of the characteristic tert-butyl singlet (around 1.5 ppm) are key indicators of a successful reaction.

Section 4: Step-by-Step Protocols

Protocol 1: Standard Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot recrystallization solvent to just dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.[10]

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagram: Recrystallization Workflow

A Crude Product in Flask B Add Minimum Hot Solvent A->B C Dissolved Product (Hot) B->C D Slow Cooling to RT C->D Undisturbed E Crystal Formation D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Purified Crystals H->I

Caption: A typical recrystallization workflow.

References

  • BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • SIELC Technologies. (2018, May 16). tert-Butyl carbamate.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Isomeric Purity of N-(chlorophenyl)carbamate.
  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Singh, R., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1738-1748.
  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Syntheses. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester.

Sources

Improving the solubility of "tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate" for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Welcome to the technical support center for this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in various reaction conditions. As researchers and drug development professionals, we understand that overcoming solubility challenges is critical for reaction success, reproducibility, and scale-up. This document is structured to provide not just solutions, but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my chosen reaction solvent. What are the primary factors contributing to its poor solubility?

A1: The solubility of this compound is governed by its unique molecular structure, which possesses both nonpolar and polar characteristics. The large, rigid 2,3-dihydro-1H-indene core is highly nonpolar (hydrophobic), while the Boc-carbamate group introduces polarity and the capacity for hydrogen bonding. This duality can lead to poor solubility in solvents that are either extremely polar or entirely nonpolar.

Key factors include:

  • "Like Dissolves Like" Principle: The compound will exhibit the best solubility in solvents that can effectively solvate both its hydrophobic indane backbone and its polar carbamate functional group.

  • Crystal Lattice Energy: If the compound is a highly stable, crystalline solid, a significant amount of energy is required to break down the crystal lattice, which can result in low solubility even in otherwise suitable solvents.

  • Intermolecular Interactions: The carbamate group can form hydrogen bonds with other molecules of the same type, leading to self-association and reduced interaction with the solvent.

A common issue is selecting a solvent that only matches one aspect of the molecule's polarity. For instance, a very nonpolar solvent like hexane will not adequately solvate the polar carbamate, while a very polar solvent like water will fail to solvate the nonpolar indane ring.

Q2: I am attempting a reaction that requires a polar aprotic solvent like DMF or DMSO, but my starting material has limited solubility. What are my options?

A2: This is a frequent challenge, as many common synthetic transformations (e.g., nucleophilic aromatic substitutions, cross-coupling reactions) are performed in polar aprotic solvents. When facing poor solubility in solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), consider the following systematic approach:

  • Gentle Heating: Before exploring more complex solutions, determine if gentle heating can improve solubility. Many organic compounds show a significant increase in solubility with a moderate rise in temperature. Use a controlled heating mantle and a thermometer to gradually increase the temperature of the mixture (e.g., to 40-60 °C) while monitoring for dissolution. Ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your starting material.

  • Co-Solvent Systems: Introducing a co-solvent can dramatically improve solubility by creating a solvent environment that better matches the dual nature of your substrate. For a primary solvent like DMF, consider adding a less polar, aprotic co-solvent that can help solvate the indane ring.

    • Recommended Co-solvents: Tetrahydrofuran (THF), 1,4-dioxane, or Dichloromethane (DCM) are excellent choices. They are miscible with DMF and DMSO and can help break up the solute's self-association.

    • Experimental Protocol: Start by adding the co-solvent in a small percentage (e.g., 10% v/v) and observe the effect on solubility. You can incrementally increase the proportion of the co-solvent. A common starting point is a 4:1 or 3:1 mixture of DMF:THF.

  • Sonication: If heating is not desirable, sonication can be an effective method to aid dissolution. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized energy that can help break apart the solid lattice and enhance solvation.

This decision-making process can be visualized as follows:

cluster_workflow Solubility Troubleshooting Workflow A Poor Solubility in Polar Aprotic Solvent (e.g., DMF, DMSO) B Attempt Gentle Heating (e.g., 40-60 °C) A->B C Is the compound soluble? B->C D Proceed with Reaction C->D Yes E No / Degradation Observed C->E No F Add Co-Solvent (e.g., THF, Dioxane) E->F G Is the compound soluble? F->G H Proceed with Reaction G->H Yes I No G->I No J Consider Sonication I->J K Is the compound soluble? J->K L Proceed with Reaction K->L Yes M Re-evaluate Solvent System (Consider alternative solvents) K->M No

A workflow for addressing solubility issues in polar aprotic solvents.

Q3: What are some recommended solvent systems for common reactions involving this compound?

A3: The optimal solvent system is highly dependent on the specific reaction being performed. Below is a table summarizing recommended starting points for common transformations. Always perform a small-scale test reaction to confirm solubility and compatibility.

Reaction TypePrimary Solvent(s)Co-Solvent(s) / AdditivesRationale & Key Considerations
Boc Deprotection (Acidic) Dichloromethane (DCM), 1,4-DioxaneTrifluoroacetic Acid (TFA), HCl in DioxaneDCM is a good starting point as it can solvate the nonpolar core. Dioxane is often used for HCl-mediated deprotections. The reaction is typically homogeneous once the acid is added.
Acylation / Sulfonylation Dichloromethane (DCM), Tetrahydrofuran (THF)Pyridine, Triethylamine (as base and catalyst)These solvents offer a good balance of polarity to dissolve the starting material and the acylating/sulfonylating agent. The reaction is often run at 0 °C to room temperature.
Metal-Catalyzed Cross-Coupling 1,4-Dioxane, Toluene, Dimethylformamide (DMF)Tetrahydrofuran (THF)These reactions often require higher temperatures. Dioxane and Toluene are common for Suzuki and Buchwald-Hartwig couplings. If solubility is an issue, a mixture of Toluene/THF or Dioxane/THF can be effective.
Electrophilic Aromatic Substitution Dichloromethane (DCM), Acetonitrile (MeCN)NoneThese reactions (e.g., nitration, halogenation) often use strong acids or electrophiles that are compatible with moderately polar, non-nucleophilic solvents like DCM.

Troubleshooting Guide: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility

This protocol provides a structured method to identify a suitable solvent or co-solvent system for your reaction on a small scale, conserving valuable material.

Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound (~50 mg)

  • A selection of solvents (e.g., Hexane, Toluene, DCM, THF, Acetonitrile, Ethyl Acetate, DMF, DMSO)

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Small magnetic stir bar and stir plate (optional)

Procedure:

  • Preparation: Weigh approximately 2-5 mg of the compound into each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial. This creates a known concentration (e.g., 4-10 mg/mL).

  • Initial Observation: Cap the vial and vortex vigorously for 30-60 seconds. Observe if the solid dissolves completely, partially, or not at all at room temperature.

  • Gentle Heating: If the compound is not fully soluble, place the vial in a warm water bath or on a hot plate set to a low temperature (e.g., 40 °C). Swirl or stir gently and observe any changes in solubility.

  • Record Observations: Create a table to systematically record your findings for each solvent at both room temperature and with gentle heating. Note any color changes or other observations.

  • Co-Solvent Testing: Based on the initial screen, select a solvent in which the compound is poorly soluble but where your reaction needs to be performed (e.g., DMF). To separate vials containing this mixture, add a promising co-solvent (e.g., THF) in 10% increments (e.g., 50 µL at a time), vortexing after each addition, until dissolution is achieved.

Protocol 2: Improving Reaction Success with a Co-Solvent System

Objective: To perform a reaction where the starting material has limited solubility in the primary reaction solvent.

Scenario: An acylation reaction of this compound with an acid chloride in DMF, where the starting material is not fully soluble.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound and a magnetic stir bar.

  • Initial Solvent Addition: Add the primary solvent (DMF) to the flask to achieve the desired reaction concentration. Begin stirring. You will observe that the solid is not fully dissolved, resulting in a slurry.

  • Co-Solvent Titration: Slowly add the co-solvent (e.g., THF) dropwise via a syringe while stirring. Continue adding the co-solvent until the mixture becomes a clear, homogeneous solution. Record the volume of co-solvent added.

  • Reagent Addition: Once the starting material is fully dissolved, proceed with the standard protocol. Cool the reaction mixture to the desired temperature (e.g., 0 °C) before slowly adding the base (e.g., triethylamine) and the acylating agent.

  • Monitoring: The homogeneous nature of the reaction mixture should lead to a more predictable and often faster reaction. Monitor the reaction progress using standard techniques like TLC or LC-MS.

By ensuring homogeneity before the addition of reagents, you prevent side reactions that can occur on the solid surface and ensure that the true concentration of the substrate in solution is known and consistent.

References

This section is for illustrative purposes. In a real-world scenario, these would be linked to specific peer-reviewed articles or technical documents.

  • General Principles of Solubility: "Experimental Organic Chemistry: A Miniscale and Microscale Approach" - Provides foundational knowledge on solvent properties and solubility. (Source: Cengage Learning, URL: [Link])

  • Boc-Protection and Deprotection: "Greene's Protective Groups in Organic Synthesis" - The authoritative guide on protecting groups, including typical solvents and reaction conditions. (Source: John Wiley & Sons, Inc., URL: [Link])

  • Co-solvent Effects in Organic Reactions: "Solvent Effects in Organic Chemistry" - A comprehensive resource detailing how solvent mixtures can influence reaction rates and outcomes. (Source: Wiley-VCH, URL: [Link])

Technical Support Center: Monitoring Reactions of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) for real-time reaction progress analysis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring reactions with this compound?

A: Thin-Layer Chromatography is a rapid, cost-effective, and highly informative technique for real-time reaction monitoring.[1][2] For a compound like this compound, which contains a UV-active aromatic ring and a Boc-protecting group, TLC allows for:

  • Speed and Efficiency: A single analysis can be completed in 5-15 minutes, enabling timely decisions about the reaction's status (e.g., completion, presence of side products, or starting material consumption).

  • Minimal Sample Consumption: Only a microliter-scale amount of the reaction mixture is needed.

  • Qualitative Assessment: It provides a clear visual separation of the starting material, intermediates, and final products based on their polarity differences.[2]

  • Optimization of Purification: The solvent system developed for TLC is an excellent starting point for optimizing bulk purification via flash column chromatography.[1]

Q2: What is the fundamental principle behind separating the Boc-protected starting material from its reaction products on a TLC plate?

A: The separation is based on the principle of differential partitioning of analytes between the stationary phase (typically polar silica gel) and the mobile phase (a less polar organic solvent mixture).[3][4][5]

  • This compound: This starting material is relatively nonpolar due to the bulky, lipophilic tert-butyl group and the indane core. It will have a weaker interaction with the polar silica gel and will be carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf).

  • Deprotected Product (5-amino-2,3-dihydro-1H-indene): If the reaction is a deprotection, the resulting primary amine is significantly more polar. It will interact more strongly with the silica gel via hydrogen bonding and will travel a shorter distance up the plate, exhibiting a lower Rf value.

  • Other Derivatives: If the reaction involves modification of the indane ring, the polarity of the product will change accordingly, leading to a different Rf value that can be tracked.

Q3: How do I choose an appropriate mobile phase (eluent) for my TLC analysis?

A: The goal is to find a solvent system that provides good separation between your starting material and product spots, ideally with Rf values between 0.2 and 0.8 for clear resolution. For carbamates and their corresponding amines, a mixture of a nonpolar and a moderately polar solvent is a standard choice.[1][6]

A systematic approach is to start with a common solvent mixture and adjust the polarity as needed:

  • Starting Point: A 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate is a very common and effective starting point for compounds of moderate polarity.

  • Adjusting Polarity:

    • If spots are too low (low Rf): The mobile phase is not polar enough to move the compounds. Increase the proportion of the more polar solvent (Ethyl Acetate).

    • If spots are too high (high Rf): The mobile phase is too polar. Increase the proportion of the less polar solvent (Hexanes).

    • Poor Separation: If spots are not well-resolved, consider changing the solvent system entirely. A combination of Dichloromethane:Methanol can offer different selectivity.[7]

Q4: My compound is not UV-active. How can I visualize it on the TLC plate?

A: While this compound is UV-active due to its aromatic system, its reaction products might not be, or you may need a secondary visualization method for confirmation.[8][9] Several chemical stains are highly effective:

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, such as alcohols, alkenes, and amines. It provides a yellow spot on a purple background.[10][11]

  • Ninhydrin Stain: This is highly specific for primary and secondary amines.[1][12] The deprotected product (5-amino-2,3-dihydro-1H-indene) will appear as a distinct colored spot (often purple or pink) at room temperature or with gentle heating.[13] Critically, Boc-protected amines like your starting material will also develop a spot upon strong heating, as the heat can cleave the Boc group, revealing the primary amine.[10][12][13] This dual reactivity makes ninhydrin an excellent tool for identifying both starting material and product.

  • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can help differentiate between closely running spots.[9][11]

Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring of a Deprotection Reaction

This protocol outlines the monitoring of the conversion of this compound to 5-amino-2,3-dihydro-1H-indene.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary spotters or micropipette

  • UV lamp (254 nm)

  • Staining jar and stain (e.g., Ninhydrin solution)

  • Heat gun

  • Mobile Phase: e.g., 3:1 Hexanes:Ethyl Acetate

  • Reaction mixture

  • Reference standard of starting material (if available)

Procedure:

  • Prepare the TLC Plate: With a soft pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark tick marks for each lane: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).[2]

  • Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even development. Cover with the lid and let it equilibrate for 5-10 minutes.

  • Spot the Plate:

    • SM Lane: Dissolve a tiny amount of the starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary spotter, touch it briefly to the tick mark for the SM lane. Keep the spot as small as possible (1-2 mm diameter).[14]

    • RM Lane: Dip a clean capillary spotter into the reaction mixture and spot it onto the RM lane.

    • C Lane (Co-spot): First, spot the starting material as in the SM lane. Then, without changing the spotter, spot the reaction mixture directly on top of the SM spot. This lane is crucial for confirming if the spot in the RM lane is indeed starting material.[1]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[14] Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Finalize the Run: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualize and Analyze:

    • UV Light: View the plate under a 254 nm UV lamp. The aromatic indane ring in both the starting material and product should make them visible as dark spots.[9] Circle the spots with a pencil. The starting material (less polar) will be higher up (higher Rf) than the product amine (more polar).

    • Staining: Dip the plate into a ninhydrin stain solution, remove excess stain, and gently warm with a heat gun. The product amine spot should quickly develop a strong color. The starting material spot will also develop color upon more intense heating.[12][13] The disappearance of the upper SM spot and the appearance of a new, lower product spot in the RM lane indicates reaction progress.

Protocol 2: Preparation of TLC Stains
Stain NamePreparation RecipeHow to Use
Potassium Permanganate Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water.[12]Dip the dried TLC plate into the solution. Spots appear as yellow-brown on a purple background. No heating is generally required.
Ninhydrin Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol, then add 3 mL of glacial acetic acid.[12] Store in a dark bottle.Dip the plate and heat gently with a heat gun. Primary amines give pink/purple spots. Boc-amines will stain upon stronger heating.[10][13]
p-Anisaldehyde Carefully add 5 mL of concentrated H₂SO₄ and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol.[11]Dip the plate and heat with a heat gun until colored spots appear against a pink background.

Troubleshooting Guide

IssueProbable Cause(s)Solution(s)
Spots are streaking 1. Sample is too concentrated. 2. The compound is highly acidic or basic. This compound is neutral, but the product amine is basic.1. Dilute the sample before spotting.[1][15] 2. For the basic amine product, add a few drops of triethylamine (Et₃N) to the mobile phase to neutralize the acidic silica gel and improve spot shape.[1][16]
Spots are at the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For a Hexanes:EtOAc system, increase the proportion of EtOAc.
Spots are at the solvent front (Rf ≈ 1) The mobile phase is too polar, carrying all components with it.Decrease the polarity of the mobile phase. For a Hexanes:EtOAc system, increase the proportion of Hexanes.
Spots are not separating The chosen solvent system does not have the right selectivity for the compounds.Try a different solvent system. For example, switch from Hexanes:EtOAc to Dichloromethane:Methanol or Toluene:Acetone.[17]
No spots are visible under UV The compound does not absorb UV light at 254 nm, or the concentration is too low.Use a chemical stain (KMnO₄, Ninhydrin, etc.) for visualization.[14] Try spotting the sample multiple times in the same location (allowing it to dry in between) to increase concentration.[14]

Visualizing the Workflow

TLC_Workflow cluster_development Development & Visualization cluster_analysis Analysis prep_plate 1. Prepare & Mark TLC Plate spot_sm 3a. Spot Starting Material (SM) prep_chamber 2. Equilibrate Developing Chamber develop 4. Develop Plate in Chamber prep_chamber->develop spot_rxn 3b. Spot Reaction Mixture (RM) spot_sm->spot_rxn spot_co 3c. Spot Co-spot (C) spot_rxn->spot_co spot_co->develop dry 5. Dry Plate & Mark Solvent Front develop->dry visualize_uv 6a. Visualize under UV Light dry->visualize_uv visualize_stain 6b. Visualize with Chemical Stain visualize_uv->visualize_stain analyze 7. Analyze Rƒ Values & Spot Intensity visualize_stain->analyze

Caption: Standard workflow for TLC reaction monitoring.

Caption: Visual representation of a TLC plate mid-reaction.

References

  • VanVeller Lab Resources - Department of Chemistry. (n.d.). How to TLC (Thin Layer Chromatography).
  • Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from [Link]

  • This reference was not cited in the text.
  • TLC Stains. (n.d.). Retrieved from [Link]

  • El-Maghrabey, M. H., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 15(6), 1335-1342. Retrieved from [Link]

  • This reference was not cited in the text.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • This reference was not cited in the text.
  • This reference was not cited in the text.
  • This reference was not cited in the text.
  • This reference was not cited in the text.
  • Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • This reference was not cited in the text.
  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Quora. (2017, March 12). What is the mobile phase in thin layer chromatography? Retrieved from [Link]

  • This reference was not cited in the text.
  • This reference was not cited in the text.
  • Chemistry For Everyone. (2023, February 1). What Is The Mobile Phase In TLC Chromatography? [Video]. YouTube. Retrieved from [Link]

  • This reference was not cited in the text.
  • LibreTexts Chemistry. (2021, June 20). 2.4: TLC - ANALYSIS. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry For Everyone. (2023, January 11). What Is The Mobile Phase In Thin Layer Chromatography? [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • OperaChem. (2023, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Temperature Control in tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into managing the critical parameter of temperature during this synthesis. Precise temperature control is paramount for achieving high yield, purity, and reproducibility. This document will address common challenges and provide actionable troubleshooting strategies in a direct question-and-answer format.

The Critical Role of Temperature: A Mechanistic Overview

The synthesis of this compound involves the protection of the amino group of 5-aminoindan using di-tert-butyl dicarbonate (Boc₂O). This reaction, while seemingly straightforward, is highly sensitive to temperature fluctuations. The core of this sensitivity lies in the balance between the desired reaction rate and the potential for side reactions and degradation of both reactants and products.

The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under certain conditions, including elevated temperatures.[1][2] Uncontrolled temperature can lead to the decomposition of the Boc anhydride, the protected product, or promote unwanted side reactions, ultimately compromising the final yield and purity. This guide will dissect these issues and provide robust solutions.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low. Could incorrect temperature be the cause?

Answer: Absolutely. Low yield is a primary indicator of suboptimal temperature control. The protection of 5-aminoindan with Boc₂O is an exothermic reaction. If the heat generated is not effectively dissipated, the internal reaction temperature can rise significantly, leading to several yield-reducing pathways:

  • Decomposition of Boc₂O: Di-tert-butyl dicarbonate can decompose at elevated temperatures, reducing the effective concentration of the protecting agent available to react with the amine.

  • Thermal Degradation of the Product: The Boc-protected product itself can be thermally labile.[1] Excessive heat can cause the carbamate to decompose back to the starting amine or undergo other degradation pathways.

  • Formation of Side Products: Higher temperatures can promote the formation of undesired byproducts. For instance, the reaction of the amine with CO₂ (a byproduct of Boc₂O decomposition) can lead to the formation of urea-type impurities, which can be challenging to remove.

Troubleshooting Steps:

  • Initial Cooling: Start the reaction at a reduced temperature, typically 0 °C, by using an ice-water bath.[3][4] This allows for controlled addition of the Boc₂O and mitigates the initial exotherm.

  • Slow Reagent Addition: Add the di-tert-butyl dicarbonate solution dropwise to the solution of 5-aminoindan. This ensures that the heat generated can be effectively managed by the cooling system.

  • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a designated period (e.g., 12-18 hours) to ensure complete conversion.[4][5]

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and confirm the consumption of the starting material.[6][7]

Question 2: I'm observing multiple spots on my TLC plate, indicating impurities. How can temperature management help improve the purity of my product?

Answer: The presence of multiple spots on a TLC plate is a clear sign of side reactions, which are often temperature-dependent. In addition to the issues mentioned above, inadequate temperature control can lead to:

  • Over-alkylation: While less common in this specific reaction, in related syntheses, excessive temperatures can sometimes lead to undesired reactions if other reactive functional groups are present.

  • Solvent-Related Impurities: If the reaction is run at or near the boiling point of the solvent for extended periods, solvent-derived impurities can form.

Troubleshooting Steps:

  • Maintain a Consistent Temperature Profile: Utilize a reliable cooling and heating system (e.g., a circulating chiller/heater) to maintain the desired temperature range throughout the reaction.

  • Optimize Reaction Time: Do not extend the reaction time unnecessarily, even at room temperature. Once the reaction is complete as indicated by TLC, proceed with the workup to minimize the potential for slow-forming side products.

  • Solvent Choice: The reaction is typically performed in solvents like tetrahydrofuran (THF), acetonitrile, or a biphasic system of chloroform and water.[8] Ensure the chosen solvent is appropriate for the temperature range of the reaction.

Question 3: The reaction seems to stall and does not go to completion. Should I increase the temperature to push it forward?

Answer: While it might be tempting to increase the temperature to drive a sluggish reaction to completion, this often does more harm than good in the synthesis of this compound. As discussed, higher temperatures can lead to degradation and side reactions.[1][2]

Causality and Alternative Solutions:

  • Insufficient Base: The Boc protection reaction is typically carried out in the presence of a base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP), to neutralize the acid byproduct and facilitate the reaction.[3][8] Ensure the correct stoichiometry of the base is used.

  • Reagent Quality: Verify the purity and activity of your di-tert-butyl dicarbonate. It can degrade over time, especially if not stored properly.

  • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to promote contact between the reactants.

Recommended Protocol Adjustments (Instead of Increasing Temperature):

  • Verify Stoichiometry: Double-check the molar equivalents of all reagents.

  • Base Addition: If the reaction has stalled, a careful, small addition of a base might be beneficial.

  • Extended Reaction Time at Room Temperature: Allow the reaction to stir for a longer period at room temperature before resorting to heating.

Question 4: What is the optimal temperature range for the synthesis of this compound?

Answer: The optimal temperature profile for this synthesis generally involves a controlled, gradual increase in temperature. The following table summarizes the recommended temperature ranges for each stage of the reaction.

Reaction StageRecommended Temperature Range (°C)Rationale
Initial Mixing & Reagent Addition 0 - 5 °CTo control the initial exotherm and prevent reagent decomposition.[3][9]
Reaction Progression 5 - 25 °C (Room Temperature)To allow the reaction to proceed to completion at a controlled rate, minimizing side reactions.[5][6]
Workup and Extraction Room TemperatureStandard workup procedures are typically performed at ambient temperature.
Solvent Removal < 40 °C (under reduced pressure)To prevent thermal degradation of the final product during concentration.
Question 5: Can I use heat during the purification process, for example, during recrystallization?

Answer: Yes, controlled heating can be used during recrystallization, but with caution. The key is to use the minimum amount of heat necessary to dissolve the crude product in the chosen solvent system.

Best Practices for Recrystallization:

  • Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Gradual Heating: Heat the solvent gradually and add it portion-wise to the crude product until it just dissolves.

  • Avoid Prolonged Heating: Do not keep the solution at an elevated temperature for an extended period, as this can lead to product degradation.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.

Experimental Workflow and Visualization

Step-by-Step Protocol for Temperature-Controlled Synthesis
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve 5-aminoindan in a suitable solvent (e.g., THF).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Base Addition: Add the appropriate base (e.g., triethylamine or sodium bicarbonate).

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a temperature below 40 °C. The crude product can be further purified by column chromatography or recrystallization.

Visualizing the Impact of Temperature

The following diagram illustrates the critical decision points and outcomes related to temperature control during the synthesis.

Temperature_Control_Workflow start Start Synthesis of This compound temp_check Initial Reaction Temperature? start->temp_check low_temp 0-5 °C (Optimal) temp_check->low_temp Low high_temp > 25 °C (Suboptimal) temp_check->high_temp High controlled_addition Controlled Addition of Boc₂O low_temp->controlled_addition rapid_addition Rapid Addition of Boc₂O high_temp->rapid_addition degradation Reagent/Product Degradation high_temp->degradation side_reactions Side Reactions high_temp->side_reactions good_yield High Yield High Purity controlled_addition->good_yield low_yield Low Yield Impure Product rapid_addition->low_yield degradation->low_yield side_reactions->low_yield

Caption: Decision workflow for temperature management.

Logical Troubleshooting Flow

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

Troubleshooting_Flow start {Problem Observed} low_yield Low Yield Check Temperature Profile Was initial exotherm controlled? Was reaction overheated? start->low_yield Low Yield impurities Multiple Spots on TLC Check Temperature and Time Was temperature too high? Was reaction time too long? start->impurities Impurities stalled_reaction Incomplete Reaction Check Reagents and Stoichiometry Do not increase temperature Verify base and Boc₂O quality/quantity start->stalled_reaction Stalled Reaction solution_temp Solution Implement initial cooling (0-5 °C) and gradual warming. low_yield->solution_temp solution_purity Solution Maintain strict temperature control and monitor reaction time. impurities->solution_purity solution_stalled Solution Verify reagents and stoichiometry; consider adding more base if appropriate. stalled_reaction->solution_stalled

Caption: Troubleshooting guide for synthesis issues.

References

  • Bhukya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43(10), 5849–5865. [Link]

  • Bhukya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209. [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of Tert-Butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 18. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. WordPress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. Retrieved from [Link]

Sources

Validation & Comparative

The Indane Scaffold in Kinase Inhibition: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as pivotal targets. Their dysregulation is a hallmark of numerous cancers, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy. The relentless pursuit of novel chemical scaffolds that can effectively modulate the activity of these enzymes has led medicinal chemists to explore a diverse range of molecular architectures. Among these, the indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, has garnered significant attention for its potential in crafting next-generation kinase inhibitors.

This guide provides a comprehensive comparative analysis of indane-based scaffolds in the context of kinase inhibitor design. We will delve into the structural nuances of the indane core, explore its structure-activity relationships (SAR), and present a head-to-head comparison with other established kinase inhibitor scaffolds, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the indane framework in their quest for novel therapeutics.

The Indane Scaffold: A Privileged Substructure in Medicinal Chemistry

The indane ring system, characterized by its rigid fusion of aromatic and aliphatic properties, offers a unique three-dimensional framework for molecular design.[1] This rigidity can be advantageous in drug discovery as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the indane scaffold provides multiple points for substitution, allowing for the fine-tuning of physicochemical properties and the exploration of chemical space to achieve desired potency and selectivity.[1]

While the closely related indazole scaffold, a heterocyclic analogue, has been more extensively explored in the development of kinase inhibitors, the carbocyclic indane core presents distinct electronic and conformational properties that can be exploited for novel inhibitor design.[2][3]

Structure-Activity Relationship (SAR) of Indane-Based Scaffolds

The versatility of the indane scaffold allows for systematic modifications to probe the intricate interactions within a kinase's ATP-binding pocket. A notable example of an indane-based scaffold with potent biological activity is the 2-benzylidene-1-indanone series. These compounds have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values reaching the nanomolar range.[2] While their primary mechanism of action has been identified as the inhibition of tubulin polymerization, the potent and broad-spectrum anticancer activity suggests potential engagement with other cellular targets, including protein kinases.[2]

The SAR for this series reveals key insights:

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring dramatically influence cytotoxic activity. Electron-withdrawing or donating groups can modulate the electronic properties of the molecule, affecting its ability to interact with residues in the target's binding site.

  • The Indanone Core: The ketone functionality of the indanone core is a critical feature, likely participating in hydrogen bonding interactions. Modifications to the indanone ring itself, such as the introduction of hydroxyl or methoxy groups, can also impact activity. For instance, the synthesis of 5,7-dimethoxy-1-indanone has been a key step in the development of certain anticancer agents.[2]

dot graph SAR_Indanone { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368"];

Indanone [label="Indanone Core", fillcolor="#F1F3F4"]; Benzylidene [label="Benzylidene Ring", fillcolor="#F1F3F4"]; Substituents [label="Substituents (R1, R2, R3)", fillcolor="#F1F3F4"]; Activity [label="Biological Activity\n(e.g., Cytotoxicity, Kinase Inhibition)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Indanone -> Activity [label="Modulates binding & physical properties"]; Benzylidene -> Activity [label="Influences electronic properties"]; Substituents -> Benzylidene [label="Attached to"]; Substituents -> Activity [label="Fine-tunes potency & selectivity"]; } caption: Structure-Activity Relationship of 2-Benzylidene-1-Indanones.

Comparative Analysis: Indane vs. Other Kinase Inhibitor Scaffolds

To objectively assess the potential of the indane scaffold, it is crucial to compare its performance against established kinase inhibitor frameworks. For this analysis, we will consider the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (CML), as a case study.[3][4] We will compare a hypothetical indane-based inhibitor with a known purine-based inhibitor, highlighting differences in potency.

Table 1: Comparative Potency of Kinase Inhibitors

ScaffoldCompoundTarget KinaseIC50
Indanone 2-Benzylidene-1-indanone derivativeTubulin Polymerization0.62–2.04 µM[2]
(Cytotoxicity against cancer cell lines)MCF-7, HCT, THP-1, A54910–880 nM[2]
Purine Compound 11bBcr-Abl0.015 µM[4]
Imatinib (Gleevec) PhenylaminopyrimidineBcr-Abl0.047 µM[5]

Analysis:

The 2-benzylidene-1-indanone derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, with IC50 values in the nanomolar range.[2] While their primary target is tubulin, this level of activity is comparable to or, in some cases, more potent than established kinase inhibitors like Imatinib against their specific targets. For instance, a potent purine-based Bcr-Abl inhibitor (compound 11b) shows an IC50 of 0.015 µM.[4] Imatinib itself has an IC50 of 0.047 µM against Bcr-Abl.[5]

This comparison underscores the potential of the indane scaffold as a foundation for developing highly potent anticancer agents. The key challenge and opportunity lie in directing this potency towards specific kinase targets through rational drug design. The rigid indane framework provides a stable platform for the strategic placement of functional groups that can engage with the unique features of a kinase's active site, thereby enhancing selectivity and minimizing off-target effects.

dot graph Signaling_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

BCR_ABL [label="BCR-ABL\n(Constitutively Active Kinase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS-MAPK Pathway"]; JAK_STAT [label="JAK-STAT Pathway"]; PI3K_AKT [label="PI3K/AKT Pathway"]; Proliferation [label="Increased Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Decreased Apoptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

BCR_ABL -> RAS_MAPK; BCR_ABL -> JAK_STAT; BCR_ABL -> PI3K_AKT; RAS_MAPK -> Proliferation; JAK_STAT -> Proliferation; PI3K_AKT -> Apoptosis; } caption: Simplified Bcr-Abl Signaling Pathway.

Experimental Protocols

To facilitate further research and development of indane-based kinase inhibitors, this section provides detailed, step-by-step methodologies for the synthesis of a representative indanone precursor and a standard in vitro kinase inhibition assay.

Synthesis of 5,7-Dimethoxy-1-indanone

This protocol describes a high-yield synthesis of a key indanone intermediate.[2]

Materials:

  • Diethyl 2-(3,5-dimethoxybenzyl)malonate

  • Methanesulfonic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add diethyl 2-(3,5-dimethoxybenzyl)malonate.

  • Add methanesulfonic acid to the flask.

  • Stir the mixture at 100 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Perform a standard aqueous workup to quench the reaction and remove the acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5,7-dimethoxy-1-indanone in high yield.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Start [label="Diethyl 2-(3,5-dimethoxybenzyl)malonate +\nMethanesulfonic acid"]; Reaction [label="Stir at 100°C for 2h"]; Workup [label="Aqueous Workup"]; Extraction [label="Solvent Extraction"]; Purification [label="Column Chromatography"]; Product [label="5,7-Dimethoxy-1-indanone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction -> Workup -> Extraction -> Purification -> Product; } caption: Synthesis of 5,7-Dimethoxy-1-indanone.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.[6][7]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (indane-based inhibitor)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent like Tris-HCl)

  • 96-well plates

  • Incubator

  • Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase and its specific substrate to each well.

  • Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a short period (e.g., 10-15 minutes).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent kinases).

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA with a phosphospecific antibody, luminescence-based ADP detection, or autoradiography for radiolabeled ATP).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot graph Kinase_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Preparation [label="Prepare Reagents:\n- Kinase\n- Substrate\n- Test Compound\n- ATP\n- Buffer"]; Plating [label="Add Kinase, Substrate, and\nTest Compound to 96-well Plate"]; Preincubation [label="Pre-incubate at Optimal Temperature"]; Initiation [label="Initiate Reaction with ATP"]; Incubation [label="Incubate for a Set Time"]; Termination [label="Stop Reaction"]; Detection [label="Detect Phosphorylated Substrate"]; Analysis [label="Calculate % Inhibition and IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Preparation -> Plating -> Preincubation -> Initiation -> Incubation -> Termination -> Detection -> Analysis; } caption: In Vitro Kinase Inhibition Assay Workflow.

Conclusion and Future Directions

The indane scaffold represents a promising and somewhat underexplored framework in the design of novel kinase inhibitors. Its rigid, three-dimensional structure provides a solid foundation for the development of potent and selective modulators of kinase activity. The impressive cytotoxic profiles of 2-benzylidene-1-indanone derivatives highlight the potential of this scaffold in oncology.

Future efforts should focus on a multi-pronged approach:

  • Target-Specific Design: Leveraging computational modeling and structure-based drug design to adapt the indane scaffold for specific kinase targets. This involves the rational introduction of functional groups that can form key interactions with the amino acid residues lining the ATP-binding pocket.

  • Kinase Selectivity Profiling: Systematically screening indane-based compounds against a broad panel of kinases to identify selective inhibitors and understand their off-target profiles.

  • Exploration of Diverse Indane Analogs: Synthesizing and evaluating a wider range of indane derivatives, including those with modifications at different positions of the bicyclic system, to expand the structure-activity relationship knowledge base.

By embracing these strategies, the scientific community can unlock the full potential of the indane scaffold and contribute to the development of the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-73. [Link]

  • Ahmed, N. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Chemistry & Biology Interface, 6(5), 285-316.
  • Rampa, A., Mancini, F., Bisi, A., et al. (2015). From AChE to BACE1 inhibitors: the role of the amine on the indanone scaffold. Bioorganic & Medicinal Chemistry Letters, 25(16), 3189-3193.
  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 25228-25257. [Link]

  • Bajt, M., et al. (2015). Exploring the scaffold universe of kinase inhibitors.
  • Shih, H., Deng, L., Carrera, G. M., & Hamel, E. (2000). Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells. Journal of the National Cancer Institute, 92(20), 1630-1639.
  • Mondal, S., & Jana, C. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 50(45), 8961-8979.
  • Prasher, P., & Sharma, M. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect, 6(10), 2269-2283.
  • Kumar, P., & Kumar, A. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-73.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • O'Hare, T., et al. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 916-922.
  • Yu, W., et al. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4531.
  • de Graaf, C., et al. (2015). Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. Medicinal Research Reviews, 35(6), 1137-1189.
  • Unciti-Broceta, A., et al. (2016). CA2094980A1 - Process for the preparation of substituted indanones, and their use.
  • Wang, Y., et al. (2021). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. Frontiers in Chemistry, 9, 642055.
  • Junaid, M., et al. (2025). Light-Driven Synthesis of 3-(Hetero)Aryl/Alkyl-1-indanone Derivatives from Indan-1,3-diones and Boronic acids via N-Tosylhydrazones.
  • Al-Ostoot, F. H., et al. (2019). Fe-Catalyzed Cycloisomerization of Aryl Allenyl Ketones: Access to 3-Arylidene-indan-1-ones. Organic Letters, 21(16), 6424-6428.
  • Sharma, A., & Kumar, R. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry, 108, 117865.
  • Torres-García, E. J., et al. (2021). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules, 26(21), 6420.
  • van der Vlag, R., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 170(5), 927-942.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1065-1070.
  • Savych, O. V., et al. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Molbank, 2021(4), M1292.
  • Yang, T. H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules, 24(18), 3329.

Sources

The Strategic Advantage of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate in Pharmaceutical Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and robust synthesis of active pharmaceutical ingredients (APIs) is paramount. The selection of key intermediates can profoundly impact the overall yield, purity, and economic viability of a drug manufacturing process. This guide provides an in-depth validation of "tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate" as a crucial intermediate, particularly in the synthesis of neuroprotective and anti-neurodegenerative agents. Through a comparative analysis with alternative synthetic strategies, supported by experimental data, we will elucidate the strategic advantages of employing this Boc-protected aminoindan derivative.

The Critical Role of the Aminoindan Moiety and the Imperative for Amine Protection

The 2,3-dihydro-1H-inden-5-amine (5-aminoindane) scaffold is a privileged structure in medicinal chemistry. It forms the core of several important drugs, most notably Rasagiline (Azilect®), an irreversible monoamine oxidase-B (MAO-B) inhibitor for Parkinson's disease, and Ladostigil , a multimodal drug candidate for Alzheimer's disease that combines cholinesterase and brain-selective monoamine oxidase inhibition.[1][2] The primary amino group of 5-aminoindane is a key functional handle for introducing the pharmacophoric propargyl group in Rasagiline or the carbamate moiety in Ladostigil.

However, the nucleophilicity of this primary amine also presents a significant synthetic challenge. Direct alkylation or acylation of 5-aminoindane can lead to multiple side reactions, including over-alkylation, resulting in a mixture of products that are difficult to separate and lead to low yields of the desired API.[3] To circumvent these issues, a common and effective strategy is the temporary protection of the amino group. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions.[4][5] This makes this compound a highly valuable and strategic intermediate.

Synthesis and Validation of this compound

The synthesis of this compound is a straightforward and high-yielding reaction involving the protection of 5-aminoindane with di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol: Boc Protection of 5-Aminoindane

Materials:

  • 5-Aminoindane (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-aminoindane in the chosen organic solvent (DCM or THF) at 0 °C, add the base (triethylamine or sodium bicarbonate).

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

This procedure typically affords the desired product in excellent yields (>95%) and high purity.[6][7]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the primary amine of 5-aminoindane on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of tert-butoxide and carbon dioxide, leading to the formation of the stable carbamate. The use of a base is crucial to neutralize the acidic proton of the amine, thereby enhancing its nucleophilicity.

Boc_Protection_Mechanism Amine 5-Aminoindane (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Intermediate Product This compound (R-NHBoc) Intermediate->Product Collapse Byproducts tert-Butanol + CO₂ Intermediate->Byproducts

Caption: Mechanism of Boc protection of 5-aminoindane.

Comparative Analysis: The Boc-Protected Route vs. Alternative Strategies

The strategic advantage of using this compound as an intermediate is best illustrated by comparing its performance in the synthesis of Rasagiline with the direct propargylation of 5-aminoindane.

Synthetic Routes to Rasagiline

Route A: Direct Propargylation of 5-Aminoindane

This route involves the direct reaction of 5-aminoindane with a propargylating agent, such as propargyl chloride or bromide.

Direct_Propargylation Aminoindan 5-Aminoindane Rasagiline Rasagiline Aminoindan->Rasagiline PropargylHalide Propargyl Halide PropargylHalide->Rasagiline Base Base (e.g., K₂CO₃) Base->Rasagiline Byproducts Over-alkylation & Impurities Rasagiline->Byproducts

Caption: Direct propargylation route to Rasagiline.

Route B: Propargylation of Boc-Protected 5-Aminoindane

This route utilizes this compound as the key intermediate. The protected amine is first N-propargylated, followed by the deprotection of the Boc group to yield Rasagiline.

Protected_Propargylation cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Propargylation cluster_2 Step 3: Deprotection Aminoindan 5-Aminoindane BocProtected This compound Aminoindan->BocProtected BocAnhydride (Boc)₂O BocAnhydride->BocProtected PropargylatedIntermediate N-Propargyl-N-Boc-Aminoindan BocProtected->PropargylatedIntermediate PropargylHalide Propargyl Halide PropargylHalide->PropargylatedIntermediate Base Base (e.g., NaH) Base->PropargylatedIntermediate Rasagiline Rasagiline PropargylatedIntermediate->Rasagiline Acid Acid (e.g., TFA) Acid->Rasagiline

Sources

A Comparative Guide to Novel Bioactive Scaffolds Derived from tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive characterization of novel compounds hypothetically synthesized from the versatile building block, tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic rationale, detailed experimental protocols, and comparative analysis of key physicochemical and potential biological properties of these new chemical entities. By presenting this information in a comparative format, we aim to facilitate the selection of promising candidates for further investigation in medicinal chemistry programs.

Introduction: The Potential of the 2,3-Dihydro-1H-inden-5-ylcarbamate Scaffold

The 2,3-dihydro-1H-indene core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The presence of a carbamate group at the 5-position, as in this compound, offers a strategic point for chemical modification. The tert-butoxycarbonyl (Boc) protecting group can be readily removed to liberate the free amine, which can then be derivatized to introduce diverse functionalities. Alternatively, the aromatic ring of the indane system is amenable to electrophilic substitution, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.

This guide will explore two hypothetical classes of novel compounds derived from this starting material:

  • Class A: N-Acyl Derivatives , where the carbamate has been deprotected and the resulting amine has been acylated with different carboxylic acids.

  • Class B: Aromatic Substituted Derivatives , where electrophilic substitution has been performed on the indane ring system.

Synthetic Strategy and Rationale

The synthesis of these novel compounds is designed to be straightforward and high-yielding, utilizing well-established synthetic transformations. The choice of reagents and reaction conditions is based on principles of green chemistry, aiming for mild conditions and ease of purification.

General Synthetic Workflow

The overall synthetic workflow for the generation of the hypothetical derivatives is depicted below.

G A This compound (Starting Material) B Deprotection (TFA/DCM) A->B Step 1 F Electrophilic Aromatic Substitution (e.g., Nitration, Bromination) A->F Alternative Step 1 C 5-Amino-2,3-dihydro-1H-indene B->C D Acylation (R-COCl, Base) C->D Step 2 E Class A: N-Acyl Derivatives D->E G Class B: Aromatic Substituted Derivatives F->G

Caption: General synthetic routes to Class A and Class B derivatives.

Characterization of Novel Compound Classes

For the purpose of this guide, we will characterize two hypothetical compounds from each class and compare their properties.

Class A: N-Acyl Derivatives
  • N-(2,3-dihydro-1H-inden-5-yl)acetamide (Compound A1)

  • N-(2,3-dihydro-1H-inden-5-yl)-4-methoxybenzamide (Compound A2)

Class B: Aromatic Substituted Derivatives
  • tert-Butyl (6-nitro-2,3-dihydro-1H-inden-5-yl)carbamate (Compound B1)

  • tert-Butyl (6-bromo-2,3-dihydro-1H-inden-5-yl)carbamate (Compound B2)

Comparative Data Summary

The following table summarizes the key hypothetical physicochemical and potential biological activity data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Biological Activity
A1 C₁₁H₁₃NO175.231.85Potential anti-inflammatory agent
A2 C₁₇H₁₇NO₂267.323.20Potential kinase inhibitor
B1 C₁₄H₁₈N₂O₄294.312.90Potential antimicrobial agent
B2 C₁₄H₁₈BrNO₂328.203.75Intermediate for further functionalization

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of the hypothetical compounds.

Synthesis of 5-Amino-2,3-dihydro-1H-indene (Intermediate)

Rationale: The first step towards Class A derivatives is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and efficient method for this deprotection, proceeding at room temperature with a simple work-up procedure.

Procedure:

  • To a solution of this compound (1.0 g, 4.29 mmol) in dichloromethane (20 mL) at 0 °C, add trifluoroacetic acid (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 5-amino-2,3-dihydro-1H-indene as a pale yellow oil.

General Procedure for the Synthesis of Class A Derivatives (A1 and A2)

Rationale: Acylation of the free amine with an appropriate acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) is a robust method for amide bond formation. The reaction is typically fast and high-yielding.

Procedure:

  • To a solution of 5-amino-2,3-dihydro-1H-indene (100 mg, 0.75 mmol) and triethylamine (0.15 mL, 1.13 mmol) in dichloromethane (10 mL) at 0 °C, add the corresponding acyl chloride (acetyl chloride for A1 , 4-methoxybenzoyl chloride for A2 ) (0.83 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Wash the reaction mixture with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-acyl derivative.

General Procedure for the Synthesis of Class B Derivatives (B1 and B2)

Rationale: Electrophilic aromatic substitution on the electron-rich indane ring is expected to occur primarily at the position ortho to the activating carbamate group. Nitration can be achieved using a standard nitrating mixture, while bromination can be performed with a mild brominating agent like N-bromosuccinimide (NBS).

Procedure for Nitration (B1):

  • To a solution of this compound (500 mg, 2.14 mmol) in concentrated sulfuric acid (5 mL) at 0 °C, add a mixture of concentrated nitric acid (0.15 mL) and concentrated sulfuric acid (0.5 mL) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate to give the crude product, which is then purified by column chromatography.

Procedure for Bromination (B2):

  • To a solution of this compound (500 mg, 2.14 mmol) in acetonitrile (15 mL), add N-bromosuccinimide (420 mg, 2.35 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Hypothetical Characterization Data

The following tables provide the expected analytical data for the novel compounds.

Compound A1: N-(2,3-dihydro-1H-inden-5-yl)acetamide
Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ 7.45 (s, 1H), 7.15 (d, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.90 (t, J = 7.5 Hz, 2H), 2.85 (t, J = 7.5 Hz, 2H), 2.50 (m, 2H), 2.15 (s, 3H).
¹³C NMR (100 MHz, CDCl₃)δ 168.5, 145.0, 138.0, 135.5, 125.0, 120.0, 118.0, 32.5, 31.0, 25.0, 24.5.
MS (ESI) m/z 176.1 [M+H]⁺
IR (KBr) ν 3280, 3050, 2950, 1660, 1540 cm⁻¹
Compound A2: N-(2,3-dihydro-1H-inden-5-yl)-4-methoxybenzamide
Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ 7.80 (d, J = 8.5 Hz, 2H), 7.55 (s, 1H), 7.20 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 7.00 (d, J = 8.5 Hz, 2H), 3.90 (s, 3H), 2.95 (t, J = 7.5 Hz, 2H), 2.90 (t, J = 7.5 Hz, 2H), 2.55 (m, 2H).
¹³C NMR (100 MHz, CDCl₃)δ 165.0, 162.0, 145.5, 138.5, 135.0, 129.0, 127.0, 125.5, 120.5, 118.5, 114.0, 55.5, 32.5, 31.0, 25.0.
MS (ESI) m/z 268.1 [M+H]⁺
IR (KBr) ν 3300, 3050, 2950, 1640, 1600, 1520, 1250 cm⁻¹
Compound B1: tert-Butyl (6-nitro-2,3-dihydro-1H-inden-5-yl)carbamate
Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ 8.05 (s, 1H), 7.30 (s, 1H), 6.80 (s, 1H, NH), 3.00 (t, J = 7.5 Hz, 2H), 2.90 (t, J = 7.5 Hz, 2H), 2.10 (m, 2H), 1.55 (s, 9H).
¹³C NMR (100 MHz, CDCl₃)δ 152.5, 148.0, 146.0, 140.0, 125.0, 118.0, 81.5, 32.0, 30.5, 28.5, 25.0.
MS (ESI) m/z 295.1 [M+H]⁺
IR (KBr) ν 3350, 2980, 1710, 1580, 1520, 1340 cm⁻¹
Compound B2: tert-Butyl (6-bromo-2,3-dihydro-1H-inden-5-yl)carbamate
Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ 7.50 (s, 1H), 7.20 (s, 1H), 6.60 (s, 1H, NH), 2.95 (t, J = 7.5 Hz, 2H), 2.85 (t, J = 7.5 Hz, 2H), 2.05 (m, 2H), 1.50 (s, 9H).
¹³C NMR (100 MHz, CDCl₃)δ 153.0, 144.0, 139.0, 130.0, 128.0, 115.0, 81.0, 32.5, 31.5, 28.5, 25.5.
MS (ESI) m/z 328.1, 330.1 [M+H]⁺ (isotopic pattern for Br)
IR (KBr) ν 3360, 2970, 1705, 1580, 1490 cm⁻¹

Comparative Analysis and Future Directions

The synthesis of these two classes of compounds from a common starting material allows for a direct comparison of their potential utility.

  • Class A derivatives offer a facile route to introduce a wide variety of substituents via amide coupling. This allows for fine-tuning of properties such as solubility, lipophilicity, and target engagement. The predicted anti-inflammatory and kinase inhibitory activities are logical starting points for biological screening, based on the prevalence of amide-containing pharmacophores in these therapeutic areas.

  • Class B derivatives provide a platform for further synthetic elaboration. The introduced nitro group can be reduced to an amine, which can then be further functionalized. The bromo substituent is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon-based moieties.

Workflow for Further Derivatization:

G cluster_0 Class A Elaboration cluster_1 Class B Elaboration A1 Compound A1/A2 A3 Library of Amides A1->A3 A2 Diverse Acyl Chlorides A2->A1 B1 Compound B1 (Nitro) B2 Reduction B1->B2 B3 New Amine B2->B3 B4 Further Functionalization B3->B4 C1 Compound B2 (Bromo) C2 Cross-Coupling Reactions C1->C2 C3 Biaryl or Alkynyl Derivatives C2->C3

Caption: Potential pathways for further library generation from Class A and B compounds.

Conclusion

This guide has presented a comparative analysis of two hypothetical classes of novel compounds derived from this compound. The straightforward synthetic routes, coupled with the potential for diverse functionalization, highlight the value of this starting material in the generation of new chemical entities for drug discovery. The provided experimental protocols and expected characterization data serve as a foundation for researchers to embark on the synthesis and evaluation of these and related compounds.

References

  • Note: As this guide is based on hypothetical compounds, direct references for their synthesis and characterization do not exist. The experimental procedures and analytical interpretations are based on established principles of organic chemistry and knowledge of related compounds.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. [Link]

A Researcher's Guide to the Biological Screening of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate Derivatives: From Target Identification to Cellular Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel derivatives of tert-Butyl 2,3-dihydro-1H-inden-5-ylcarbamate. We will delve into the scientific rationale behind selecting specific biological targets, present detailed protocols for robust screening assays, and offer a comparative analysis with established compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical scaffold.

The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of several clinically approved drugs.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive starting point for the design of novel therapeutics.[1] While the title compound, this compound, serves as a synthetically versatile intermediate, its deprotected form, 5-aminoindan, is a key structural motif in compounds with significant neurological and anticancer activity.[2][3] This guide will therefore focus on two primary and evidence-based avenues for biological screening: inhibition of Monoamine Oxidase B (MAO-B) for neurodegenerative diseases and evaluation of anticancer activity.

Part 1: Primary Biological Target - Monoamine Oxidase B (MAO-B) Inhibition

The 5-aminoindan core is famously represented in the structure of Rasagiline (Azilect®), a potent and selective irreversible inhibitor of Monoamine Oxidase B (MAO-B).[4] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[5] Its inhibition leads to increased dopamine levels, which is a cornerstone of therapy for Parkinson's disease.[4] Given this strong precedent, the initial and most logical biological screening cascade for novel this compound derivatives should focus on MAO-B inhibition.

The Rationale for Targeting MAO-B

Overexpression and high activity of MAO-B are implicated in the pathology of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[6] The oxidative deamination of monoamines by MAO-B produces hydrogen peroxide and other reactive oxygen species, contributing to oxidative stress and neuronal cell death.[6] Therefore, inhibitors of MAO-B not only provide symptomatic relief by preserving dopamine levels but may also offer neuroprotective effects.[4][7]

Experimental Workflow for MAO-B Inhibition Screening

The screening process for identifying novel MAO-B inhibitors from a library of this compound derivatives can be structured as a multi-step cascade. This approach ensures efficiency and minimizes the risk of false positives.

MAOB_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Selectivity cluster_2 Mechanism of Action cluster_3 Cellular & In Vivo Models Primary_HTS High-Throughput Screening (HTS) MAO-B Enzymatic Assay IC50_MAOB IC50 Determination MAO-B Primary_HTS->IC50_MAOB Active 'Hits' IC50_MAOA IC50 Determination MAO-A (Selectivity) IC50_MAOB->IC50_MAOA Potent Hits Reversibility Reversibility Assay (Dialysis or Dilution) IC50_MAOA->Reversibility Selective Hits Cellular_Assay Cell-Based Neuroprotection Assay (e.g., SH-SY5Y cells) Reversibility->Cellular_Assay Characterized Leads In_Vivo In Vivo Models of Parkinson's Disease (e.g., MPTP-induced) Cellular_Assay->In_Vivo Promising Candidates

Figure 1: Experimental workflow for the screening of MAO-B inhibitors.
Detailed Experimental Protocols

1. High-Throughput Screening (HTS) for MAO-B Inhibition

  • Principle: A fluorometric assay is a common and robust method for HTS. This assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by MAO-B. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of the enzyme.

  • Protocol:

    • Prepare a stock solution of the test compounds (derivatives of this compound) in DMSO.

    • In a 384-well black plate, add recombinant human MAO-B enzyme solution in a suitable assay buffer.

    • Add the test compounds at a final concentration of 10 µM. Include a known MAO-B inhibitor (e.g., Rasagiline) as a positive control and DMSO as a negative control.

    • Pre-incubate the enzyme and compounds for 15 minutes at room temperature.

    • Initiate the reaction by adding the MAO-B substrate (e.g., Amplex® Red reagent in the presence of horseradish peroxidase).

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

    • Calculate the percentage of inhibition for each compound relative to the DMSO control.

2. IC50 Determination and Selectivity Profiling

  • Principle: To quantify the potency of the "hits" from the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). To assess selectivity, the same is done for the MAO-A isoform.

  • Protocol:

    • For each hit compound, prepare a series of dilutions (e.g., 8-point, 3-fold serial dilutions) in DMSO.

    • Perform the same enzymatic assay as described above with both MAO-B and MAO-A enzymes, using the different concentrations of the test compounds.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher value indicates greater selectivity for MAO-B.

Data Presentation and Comparative Analysis

The following table presents hypothetical data for a series of this compound derivatives, comparing their activity to the known MAO-B inhibitor, Rasagiline.

CompoundR1 GroupR2 GroupMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (A/B)
Derivative 1 HH150>10,000>66
Derivative 2 CH3H758,500113
Derivative 3 HOCH3253,000120
Derivative 4 FH506,000120
Rasagiline (Reference)5750150

Note: The Boc protecting group on the 5-amino position would likely need to be removed for activity, or the compounds would need to be evaluated for their potential as pro-drugs.

Part 2: Secondary Biological Target - Anticancer Activity

The indane scaffold is also found in compounds with demonstrated anticancer properties.[8] For instance, some indanone derivatives have shown potent activity against colon cancer cell lines by inhibiting tubulin polymerization.[3] Additionally, other indane derivatives have been identified as inhibitors of USP7, a deubiquitinase involved in tumorigenesis.[9] This suggests that screening for anticancer activity is a worthwhile secondary objective.

Experimental Workflow for Anticancer Screening

A typical workflow for identifying and characterizing novel anticancer agents involves a tiered approach, starting with broad cell viability assays and progressing to more specific mechanistic studies.

Anticancer_Screening_Workflow cluster_0 Primary Cell Viability Screen cluster_1 Hit Validation & Potency cluster_2 Mechanism of Action Studies Viability_Assay Cell Viability Assay (e.g., MTT) Panel of Cancer Cell Lines GI50_Determination GI50 Determination (Dose-Response) Viability_Assay->GI50_Determination Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) GI50_Determination->Cell_Cycle Potent Hits Apoptosis Apoptosis Assay (e.g., Annexin V Staining) GI50_Determination->Apoptosis Target_Engagement Target Engagement Assay (e.g., Kinase Panel Screen) GI50_Determination->Target_Engagement

Figure 2: Workflow for the screening of anticancer activity.
Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., a panel including breast, colon, and lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration causing 50% growth inhibition).

Data Presentation and Comparative Analysis

The following table shows hypothetical GI50 values for a selection of derivatives against different cancer cell lines, compared to a standard chemotherapeutic agent.

CompoundMCF-7 (Breast) GI50 (µM)HCT116 (Colon) GI50 (µM)A549 (Lung) GI50 (µM)
Derivative 5 8.25.112.5
Derivative 6 2.51.84.3
Derivative 7 >50>50>50
Doxorubicin 0.50.81.2

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. A systematic biological screening approach, beginning with the well-precedented target of MAO-B and extending to broader anticancer evaluations, provides a robust strategy for uncovering the full potential of its derivatives. The experimental protocols and comparative frameworks presented in this guide are designed to ensure scientific rigor and facilitate the identification of promising lead compounds for further development.

References

  • Discovery of indane and naphthalene derivatives as USP7 inhibitors. PubMed. Available at: [Link]

  • From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • Rasagiline. Wikipedia. Available at: [Link]

  • Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. PubMed. Available at: [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PMC - PubMed Central. Available at: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinsonls Disease with Neuroprotective Pote. ResearchGate. Available at: [Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. Available at: [Link]

  • 2-aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. Available at: [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. Available at: [Link]

  • Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. PubMed. Available at: [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. ResearchGate. Available at: [Link]

  • Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors. PubMed. Available at: [Link]

  • Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. ResearchGate. Available at: [Link]

  • Rasagiline (TVP-1012): a new selective monoamine oxidase inhibitor for Parkinson's disease. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Deprotection of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics and complex molecular architectures, the selection of an appropriate protecting group strategy is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amine functionalities, prized for its stability across a range of reaction conditions. However, the true measure of its utility lies in its efficient and clean removal to unmask the free amine for subsequent transformations. This guide provides an in-depth comparative analysis of common deprotection methods for a key building block, tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and present a critical evaluation of each method's performance to empower you with the knowledge to make informed decisions in your synthetic campaigns.

The deprotection of an aryl carbamate, such as the one in our target molecule, presents a different kinetic and thermodynamic landscape compared to its aliphatic counterparts. The electron-donating nature of the indane ring can influence the stability of the carbamate and its susceptibility to cleavage under various conditions. This guide will compare three primary methodologies: classic acidic cleavage with Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), a thermal approach, and a milder, selective method using Trimethylsilyl Iodide (TMSI).

Comparative Overview of Deprotection Methods

The choice of deprotection reagent is a critical parameter dictated by the substrate's sensitivity to the reaction conditions, the desired final salt form of the amine, and practical considerations such as reagent handling and work-up procedures. A summary of the key comparative aspects is presented below.

MethodReagent(s)Typical ConditionsSpeedYieldPurityKey AdvantagesPotential Drawbacks
Acidic (TFA) Trifluoroacetic Acid, Dichloromethane (DCM)20-50% TFA in DCM, RT, 0.5-2 hFastHighGenerally HighVolatile reagent and solvent, easy removal.[1]Can be less selective for highly acid-sensitive substrates; potential for TFA ester side products.[1]
Acidic (HCl) Hydrochloric Acid in Dioxane4M HCl in Dioxane, RT, 0.5-4 hFastHighHighOften yields a crystalline hydrochloride salt, aiding purification.[1]Dioxane is a hazardous solvent; potential for ether cleavage with some substrates.
Thermal High TemperatureReflux in a suitable solvent (e.g., TFE, MeOH), 120-240 °CVariableModerate to HighSubstrate DependentAvoids strong acids; can be highly selective.Requires high temperatures which may not be suitable for all substrates; potential for side reactions.
Lewis Acid (TMSI) Trimethylsilyl IodideCH₂Cl₂ or CH₃CN, RTFastHighHighMild and non-hydrolytic; suitable for acid-sensitive substrates.Reagent is moisture-sensitive and costly; can generate corrosive HI.

In-Depth Analysis and Experimental Protocols

Acid-Catalyzed Deprotection: The Workhorses of Boc Removal

Acidic cleavage is the most common and well-established method for Boc deprotection. The mechanism involves protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate that readily decarboxylates to the free amine.[2]

Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid - (CH₃)₃C⁺ Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ Boc_Amine Boc-Protected Amine Silyl_Carbamate Silyl Carbamate Intermediate Boc_Amine->Silyl_Carbamate + TMSI Free_Amine Free Amine Silyl_Carbamate->Free_Amine Fragmentation

Sources

A Comparative Guide to Purity Analysis of Synthesized "tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate" by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity assessment of the synthesized pharmaceutical intermediate, tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, discusses potential impurities, and presents comparative data to facilitate informed decisions in a laboratory setting.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various pharmaceutically active compounds. The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent purity control of starting materials and intermediates.[2][3] This guide focuses on robust analytical methodologies for ensuring the quality of this specific carbamate.

The Workhorse of Purity Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for carbamates.[4] A reversed-phase HPLC method offers high resolution, sensitivity, and quantitative accuracy for separating the main compound from its potential process-related impurities.[5][6]

Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically involves the protection of the primary amine of 2,3-dihydro-1H-inden-5-amine (5-aminoindane) using di-tert-butyl dicarbonate (Boc₂O).[7]

Based on this synthetic route, the following impurities should be considered during the development of an analytical method:

  • Unreacted Starting Material: 2,3-dihydro-1H-inden-5-amine.

  • Over-reacted Product: N,N-bis(tert-butoxycarbonyl)-2,3-dihydro-1H-inden-5-amine.

  • Reagent-Related Impurity: tert-Butanol (a byproduct of Boc₂O).

  • Degradation Product: The free amine (2,3-dihydro-1H-inden-5-amine) resulting from the acid-catalyzed cleavage of the Boc protecting group.[5]

Experimental Protocol: Reversed-Phase HPLC

This protocol is a robust starting point and may require optimization based on the specific instrumentation and impurity profile observed.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)The nonpolar stationary phase provides excellent retention and separation for the moderately polar analyte and its potential impurities.[1][5]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape and resolution of amine-containing compounds.[5]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileThe organic modifier to elute the compounds from the column. Acetonitrile is chosen for its low UV cutoff and viscosity.[7]
Gradient Elution 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.A gradient is necessary to elute both the more polar starting material and any potentially less polar byproducts within a reasonable timeframe while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 220 nmThe carbamate and aromatic functionalities of the analyte and key impurities exhibit strong absorbance at this wavelength. A PDA detector can be used to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow

Comparison with Alternative Analytical Techniques

While HPLC is the primary method of choice, other techniques can provide complementary or confirmatory data.

Analytical TechniquePrincipleAdvantages for this AnalysisDisadvantages for this Analysis
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8]High resolution for separating closely related impurities. Quantitative accuracy and precision. Well-established and robust methodology.[4]May require method development to achieve optimal separation. The analyte and impurities must have a UV chromophore for detection.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[9]Excellent for identifying and quantifying volatile impurities such as residual solvents. High sensitivity and specificity.The carbamate is thermally labile and may degrade at the high temperatures used in GC.[9] Not suitable for non-volatile impurities.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[9]Provides an absolute measure of purity without the need for a reference standard of the analyte. Gives structural information about impurities. Non-destructive.Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures. Requires a high-purity internal standard.[9]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a capillary under an electric field.[9]High separation efficiency and short analysis times. Can be a good orthogonal technique to HPLC.[9]Can have lower reproducibility compared to HPLC. Lower concentration sensitivity for some analytes.

Hypothetical Experimental Data Comparison

The following table presents a hypothetical comparison of purity analysis results for a batch of synthesized this compound.

Analytical MethodMain Compound Purity (%)Unreacted 5-Aminoindane (%)N,N-di-Boc-5-aminoindane (%)Other Impurities (%)
HPLC 99.20.50.20.1
qNMR 99.1Not individually quantifiedNot individually quantified0.9 (total)
GC-MS Not applicableNot applicableNot applicableResidual Solvent: 0.05 (Toluene)

This data illustrates how HPLC provides a detailed impurity profile, while qNMR gives a highly accurate total purity value, and GC-MS is essential for quantifying residual volatile impurities.

Impurity_Relationship main tert-Butyl 2,3-Dihydro-1H- inden-5-ylcarbamate over_react N,N-di-Boc-5-aminoindane (Over-reaction Product) main->over_react Excess Boc₂O degradation 2,3-Dihydro-1H-inden-5-amine (Degradation Product) main->degradation Acidic Conditions start_mat 2,3-Dihydro-1H-inden-5-amine (Unreacted Starting Material) start_mat->main Boc₂O

Relationship between the target compound and its potential impurities.

Conclusion and Recommendations

For the routine purity analysis of synthesized this compound, a validated reversed-phase HPLC method is the most suitable and robust approach. It provides the necessary resolution to separate and quantify the main compound from its key process-related impurities. For comprehensive characterization, especially during process development and for regulatory submissions, orthogonal techniques such as qNMR for absolute purity determination and GC-MS for residual solvent analysis are highly recommended. The choice of analytical methodology should always be guided by the specific requirements of the analysis and in accordance with regulatory guidelines such as those from the ICH.[2][4][10]

References

  • BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Application Note: HPLC-MS/MS Protocol for Carbamate Analysis.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (2025). Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides.
  • Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was.
  • PMC - NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017).
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • A manufacturer of Tert-Butyl Carbamate. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture.
  • BLDpharm. (n.d.). 2413900-99-7|tert-Butyl (2-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate.
  • Amerigo Scientific. (n.d.). This compound.
  • A Guide for Pharmaceutical & Chemical Manufacturers. (2025). Sourcing Tert-Butyl Carbamate.
  • ResearchGate. (2025). Rapid quantification of iodopropynyl butylcarbamate as the preservative in cosmetic formulations using high-performance liquid chromatography–electrospray mass spectrometry.
  • ResearchGate. (2025). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography.
  • NIH. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • Pharmaffiliates. (n.d.). tert-Butyl (1-amino-2,3-dihydro-1H-inden-1-yl)carbamate.

Sources

A Comparative Guide to 2D NMR Techniques for the Structural Confirmation of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For researchers working with complex scaffolds such as "tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate" and its derivatives, the seemingly subtle placement of functional groups can have profound implications for biological activity and patentability. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, it often falls short in resolving the intricate connectivity and spatial relationships within these nuanced structures. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, offering a robust framework for the unambiguous structural elucidation of this important class of compounds.

The Challenge: Beyond Simple Spectra

The structure of this compound presents a classic challenge for 1D NMR analysis. The aliphatic protons of the dihydroindene core and the aromatic protons can exhibit complex splitting patterns, and the carbamate moiety introduces additional signals that require precise assignment. Distinguishing between potential isomers, for instance, where the carbamate group is located at the 4, 5, 6, or 7-position of the indane ring, is often impossible with 1D NMR alone. This is where the power of 2D NMR comes to the forefront, transforming a complex puzzle into a solvable structural problem.

A Comparative Overview of Key 2D NMR Experiments

2D NMR TechniqueInformation ProvidedStrengths for Indenylcarbamate AnalysisLimitations
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[1]- Unambiguously identifies neighboring protons in the aliphatic dihydroindene ring. - Helps to trace the connectivity of the aromatic protons.- Does not provide information about connectivity across quaternary carbons or heteroatoms. - Can be complex to interpret in cases of severe signal overlap.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton with the carbon to which it is directly attached.[2]- Provides a clear and direct link between the proton and carbon skeletons of the molecule. - Excellent for resolving overlapping proton signals by spreading them out in the carbon dimension.- Only shows direct one-bond correlations. - Quaternary carbons are not observed.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[2]- Crucial for establishing connectivity across quaternary carbons (e.g., the carbons of the tert-butyl group to the carbamate carbonyl). - Confirms the position of the carbamate group on the aromatic ring by showing correlations from aromatic protons to the carbamate carbonyl carbon.- The absence of a correlation is not definitive proof of a lack of connectivity. - Can sometimes show weak, longer-range correlations that may be confusing.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals correlations between protons that are close to each other in space, regardless of their bonding connectivity.[3]- Confirms the substitution pattern on the aromatic ring by showing through-space interactions between adjacent protons. - Can provide information about the conformation of the dihydroindene ring.- The intensity of NOE signals is distance-dependent and can be weak for protons that are far apart. - Requires careful interpretation to distinguish between true NOEs and artifacts.

The Logic of Structure Elucidation: A Step-by-Step Workflow

The process of 2D NMR-based structure elucidation is a logical progression, with each experiment building upon the information provided by the last.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Structure Verification 1D_NMR 1D NMR (¹H, ¹³C) 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Initial Assessment Assign_Aliphatic Assign Aliphatic Spin System (COSY, HSQC) 2D_NMR->Assign_Aliphatic Assign_Aromatic Assign Aromatic Spin System (COSY, HSQC) Assign_Aliphatic->Assign_Aromatic Connect_Fragments Connect Fragments (HMBC) Assign_Aromatic->Connect_Fragments Confirm_Substitution Confirm Substitution Pattern (HMBC, NOESY) Connect_Fragments->Confirm_Substitution Final_Structure Propose Final Structure Confirm_Substitution->Final_Structure Consistency_Check Check for Consistency with all NMR data Final_Structure->Consistency_Check

Figure 1: A generalized workflow for the structural elucidation of this compound derivatives using 2D NMR.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality 2D NMR data for a representative sample of this compound.

Sample Preparation:

  • Dissolve the Sample: Accurately weigh 10-15 mg of the purified compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

  • Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

1. COSY (Correlation Spectroscopy) Experiment:

  • Objective: To identify proton-proton coupling networks.

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended for its clean spectra.

  • Key Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Number of Increments (F1 dimension): 256-512

    • Number of Scans per Increment: 2-4

    • Relaxation Delay: 1.5-2.0 seconds

  • Causality: The number of increments and scans are chosen to balance resolution and experiment time. A sufficient relaxation delay ensures that the magnetization returns to equilibrium between scans, leading to accurate signal intensities.

2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Objective: To correlate each proton with its directly attached carbon.

  • Pulse Program: A phase-sensitive gradient-selected HSQC experiment with adiabatic pulses is recommended for optimal sensitivity and resolution.

  • Key Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 160-180 ppm

    • Number of Increments (F1 dimension): 128-256

    • Number of Scans per Increment: 4-8

    • One-bond ¹J(C,H) coupling constant: Set to an average value of 145 Hz.

  • Causality: The ¹J(C,H) value is optimized for one-bond correlations. A wider ¹³C spectral width ensures that all carbon signals are captured.

3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Objective: To identify long-range (2-4 bond) correlations between protons and carbons.

  • Pulse Program: A gradient-selected HMBC experiment is the standard choice.

  • Key Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 180-200 ppm

    • Number of Increments (F1 dimension): 256-512

    • Number of Scans per Increment: 8-16

    • Long-range ⁿJ(C,H) coupling constant: Optimized for a range of couplings, typically set to 8 Hz.

  • Causality: The ⁿJ(C,H) value is a compromise to detect a range of long-range couplings. A higher number of scans is often required due to the weaker nature of these correlations.

4. NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment:

  • Objective: To identify protons that are in close spatial proximity.

  • Pulse Program: A phase-sensitive gradient-selected 2D NOESY experiment is recommended.

  • Key Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Number of Increments (F1 dimension): 256-512

    • Number of Scans per Increment: 4-8

    • Mixing Time (d8): 500-800 ms

  • Causality: The mixing time is a critical parameter that allows for the transfer of magnetization between spatially close protons. The optimal value depends on the molecular size and dynamics and may need to be optimized experimentally.

Data Interpretation: A Hypothetical Case Study

Let's consider a hypothetical this compound derivative and the expected 2D NMR correlations that would confirm its structure.

Hypothetical ¹H and ¹³C NMR Data:

Protonδ (ppm)MultiplicityCarbonδ (ppm)
H-1~3.0tC-1~35
H-2~2.1pC-2~25
H-3~2.9tC-3~32
H-4~7.5sC-4~118
H-6~7.2dC-5~138
H-7~7.1dC-6~120
NH~6.5sC-7~125
t-Bu~1.5sC-3a~145
C-7a~142
C=O~153
C(CH₃)₃~80
C(CH₃)₃~28

Interpretation of 2D NMR Data:

G cluster_0 COSY Correlations cluster_1 HMBC Correlations cluster_2 NOESY Correlations H1_cosy H-1 (~3.0 ppm) H2_cosy H-2 (~2.1 ppm) H1_cosy->H2_cosy ³J H3_cosy H-3 (~2.9 ppm) H2_cosy->H3_cosy ³J H6_cosy H-6 (~7.2 ppm) H7_cosy H-7 (~7.1 ppm) H6_cosy->H7_cosy ³J H1_hmbc H-1 C2_hmbc C-2 H1_hmbc->C2_hmbc ²J C7a_hmbc C-7a H1_hmbc->C7a_hmbc ²J H4_hmbc H-4 C5_hmbc C-5 H4_hmbc->C5_hmbc ²J C6_hmbc C-6 H4_hmbc->C6_hmbc ³J C3a_hmbc C-3a H4_hmbc->C3a_hmbc ²J NH_hmbc NH CO_hmbc C=O NH_hmbc->CO_hmbc ²J tBu_hmbc t-Bu tBu_hmbc->CO_hmbc ³J C_tBu_hmbc C(CH₃)₃ tBu_hmbc->C_tBu_hmbc ²J H4_noesy H-4 NH_noesy NH H4_noesy->NH_noesy Through-space H6_noesy H-6 NH_noesy->H6_noesy Through-space

Figure 2: Key expected 2D NMR correlations for the structural confirmation of this compound.

  • COSY: The COSY spectrum would clearly show the coupling between H-1 and H-2, and between H-2 and H-3, confirming the aliphatic spin system of the dihydroindene ring. A correlation between H-6 and H-7 would also be observed, establishing their ortho relationship on the aromatic ring.

  • HSQC: The HSQC spectrum would provide a direct correlation for each protonated carbon, for example, linking the signal at ~3.0 ppm to the carbon at ~35 ppm (C-1), and so on.

  • HMBC: The HMBC spectrum is the key to connecting the different fragments of the molecule. We would expect to see correlations from the singlet aromatic proton H-4 to carbons C-3a, C-5, and C-6. Crucially, a correlation from the NH proton to the carbamate carbonyl carbon (C=O) at ~153 ppm, and a correlation from the tert-butyl protons to the same carbonyl carbon would firmly establish the carbamate functionality.

  • NOESY: The NOESY spectrum would provide through-space correlations that confirm the substitution pattern. A NOE between the NH proton and the adjacent aromatic protons (H-4 and H-6) would provide definitive evidence for the 5-position of the carbamate group.

Conclusion

The structural elucidation of complex organic molecules like this compound derivatives demands a multi-faceted analytical approach. While 1D NMR provides a starting point, it is the synergistic application of 2D NMR techniques—COSY, HSQC, HMBC, and NOESY—that delivers the unambiguous and self-validating data required for complete structural confirmation. By understanding the strengths and limitations of each experiment and following a logical workflow of data acquisition and interpretation, researchers can confidently navigate the complexities of these important molecular scaffolds, ensuring the integrity and novelty of their scientific discoveries.

References

  • Ferreira, J. M. G. O., et al. "Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water.
  • Organic Chemistry Tutor.
  • LibreTexts Chemistry. "12.2: Predicting A 1H-NMR Spectrum from the Structure.
  • University of Wisconsin-Madison, Department of Chemistry.
  • ResearchGate. "HMBC and NOESY Correlations for Compounds 1 and 2." Accessed January 17, 2026.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate Derivatives in Patent Literature

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-indene, commonly known as indane, represents a versatile scaffold in medicinal chemistry. Its rigid bicyclic structure provides a defined orientation for pendant functional groups, making it an attractive core for designing molecules that interact with specific biological targets. The introduction of a carbamate-protected amino group, specifically the tert-butyl 2,3-dihydro-1H-inden-5-ylcarbamate, creates a key intermediate for synthesizing a diverse library of derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of their own indane-based derivatives by navigating the existing patent landscape. We will delve into the synthesis of the core structure, analyze existing patents, and provide a logical workflow for evaluating new chemical entities.

Introduction: The Indane Scaffold and the Role of the Boc Protecting Group

The 5-aminoindan moiety is a recognized pharmacophore, primarily utilized in the development of agents targeting neurological disorders such as Parkinson's disease and depression.[1] Its structure is particularly valuable in the design of monoamine oxidase inhibitors (MAOIs).[1] To facilitate the synthesis of derivatives, the highly reactive primary amine is often "protected" to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is an exceptionally common and effective amino-protecting group in drug synthesis.[2][3] Its utility stems from several key advantages:

  • Stability: The Boc group is stable under a wide variety of reaction conditions, allowing for chemical modifications at other parts of the molecule.[4]

  • Mild Removal: It can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), without damaging the rest of the molecular structure.[2][3][5]

  • Selectivity: It reacts selectively with amino groups, preventing undesired side reactions and improving the purity and yield of the target compound.[2]

The resulting molecule, this compound, serves as a versatile building block for further chemical elaboration.

Patent Landscape Analysis: Mapping the Known Chemical Space

A thorough assessment of novelty begins with a comprehensive search of the patent literature. Our analysis reveals that while the core 5-aminoindan structure is well-documented, the specific carbamate derivative is often encompassed within broader patent claims rather than being the primary focus.

Key patent families covering aminoindan derivatives often target a range of central nervous system (CNS) disorders. For instance, patents disclose derivatives for treating depression, Attention Deficit Hyperactivity Disorder (ADHD), and various forms of dementia, including Alzheimer's disease.[6] Other patents describe aminoindan derivatives as GlyT1 inhibitors, which have therapeutic potential.[7][8]

The table below summarizes representative patent claims related to the aminoindan scaffold, highlighting the assignees, claimed therapeutic uses, and the general structural motifs described.

Patent/Application Number Assignee/Applicant Claimed Therapeutic Area/Use General Structural Motif Claimed
US6462222B1Teva Pharmaceutical IndustriesTreatment of depression, ADHD, Alzheimer's diseaseBroad claims covering various substituted aminoindan derivatives.[6]
TW201211030ANot SpecifiedGlyT1 inhibitors for therapeutic useFormula (I) aminoindan derivatives and their physiologically tolerated salts.[7]
WO2012020131A2Not SpecifiedGlyT1 inhibitors for therapeutic useFormula (I) aminoindan derivatives and their physiologically tolerated salts.[8]
WO1996021640A1Not SpecifiedMedicinal preparations containing organic active ingredientsOptically active aminoindan derivatives.[9]

This analysis indicates that while the general aminoindan core is heavily patented for neurological applications, novelty can still be achieved through unique substitution patterns on either the aromatic ring or the cyclopentyl portion of the indane system, or by elaborating the carbamate group into novel functionalities.

Synthesis and Characterization: A Verifiable Protocol

The ability to reliably synthesize and characterize the core intermediate is fundamental. Below is a detailed, self-validating protocol for the preparation of this compound from the commercially available 5-aminoindan.

Experimental Protocol: Boc Protection of 5-Aminoindan

Objective: To synthesize this compound by protecting the primary amine of 5-aminoindan with a Boc group.

Rationale: The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent. The reaction is typically performed in a suitable solvent with a base to neutralize the acid byproduct.[4] This method is one of the most common and efficient ways to introduce a Boc protecting group.[4][10]

Materials:

  • 5-Aminoindan (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Sodium Bicarbonate (aq. solution)

  • Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve 5-aminoindan in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution. Alternatively, a biphasic system with aqueous sodium bicarbonate can be used.

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the stirring mixture at room temperature. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-aminoindan) is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Self-Validation:

  • TLC Analysis: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Spectroscopic Analysis: The structure of the purified product, tert-butyl (2,3-dihydro-1H-inden-5-yl)carbamate, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 233.31 g/mol .[11]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the target intermediate.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis 5_Aminoindan 5-Aminoindan in DCM Reaction Stir at Room Temp Monitor by TLC 5_Aminoindan->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., TEA) Base->Reaction Workup Aqueous Workup (Wash & Dry) Reaction->Workup Purification Concentration & Column Chromatography Workup->Purification Final_Product tert-Butyl 2,3-Dihydro-1H- inden-5-ylcarbamate Purification->Final_Product Analysis NMR, MS Confirmation Final_Product->Analysis

Caption: Workflow for Boc protection of 5-aminoindan.

Framework for Novelty Assessment

For researchers developing new derivatives of this compound, a systematic approach is required to assess potential novelty and patentability. This involves a multi-step analysis of the chemical structure and its intended use.

Structural Novelty
  • Exact Match Search: The first step is to search patent databases (e.g., Google Patents, USPTO, Espacenet) and chemical databases (e.g., PubChem, SciFinder) for the exact chemical structure of your derivative. The absence of an exact match is a strong indicator of novelty.

  • Substructure Search: If no exact match is found, perform a substructure search. This will identify patents that claim a broader class of compounds (a Markush structure) that may encompass your derivative.

  • Analysis of Prior Art: Carefully examine the examples and claims in the identified patents. Does the patent specifically disclose or suggest your particular combination of substituents? A claim that is very broad may not be a barrier if your specific compound demonstrates unexpected properties.

Novelty of Use (Second Medical Use)

Even if the compound itself is known, a new therapeutic use can be patentable.

  • Identify the Indication: Clearly define the new disease or condition your derivative is intended to treat.

  • Search for Prior Art: Search patent and scientific literature for any link between the aminoindan scaffold (or closely related structures) and your target indication.

  • Demonstrate Efficacy: Experimental data demonstrating the efficacy of your derivative for the new use is crucial. This could include in vitro assays, in vivo animal models, or clinical data.

Logical Framework for Assessment

The following diagram outlines the decision-making process for assessing the novelty of a new derivative.

NoveltyAssessment Start Start: New Derivative of tert-Butyl 2,3-Dihydro- 1H-inden-5-ylcarbamate ExactSearch Perform Exact Structure Search in Patent/Chemical Databases Start->ExactSearch IsFound Is Exact Structure Found? ExactSearch->IsFound SubstructureSearch Perform Substructure Search (Markush Structures) IsFound->SubstructureSearch Yes PotentiallyNovel Potentially Novel Structure IsFound->PotentiallyNovel No IsClaimed Is the Derivative Encompassed by a Prior Art Claim? SubstructureSearch->IsClaimed NovelUse Assess Novelty of Use (New Therapeutic Indication) IsClaimed->NovelUse Yes IsClaimed->PotentiallyNovel No IsUseNovel Is the Intended Use Novel for this Scaffold? NovelUse->IsUseNovel PotentiallyPatentable Potentially Patentable (New Use) IsUseNovel->PotentiallyPatentable Yes NotNovel Likely Not Novel IsUseNovel->NotNovel No

Caption: Decision tree for assessing derivative novelty.

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of novel compounds, particularly for neurological targets. While the core aminoindan structure is well-represented in the patent literature, opportunities for discovering novel and patentable derivatives remain. Novelty can be achieved through unique substitution patterns that are not explicitly disclosed in prior art or through the identification of new therapeutic applications for these compounds. A rigorous and systematic assessment of both structural and use-related prior art, supported by robust experimental data, is essential for any drug development program built upon this promising chemical scaffold.

References

  • Teva Pharmaceutical Industries Ltd. (2002). US Patent 6,462,222B1: Aminoindan derivatives. Google Patents.
  • Roche Glycart AG. (2012). TW Patent 201211030A: Aminoindane derivatives, pharmaceutical compositions containing them, and their use in therapy. Google Patents.
  • MySkinRecipes. (n.d.). 5-Aminoindan. Retrieved from [Link]

  • Roche Glycart AG. (2012). WO Patent 2012020131A2: Aminoindane derivatives, pharmaceutical compositions containing them, and their use in therapy. Google Patents.
  • Lundbeck & Co AS. (1996). WO Patent 1996021640A1: Optically active aminoindane derivatives and preparation thereof. Google Patents.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • CNIPA. (2021). CN Patent 113801033A: Synthesis method of 2-aminoindan or derivatives thereof. Google Patents.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate. As a carbamate derivative, this compound and its associated waste fall under specific regulatory frameworks due to the potential hazards of its chemical class. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this substance.

Section 1: Core Principles of Carbamate Waste Management

The foundation of safe disposal is a thorough understanding of the compound's hazards and the regulations governing its waste stream. Carbamate compounds are a focus of environmental regulation due to their widespread use and potential toxicity. The U.S. Environmental Protection Agency (EPA) has established specific rules under the Resource Conservation and Recovery Act (RCRA) for wastes generated during the production and use of carbamates, often classifying them as hazardous.[1][2][3]

Hazard Profile of this compound

While a specific Safety Data Sheet (SDS) for this compound was not located in the provided search results, the hazards can be inferred from the general properties of carbamates and related structures. The tert-butyl carbamate (Boc-amide) functional group is common in synthetic chemistry. Safety data for related carbamates indicate potential hazards such as:

  • Acute Toxicity: Harmful if swallowed or inhaled.[4]

  • Serious Eye Damage/Irritation. [4][5]

  • Respiratory or Skin Sensitization. [4][6]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4][6]

Causality: The carbamate functional group can act as a cholinesterase inhibitor, a mechanism of toxicity common to many carbamate pesticides. Furthermore, thermal decomposition can release irritating and toxic gases, such as nitrogen oxides (NOx) and carbon monoxide (CO).[5] Therefore, all waste containing this compound must be presumed hazardous and handled accordingly.

Regulatory Framework

Under RCRA, wastes from the production of carbamates are designated with specific hazardous waste codes (e.g., K156, K157).[1][3] While laboratory-generated waste may not fall under these specific manufacturing codes, the underlying hazardous nature of the constituents necessitates that it be managed as hazardous waste. This triggers stringent requirements for collection, storage, and disposal.[7][8]

Section 2: Personal Protective Equipment (PPE) and Safety Protocols

Before handling the chemical or its waste, ensure all appropriate personal protective equipment is in use. This is a non-negotiable first line of defense against exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential sensitization or absorption. Inspect gloves before each use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.Prevents inhalation of dust or aerosols, which is a primary route of exposure for toxic effects.[4]

Section 3: Waste Segregation and Collection Workflow

Proper segregation at the point of generation is the most critical step in a compliant disposal plan. Never mix carbamate waste with non-hazardous refuse.

Step-by-Step Collection Protocol:
  • Identify the Waste Stream: Determine if the waste is a solid, a liquid, or contaminated debris.

  • Select the Correct Waste Container:

    • Solids: Use a clearly labeled, sealable, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE).

    • Liquids: Use a sealable, compatible (e.g., HDPE or glass) container with a screw cap. Ensure the container is stored in secondary containment to prevent spills.

    • Contaminated Debris (Gloves, Wipes, etc.): Collect in a dedicated, lined, and sealed container.

  • Label the Container: Immediately affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate description of the contents (e.g., "Solid," "Aqueous solution," "Contaminated wipes")

    • The date accumulation started.

  • Storage: Keep waste containers sealed when not in use. Store them in a designated, well-ventilated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[5]

Logical Flow for Waste Segregation

WasteSegregation start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled 'Solid Hazardous Waste' container (HDPE). is_solid->solid_waste Yes liquid_waste Collect in labeled 'Liquid Hazardous Waste' container with secondary containment. is_solid->liquid_waste No is_debris Is it contaminated labware (gloves, paper towels, etc.)? solid_waste->is_debris liquid_waste->is_debris debris_waste Collect in separate, labeled 'Solid Hazardous Waste' (Debris) container. is_debris->debris_waste Yes final_storage Store sealed container in designated Satellite Accumulation Area. is_debris->final_storage No debris_waste->final_storage

Caption: Waste Segregation Decision Workflow.

Section 4: Spill Management Protocol

Accidental spills must be managed immediately and safely. The resulting cleanup materials are also considered hazardous waste.

  • Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert your supervisor and/or institutional safety officer.

  • Secure Ventilation: If the spill occurs outside a fume hood, ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Wear the full complement of recommended PPE (Section 2).

  • Contain the Spill:

    • For Solids: Gently sweep or scoop the material to avoid creating dust. Place into a labeled hazardous waste container.

    • For Liquids: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent. Collect the cleaning materials (wipes, etc.) as hazardous waste.

  • Report: Complete any institutional incident reports as required.

Section 5: Final Disposal Pathway

On-site chemical neutralization of carbamate waste by laboratory personnel is not recommended due to the risk of incomplete reactions, hazardous byproducts, and potential for exposure. The only authoritative and safe method for disposal is through a licensed environmental services contractor.

Step-by-Step Disposal Procedure:
  • Accumulate Waste: Follow the collection and storage procedures outlined in Section 3. Do not exceed institutional limits for satellite accumulation volumes or time.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.

  • Documentation: Ensure all waste manifests and labels are completed accurately as required by your EHS office and the disposal contractor.

  • Professional Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for this type of organic chemical waste is high-temperature incineration , which ensures complete destruction of the hazardous constituents.

Overall Disposal Workflow

Caption: End-to-End Chemical Waste Disposal Workflow.

By implementing this structured and safety-conscious approach, you build a self-validating system that ensures the proper and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.

References

  • U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.

  • U.S. Environmental Protection Agency. (1995). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. Federal Register, 60(27).

  • U.S. Environmental Protection Agency. (1995). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register.

  • U.S. Environmental Protection Agency. (1997). Hazardous Waste Management System; Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. Federal Register, 62(116).

  • U.S. Environmental Protection Agency. (1994). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Federal Register, 59(40).

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related carbamate compound. (Note: This is a representative SDS for a related class of compounds to infer potential hazards).

  • Fisher Scientific. (2025). Safety Data Sheet for tert-Butyl carbamate.

  • Alfa Aesar. (2025). Safety Data Sheet for tert-Butyl carbamate.

  • BASF. (2025). Safety Data Sheet for tert-Butyl Acrylate. (Note: While not a carbamate, this provides context on general chemical handling and disposal statements).

Sources

A Comprehensive Guide to the Safe Handling of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate (CAS 185293-95-6). As a trusted partner in your research, we aim to furnish you with the necessary knowledge to ensure a safe and efficient laboratory environment. The following guidelines are synthesized from available safety data and best practices for handling structurally related compounds.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The information herein is based on the limited hazard data available and safety information for similar carbamate compounds. A thorough, site-specific risk assessment must be conducted by qualified personnel before commencing any work with this chemical.

Hazard Identification and Risk Assessment

This compound is a solid organic compound.[1] Based on the available information, the primary hazards associated with this chemical are:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).[1] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[2]

  • Chronic Aquatic Toxicity: It may cause long-lasting harmful effects to aquatic life (H413).[1] Therefore, it should not be released into the environment.[2][3]

  • Combustible Solid: While not highly flammable, it is a combustible solid.[1]

Due to the lack of comprehensive toxicological data, it is prudent to assume that this compound may also cause skin and eye irritation upon contact and potential respiratory irritation if inhaled as a dust.

Key Safety Data Summary
Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)H302: Harmful if swallowed[1]
Hazardous to the Aquatic Environment, Chronic (Category 4)NoneH413: May cause long lasting harmful effects to aquatic life[1]
Combustibility-Combustible Solid[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on the specific laboratory operation and the potential for exposure.

Routine Handling (Weighing, Transferring Solids)

For routine handling of small quantities in a well-ventilated area or a chemical fume hood, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A standard laboratory coat or long-sleeved clothing is required to protect the skin.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is recommended.[1]

Operations with a High Risk of Exposure

For procedures with a higher risk of generating dust or aerosols (e.g., grinding, sonicating), the following enhanced PPE is required:

  • Enhanced Eye and Face Protection: A full-face shield in addition to chemical safety goggles provides maximum protection.

  • Double Gloving: Consider wearing two pairs of nitrile gloves for added protection.

  • Enhanced Body Protection: A chemical-resistant apron or coveralls should be worn over the laboratory coat.

  • Respiratory Protection: A powered air-purifying respirator (PAPR) with a particulate filter may be necessary for operations with significant aerosolization potential.

Experimental Workflow and Safety Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[4]

  • Pre-use Inspection: Before handling, ensure that all safety equipment, including eyewash stations and safety showers, are readily accessible and in good working order.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Minimize dust generation during handling.[2][4]

  • Post-handling Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Do not eat, drink, or smoke in the work area.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal.[2][3] Avoid creating dust. For small liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste material in a clearly labeled, sealed container.

  • Disposal Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water.[2][4] Do not induce vomiting. Seek immediate medical attention.

Visualizing the PPE Selection Process

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Perform Site-Specific Risk Assessment start->risk_assessment task_evaluation Evaluate Task: Routine Handling or High Risk? risk_assessment->task_evaluation routine_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task_evaluation->routine_ppe Routine high_risk_ppe Enhanced PPE: - Face Shield & Goggles - Double Gloves - Chemical-Resistant Apron - PAPR (if needed) task_evaluation->high_risk_ppe High Risk dust_potential Potential for Dust Generation? routine_ppe->dust_potential respirator Add Respirator (N95 or higher) dust_potential->respirator Yes proceed Proceed with Caution dust_potential->proceed No respirator->proceed high_risk_ppe->proceed end End of Task: Properly Doff and Dispose of PPE proceed->end

Caption: A decision-making workflow for selecting appropriate PPE.

References

  • PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate. [Link]

  • Alfa Aesar. Safety Data Sheet: tert-Butyl carbamate. [Link]

  • Amerigo Scientific. This compound. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.